molecular formula C43H59N5O10S B12419862 DBCO-NHCO-PEG6-Biotin

DBCO-NHCO-PEG6-Biotin

Numéro de catalogue: B12419862
Poids moléculaire: 838.0 g/mol
Clé InChI: VSRSCDHOVWPTLX-ZUFGXVEESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DBCO-NHCO-PEG6-Biotin is a useful research compound. Its molecular formula is C43H59N5O10S and its molecular weight is 838.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C43H59N5O10S

Poids moléculaire

838.0 g/mol

Nom IUPAC

N-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide

InChI

InChI=1S/C43H59N5O10S/c49-39(12-6-5-11-38-42-36(32-59-38)46-43(52)47-42)45-18-20-54-22-24-56-26-28-58-30-29-57-27-25-55-23-21-53-19-16-40(50)44-17-15-41(51)48-31-35-9-2-1-7-33(35)13-14-34-8-3-4-10-37(34)48/h1-4,7-10,36,38,42H,5-6,11-12,15-32H2,(H,44,50)(H,45,49)(H2,46,47,52)/t36?,38-,42?/m1/s1

Clé InChI

VSRSCDHOVWPTLX-ZUFGXVEESA-N

SMILES isomérique

C1C2C([C@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2

SMILES canonique

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to DBCO-NHCO-PEG6-Biotin: A Versatile Tool for Bioconjugation and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DBCO-NHCO-PEG6-Biotin, a trifunctional molecule revolutionizing bioconjugation, cellular imaging, and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, detailed experimental protocols, and the underlying mechanisms of action, presenting a valuable resource for researchers in the fields of chemical biology, drug discovery, and diagnostics.

Core Concepts: Deconstructing this compound

This compound is a chemically synthesized molecule composed of three key functional moieties, each contributing to its versatility:

  • Dibenzocyclooctyne (DBCO): A sterically strained alkyne that is highly reactive towards azides. This reactivity is the cornerstone of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The bioorthogonal nature of this reaction allows for the specific labeling of azide-modified biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2]

  • Hexaethylene Glycol (PEG6) Spacer: A flexible, hydrophilic polyethylene (B3416737) glycol linker. The PEG6 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces non-specific binding, and minimizes steric hindrance between the conjugated biomolecules.[3][4]

  • Biotin (B1667282): A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and technical datasheets.

PropertyValueSource(s)
Molecular Weight 838.02 g/mol [3][][6]
Purity ≥95%[3]
Solubility Soluble in DMSO (50 mg/mL, 59.66 mM with sonication)[6][7]
Storage Conditions Store at -20°C under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[4][6][8]
Reaction Kinetics (DBCO-Azide) Second-order rate constant of ~0.11 M⁻¹s⁻¹ for a similar DBCO-azide reaction.[2]
Stability (DBCO moiety) DBCO-modified IgG shows ~3-5% loss of reactivity over 4 weeks at 4°C or -20°C.[9]

Experimental Protocols

This section provides detailed methodologies for key applications of this compound.

Protocol for Labeling Azide-Modified Proteins

This protocol describes the process of conjugating this compound to a protein that has been previously functionalized with an azide (B81097) group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a reaction tube, add the azide-modified protein to the reaction buffer.

    • Add the this compound stock solution to the protein solution. A 1.5 to 4-fold molar excess of the DBCO reagent over the protein is recommended.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the unreacted this compound and byproducts using a desalting column or by dialysis against the desired storage buffer.

  • Validation (Optional): The success of the conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.

Protocol for Cell Surface Protein Biotinylation and Detection

This protocol outlines the labeling of cell surface proteins on live cells that have been metabolically engineered to express azide groups on their glycans, followed by detection with streptavidin.

Materials:

  • Cells cultured with an azide-functionalized metabolic precursor (e.g., Ac4ManNAz)

  • This compound

  • Anhydrous DMSO

  • Cell culture medium or PBS

  • Fluorescently labeled streptavidin

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare Labeling Solution: Prepare a working solution of this compound in cell culture medium or PBS at a final concentration of 10-50 µM.

  • Cell Labeling:

    • Wash the azide-labeled cells twice with PBS.

    • Incubate the cells with the this compound labeling solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove unreacted labeling reagent.

  • Streptavidin Staining:

    • Incubate the biotinylated cells with a solution of fluorescently labeled streptavidin (typically 1-5 µg/mL in PBS with 1% BSA) for 20-30 minutes at 4°C, protected from light.

  • Final Washes and Analysis:

    • Wash the cells three times with PBS.

    • Analyze the labeled cells by fluorescence microscopy or flow cytometry.

Protocol for PROTAC Synthesis

This protocol provides a general workflow for the synthesis of a PROTAC using this compound as a linker to connect an azide-functionalized warhead (targeting the protein of interest) and a biotinylated E3 ligase ligand. The biotin moiety can be used for purification or detection.

Materials:

  • Azide-functionalized warhead

  • Biotinylated E3 ligase ligand with a reactive handle for conjugation to the PEG linker (if not already part of the this compound molecule)

  • This compound

  • Anhydrous DMSO or DMF

  • HPLC for purification

Procedure:

  • Reaction Setup: Dissolve the azide-functionalized warhead and a slight molar excess (1.1-1.2 equivalents) of this compound in anhydrous DMSO or DMF.

  • Incubation: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Purify the resulting PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.

Visualizing the Processes: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformation and experimental workflows.

Caption: Chemical structure of this compound.

G cluster_0 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide-modified\nBiomolecule Azide-modified Biomolecule Bioconjugate Bioconjugate Azide-modified\nBiomolecule->Bioconjugate Reacts with This compound This compound This compound->Bioconjugate

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

G Experimental Workflow for Cell Surface Protein Labeling and Pulldown Metabolic Labeling\n(Incorporate Azide) Metabolic Labeling (Incorporate Azide) Cell Surface Labeling\n(this compound) Cell Surface Labeling (this compound) Metabolic Labeling\n(Incorporate Azide)->Cell Surface Labeling\n(this compound) Cell Lysis Cell Lysis Cell Surface Labeling\n(this compound)->Cell Lysis Incubate with\nStreptavidin Beads Incubate with Streptavidin Beads Cell Lysis->Incubate with\nStreptavidin Beads Wash Beads Wash Beads Incubate with\nStreptavidin Beads->Wash Beads Elute Proteins Elute Proteins Wash Beads->Elute Proteins Analyze by\nSDS-PAGE/MS Analyze by SDS-PAGE/MS Elute Proteins->Analyze by\nSDS-PAGE/MS

Caption: Workflow for cell surface protein labeling and pulldown.

G PROTAC Mechanism of Action POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Enters E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitinates E3->PROTAC Binds Ub Ubiquitin Ub->E3 Degradation Degraded POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.[10][11][12][13][14]

Conclusion

This compound is a powerful and versatile reagent that bridges the gap between chemical synthesis and biological applications. Its unique combination of a bioorthogonal reactive group, a biocompatible spacer, and a high-affinity tag makes it an indispensable tool for researchers. The detailed protocols and conceptual diagrams provided in this guide are intended to empower scientists and drug development professionals to effectively harness the potential of this molecule in their research endeavors, from fundamental biological studies to the development of next-generation therapeutics.

References

In-Depth Technical Guide to DBCO-NHCO-PEG6-Biotin: Properties, Specifications, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, specifications, and applications of DBCO-NHCO-PEG6-Biotin, a versatile heterobifunctional linker. This reagent is of significant interest to researchers in bioconjugation, chemical biology, and drug development, particularly in the fields of targeted protein degradation and bioorthogonal labeling.

Core Properties and Specifications

This compound is a chemically synthesized molecule composed of three key functional moieties: a Dibenzocyclooctyne (DBCO) group, a six-unit polyethylene (B3416737) glycol (PEG6) spacer, and a biotin (B1667282) molecule. This unique combination of components imparts specific functionalities that are highly valuable in a variety of research applications.

The DBCO group is a sterically-strained alkyne that enables rapid and highly specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] The PEG6 linker is a hydrophilic spacer that enhances the solubility of the molecule in aqueous buffers and reduces non-specific binding.[1] The biotin moiety provides a high-affinity binding tag for streptavidin and avidin (B1170675) proteins, which is widely utilized for detection, purification, and immobilization of biomolecules.[1][3]

Quantitative Data Summary
PropertySpecificationReference(s)
Molecular Formula C43H59N5O10S[4][5]
Purity ≥95%[4]
Solubility Soluble in DMSO and DMF[4]
Storage (Solid) Store at -20°C, desiccated and in the dark.[4][5]
Storage (In solvent) -80°C for up to 6 months; -20°C for up to 1 month (stored under nitrogen).[4]

Key Applications and Experimental Protocols

The primary applications of this compound revolve around its ability to link molecules of interest to a biotin tag via a stable triazole linkage. This makes it an invaluable tool for:

  • Protein Labeling: Attaching a biotin tag to proteins for subsequent detection with streptavidin-conjugated reporters (e.g., enzymes, fluorophores).[1]

  • PROTAC Synthesis: Serving as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in a Proteolysis Targeting Chimera (PROTAC).[6][7]

  • Bioconjugation: General purpose bioconjugation to attach biotin to various azide-modified biomolecules or surfaces.[1]

Experimental Protocol 1: General Protein Biotinylation using SPAAC

This protocol describes the biotinylation of a protein containing an azide (B81097) group using this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Desalting column for purification

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. It is important to keep the final concentration of DMSO below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Remove the unreacted this compound and byproducts using a desalting column or other suitable size-exclusion chromatography method.

  • Characterization: The biotinylated protein can be characterized by methods such as SDS-PAGE followed by Western blot using a streptavidin-HRP conjugate, or by mass spectrometry to confirm conjugation.

Experimental Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC, where an E3 ligase ligand is first conjugated to the this compound linker, followed by a SPAAC reaction with an azide-functionalized target protein ligand.

Step 1: Amide Coupling of E3 Ligase Ligand to the Linker (if the linker has a free carboxyl or amine group for this reaction first)

Note: The commercially available this compound has a terminal biotin. For PROTAC synthesis, a variant with a reactive group instead of biotin would be used, for example, DBCO-NHCO-PEG6-COOH. The following protocol assumes such a variant is used.

Materials:

  • DBCO-NHCO-PEG6-COOH

  • E3 ligase ligand with a free amine (e.g., pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolve DBCO-NHCO-PEG6-COOH (1.0 eq) and the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the DBCO-linker-E3 ligase ligand conjugate by flash column chromatography or preparative HPLC.

Step 2: SPAAC Reaction with Azide-Functionalized Target Protein Ligand

Materials:

  • Purified DBCO-linker-E3 ligase ligand conjugate

  • Azide-functionalized target protein ligand

  • Anhydrous DMSO

Procedure:

  • Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and the azide-functionalized target protein ligand (1.1 eq) in anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light to prevent potential degradation of the DBCO group.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Visualizing Workflows and Mechanisms

To better illustrate the processes described, the following diagrams are provided.

SPAAC_Workflow cluster_step1 Step 1: Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification cluster_step4 Step 4: Final Product protein Azide-Modified Protein reaction Incubation (RT, 1-2h or 4°C, overnight) protein->reaction dbco_biotin This compound in DMSO dbco_biotin->reaction purification Size-Exclusion Chromatography reaction->purification final_product Biotinylated Protein purification->final_product

Caption: Experimental workflow for protein biotinylation via SPAAC.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with DBCO-derived linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

References

In-Depth Technical Guide: DBCO-NHCO-PEG6-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DBCO-NHCO-PEG6-Biotin, a versatile heterobifunctional linker molecule critical in the advancement of targeted therapeutics and bioconjugation strategies. This document details its physicochemical properties, applications, and relevant experimental protocols, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a sophisticated chemical tool comprised of three key functional moieties: a Dibenzocyclooctyne (DBCO) group, a six-unit polyethylene (B3416737) glycol (PEG6) spacer, and a biotin (B1667282) molecule. This strategic combination of components makes it an invaluable reagent in the fields of chemical biology and drug discovery.

PropertyValueSource(s)
Molecular Weight 838.02 g/mol [1][2][3]
Molecular Formula C43H59N5O10S[2][3]
DBCO Group Enables copper-free click chemistry[2][3]
PEG6 Spacer Enhances solubility and stability[3]
Biotin Moiety Provides strong, specific binding[3]

Applications in Drug Development and Research

The unique tripartite structure of this compound lends itself to a variety of applications, most notably in the development of PROTACs and in advanced bioconjugation techniques.

2.1. PROTAC Development:

This compound serves as a flexible linker for the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2] The DBCO group allows for the facile conjugation of the linker to an azide-modified ligand for the target protein, while the other end of the molecule can be attached to a ligand for an E3 ligase, such as Cereblon (CRBN).

2.2. Bioconjugation and Protein Labeling:

The DBCO moiety facilitates highly efficient and bioorthogonal conjugation to azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[2][3] This reaction is particularly advantageous as it does not require a cytotoxic copper catalyst, making it suitable for use in living systems. The biotin component allows for the strong and specific binding to avidin (B1170675) or streptavidin, enabling applications in protein labeling, detection, and purification.[3]

Signaling and Experimental Workflows

3.1. PROTAC Mechanism of Action:

The signaling pathway exploited by PROTACs involves the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC (e.g., with DBCO-PEG-Biotin linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

3.2. Experimental Workflow for PROTAC Evaluation:

The evaluation of a novel PROTAC involves a series of in vitro and cell-based assays to confirm its mechanism of action and efficacy. A typical workflow begins with the synthesis of the PROTAC, followed by biochemical and cellular assays to assess ternary complex formation, target ubiquitination, and ultimately, target protein degradation.

PROTAC_Workflow Start Start: PROTAC Design & Synthesis Synthesis PROTAC Synthesis using This compound Start->Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Synthesis->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Cell_Culture Cell Culture & Treatment Ubiquitination_Assay->Cell_Culture Western_Blot Western Blot for Target Degradation Cell_Culture->Western_Blot Dose_Response Dose-Response & Time-Course (DC50 & Dmax determination) Western_Blot->Dose_Response Functional_Assay Downstream Functional Assays Dose_Response->Functional_Assay End End: Lead Optimization Functional_Assay->End

Experimental workflow for PROTAC evaluation.

Experimental Protocols

4.1. General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

This protocol outlines the general steps for conjugating an azide-containing molecule to a DBCO-functionalized molecule, such as a protein or another small molecule, using this compound.

Materials:

  • Azide-functionalized molecule of interest

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Dissolve Reactants:

    • Prepare a stock solution of the azide-functionalized molecule in a compatible buffer.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • In a reaction tube, add the desired amount of the azide-functionalized molecule.

    • Add the reaction buffer to achieve the desired final concentration.

    • Add the this compound stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the DBCO reagent is often recommended to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C. The optimal reaction time will depend on the specific reactants and their concentrations.

  • Purification (if necessary):

    • Remove excess, unreacted this compound using an appropriate method such as dialysis, size-exclusion chromatography, or spin desalting columns.

4.2. Protocol for Synthesis of a PROTAC Targeting BRD4:

This protocol describes a two-step synthesis of a BRD4-targeting PROTAC using a DBCO-containing linker.

Step 1: Amide Coupling of Linker and E3 Ligase Ligand

  • Dissolve DBCO-NHCO-PEG-acid (1.0 eq) and an amine-containing E3 ligase ligand (e.g., pomalidomide) (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product to obtain the DBCO-linker-E3 ligase ligand conjugate.

Step 2: SPAAC Reaction with Azide-Functionalized Warhead

  • Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and an azide-functionalized warhead targeting BRD4 (e.g., (+)-JQ1-PEG-Azide) (1.1 eq) in anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 12-24 hours, typically in the dark to prevent light-induced degradation of the DBCO group.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Note: These protocols are general guidelines and may require optimization for specific applications.

References

A Technical Guide to DBCO-NHCO-PEG6-Biotin: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DBCO-NHCO-PEG6-Biotin, a key reagent in the field of bioconjugation and proteomics. We will delve into its solubility characteristics, provide detailed experimental protocols for its application in copper-free click chemistry, and visualize the fundamental reaction mechanism.

Core Properties and Solubility

This compound is a versatile molecule that incorporates a dibenzocyclooctyne (DBCO) group, a biotin (B1667282) moiety, and a six-unit polyethylene (B3416737) glycol (PEG6) spacer. The DBCO group allows for highly specific and efficient covalent labeling of azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. The biotin component provides a powerful handle for affinity purification, detection, and immobilization of labeled biomolecules using avidin (B1170675) or streptavidin. The hydrophilic PEG6 linker enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance.[1]

A critical parameter for any bioconjugation reagent is its solubility in common solvents used in biological research. The following table summarizes the available solubility data for this compound and related compounds.

SolventThis compoundDBCO-PEG4-BiotinGeneral PEGylated DBCO Reagents
DMSO 50 mg/mL (59.66 mM)*[2]Soluble[3]Soluble[4]
Aqueous Buffers (e.g., PBS) Data not available; expected to have moderate solubilitySoluble up to 0.35 mMSoluble[4]
Water Data not available; expected to have moderate solubilitySoluble[5]Soluble[4]
DMF Soluble (qualitative)Soluble (qualitative)[5]Soluble[4]
Dichloromethane (DCM) Soluble (qualitative)Soluble (qualitative)[5]-

*Note: Ultrasonic assistance may be required for dissolution in DMSO. The hygroscopic nature of DMSO can affect solubility.[2] The PEG6 spacer in this compound is expected to impart a degree of aqueous solubility, similar to other PEGylated DBCO-biotin conjugates.[4][6] For a related compound, DBCO-PEG4-Biotin, solubility in aqueous buffers has been quantified up to 0.35 mM.

Experimental Protocol: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines a general procedure for the conjugation of an azide-containing biomolecule with this compound.

Materials:

  • Azide-modified biomolecule (e.g., protein, antibody, nucleic acid)

  • This compound

  • Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-7.5, or other suitable amine-free buffer.

  • Purification system (e.g., size-exclusion chromatography, dialysis, or affinity chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 5 mg in 100 µL of DMSO to create a 50 mg/mL stock solution. Store any unused stock solution at -20°C, protected from light and moisture.

    • Dissolve the azide-modified biomolecule in the chosen reaction buffer to a known concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the solution of the azide-modified biomolecule. A 3- to 10-fold molar excess of the DBCO reagent over the azide (B81097) is a common starting point.

    • Note: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10% to minimize potential denaturation of the biomolecule.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Reaction times may vary depending on the concentration and reactivity of the substrates.

  • Purification of the Conjugate:

    • Following incubation, remove the excess, unreacted this compound and any reaction byproducts.

    • Common purification methods include:

      • Size-Exclusion Chromatography (SEC): Using a desalting column to separate the larger labeled biomolecule from the smaller DBCO reagent.

      • Dialysis: Dialyze the reaction mixture against the reaction buffer or PBS to remove small molecules.

      • Affinity Chromatography: If the biomolecule has an affinity tag, this can be used for purification.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry (for molecular weight shift), SDS-PAGE (for mobility shift), or functional assays (e.g., ELISA using streptavidin-HRP to detect the biotin tag).

Visualizing the Reaction: SPAAC Mechanism

The core of the utility of this compound lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction proceeds efficiently without the need for a cytotoxic copper catalyst.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction.

This diagram illustrates the fundamental workflow of a bioconjugation experiment utilizing this compound.

Experimental_Workflow A Prepare Azide-modified Biomolecule Solution C Mix Reactants (Controlled Molar Ratio) A->C B Prepare this compound Stock Solution (DMSO) B->C D Incubate (RT or 4°C) C->D E Purify Conjugate (e.g., SEC, Dialysis) D->E F Characterize Product (e.g., MS, SDS-PAGE) E->F

Caption: Experimental Workflow for Biotinylation using this compound.

References

An In-depth Technical Guide to DBCO-NHCO-PEG6-Biotin for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-NHCO-PEG6-Biotin, a key reagent in the field of bioorthogonal chemistry. This document details its core properties, applications, and the experimental protocols necessary for its successful implementation in research and development.

Introduction to this compound

This compound is a trifunctional molecule meticulously designed for advanced bioconjugation applications. It incorporates three key chemical moieties:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This bioorthogonal reaction allows for the specific and efficient formation of a stable triazole linkage under mild, physiological conditions, avoiding the cytotoxicity associated with copper catalysts.[1]

  • Hexaethylene Glycol (PEG6): A flexible polyethylene (B3416737) glycol spacer that enhances the solubility and bioavailability of the molecule.[2] The PEG linker also minimizes steric hindrance, providing greater accessibility to the reactive DBCO group and improving reaction kinetics.[3][4]

  • Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[2]

The unique combination of these components makes this compound an invaluable tool for researchers in various fields, including chemical biology, drug discovery, and diagnostics.

Core Applications

The versatility of this compound lends itself to a wide range of applications, primarily centered around the specific and covalent labeling of azide-modified biomolecules.

  • PROTAC (PROteolysis TArgeting Chimera) Synthesis: As a heterobifunctional linker, this compound is instrumental in the synthesis of PROTACs.[5] These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The DBCO group allows for the efficient conjugation of the linker to an azide-modified warhead that binds the target protein, while the other end of the linker is attached to a ligand for the E3 ligase.

  • Labeling and Detection of Biomolecules: The biotin moiety serves as a powerful tag for the detection and purification of azide-modified proteins, glycans, and other biomolecules. Following the SPAAC reaction, the resulting biotinylated molecule can be easily detected using streptavidin-conjugated enzymes (e.g., HRP, AP) or fluorophores.

  • Cell Surface Glycan Labeling: In conjunction with metabolic glycoengineering, this compound can be used to label cell surface glycans.[6] Cells are first treated with an azide-modified sugar, which is incorporated into their cell surface glycans. The azide (B81097) groups are then available for reaction with this compound, allowing for the visualization and analysis of glycan dynamics.

Quantitative Data

The efficiency of the SPAAC reaction is a critical factor in the successful application of this compound. The reaction kinetics are influenced by several factors, including the specific DBCO and azide reactants, the buffer composition, pH, and temperature.[3][7]

ParameterValue RangeConditionsReference
Second-Order Rate Constant (k₂) for DBCO-Azide Reaction 0.18 - 1.22 M⁻¹s⁻¹Aqueous buffers (PBS, HEPES), pH 7, 25-37 °C[3][8][9]
Effect of PEG Linker on Reaction Rate ~31% increaseComparison of DBCO-modified antibody with and without a PEG5 linker[3][4]
Optimal pH Range for SPAAC 7.0 - 8.5Higher pH generally increases reaction rates in most buffers[3][7]
Recommended Storage of this compound -20°C for up to 1 month, -80°C for up to 6 monthsStored under nitrogen[5]

Experimental Protocols

The following are detailed protocols for common applications of this compound.

General Protein Biotinylation via SPAAC

This protocol describes the biotinylation of a protein that has been pre-functionalized with an azide group.

Materials:

  • Azide-modified protein (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of DMSO in the reaction mixture should not exceed 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Confirmation: Confirm biotinylation using a Western blot with streptavidin-HRP or through mass spectrometry.

Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC where an azide-modified target protein ligand is conjugated to an E3 ligase ligand via the this compound linker.

Materials:

  • Azide-modified target protein ligand

  • E3 ligase ligand with a suitable functional group for conjugation (e.g., an amine)

  • This compound

  • Appropriate solvents (e.g., DMF, DMSO)

  • Coupling reagents (if necessary, e.g., HATU, DIPEA for amide bond formation)

  • Purification system (e.g., HPLC)

Procedure:

  • Conjugation of Linker to E3 Ligase Ligand: If the E3 ligase ligand has an amine functionality, it can be coupled to the carboxylic acid end of a variant of the linker (DBCO-NHCO-PEG6-COOH) using standard amide coupling chemistry.

  • SPAAC Reaction: Dissolve the DBCO-linker-E3 ligase ligand conjugate and the azide-modified target protein ligand in a suitable solvent like DMSO.

  • Incubation: Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification: Purify the final PROTAC molecule using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

Cell Surface Glycan Labeling

This protocol describes a two-step method for labeling cell surface glycans.

Materials:

  • Cells in culture

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • This compound

  • Cell culture medium

  • PBS

Procedure:

  • Metabolic Labeling: Culture cells in a medium supplemented with an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This allows for the metabolic incorporation of the azido-sugar into cell surface glycans.

  • Cell Harvesting and Washing: Gently harvest the cells and wash them three times with ice-cold PBS to remove any unincorporated azido-sugar.

  • SPAAC Reaction: Resuspend the cells in a buffer containing this compound (e.g., 10-50 µM in PBS with 1% FBS) and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove unreacted this compound.

  • Analysis: The biotinylated cells can now be analyzed by flow cytometry using a fluorescently labeled streptavidin conjugate or used for downstream applications such as cell sorting or proteomic analysis.

Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (DBCO-Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow for Cell Surface Glycan Labeling

Glycan_Labeling_Workflow Start Start: Cell Culture MetabolicLabeling Step 1: Metabolic Labeling Incubate cells with azide-modified sugar (e.g., Ac4ManNAz) Start->MetabolicLabeling Incorporation Azido-sugars are incorporated into cell surface glycans MetabolicLabeling->Incorporation Washing1 Step 2: Wash Remove unincorporated azido-sugars Incorporation->Washing1 SPAAC Step 3: SPAAC Reaction Incubate cells with This compound Washing1->SPAAC Biotinylation Cell surface glycans become biotinylated SPAAC->Biotinylation Washing2 Step 4: Wash Remove excess DBCO-Biotin Biotinylation->Washing2 Analysis Step 5: Downstream Analysis - Flow Cytometry (Strep-Fluorophore) - Western Blot - Proteomics Washing2->Analysis

References

A Deep Dive into Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has transformed the landscape of biological research and drug development, enabling precise chemical modifications within complex biological systems. Among the most powerful tools in this domain is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This technical guide provides an in-depth exploration of SPAAC, with a specific focus on the widely utilized dibenzocyclooctyne (DBCO) reagents. We will delve into the core principles, present quantitative kinetic data, detail experimental protocols, and visualize key processes to empower researchers in leveraging this robust bioconjugation technology.

Core Principles of SPAAC with DBCO

SPAAC is a bioorthogonal reaction that involves the covalent ligation of a strained alkyne, such as DBCO, with an azide-functionalized molecule to form a stable triazole linkage.[1][] The driving force behind this reaction is the significant ring strain of the cyclooctyne (B158145) ring in DBCO.[3][4] This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition with an azide (B81097), allowing the reaction to proceed rapidly and efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper(I) catalyst.[1][5]

The bioorthogonal nature of SPAAC is a key advantage; neither the DBCO nor the azide group readily reacts with naturally occurring functional groups found in biomolecules, such as amines and thiols, thus ensuring high specificity and minimizing off-target reactions.[5][][7] This makes SPAAC with DBCO reagents an ideal tool for a wide array of applications, including live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[1][5][8]

Quantitative Analysis of SPAAC Kinetics with DBCO

The efficiency of a bioconjugation reaction is paramount. The kinetics of SPAAC with DBCO are typically characterized by second-order rate constants, which are influenced by factors such as the specific DBCO derivative, the electronic properties of the azide, buffer conditions, and pH.[9][10]

DBCO ConstructReactant AzideBuffer (pH)Second-Order Rate Constant (M⁻¹s⁻¹)Reference
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (7)0.32–0.85[9][10]
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (7)0.55–1.22[9][10]
Sulfo DBCO-amine3-azido-L-alanineDMEM0.59–0.97[9]
Sulfo DBCO-amine3-azido-L-alanineRPMI0.27–0.77[9]
DBCO-TrastuzumabModel AzidesHEPES & PBSSlower than Sulfo DBCO-amine[10][11]
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37[9][10]

Table 1: Effect of Buffer, pH, and DBCO Construct on SPAAC Second-Order Rate Constants. This table illustrates the impact of different buffer systems and the steric hindrance of the conjugated molecule on the reaction kinetics. Notably, HEPES buffer at pH 7 generally results in higher reaction rates compared to PBS at the same pH.[9] The inclusion of a PEG linker in DBCO-PEG5-Trastuzumab enhances the reaction rate compared to the non-PEGylated antibody conjugate, likely by reducing steric hindrance.[9][11]

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability ConsiderationsReference
DBCO-Azide (SPAAC) DBCO + Azide ~71 minutes The hydrophobicity of the DBCO group can lead to aggregation and faster clearance.[12]
BCN-Azide (SPAAC)BCN + Azide~6 hoursBCN is generally more stable to thiols like GSH compared to DBCO.[12]
Maleimide-ThiolMaleimide + Thiol~4 minutesSusceptible to retro-Michael reaction and exchange with serum thiols.[12]
Amide BondNHS Ester + AmineVery HighAmide bonds are generally very stable under physiological conditions.[12]

Table 2: Comparative Stability of Bioconjugation Linkers. This table provides a comparative overview of the stability of different bioconjugation linkages in the presence of Glutathione (GSH), a key component of serum that can affect conjugate stability.[12] While the triazole linkage formed via SPAAC is considered stable, the overall stability of the conjugate can be influenced by the properties of the linker itself.[12]

Visualizing Core Concepts of SPAAC with DBCO

To further elucidate the principles and applications of SPAAC with DBCO reagents, the following diagrams visualize the reaction mechanism, a typical experimental workflow, and the logical advantages of this technology.

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) (Strained Alkyne) Triazole Stable Triazole Linkage (Bioconjugate) DBCO->Triazole [3+2] Cycloaddition Azide Azide-functionalized Biomolecule Azide->Triazole

Caption: A diagram illustrating the SPAAC reaction mechanism.

SPAAC_Workflow General Experimental Workflow for SPAAC Bioconjugation cluster_prep Biomolecule Functionalization cluster_reaction SPAAC Reaction cluster_analysis Purification & Analysis Biomolecule1 Biomolecule A (e.g., Antibody) DBCO_Biomolecule DBCO-functionalized Biomolecule A Biomolecule1->DBCO_Biomolecule React with DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Biomolecule Mixing Mix DBCO-Biomolecule A and Azide-Biomolecule B DBCO_Biomolecule->Mixing Biomolecule2 Biomolecule B (e.g., Drug, Dye) Azide_Biomolecule Azide-functionalized Biomolecule B Biomolecule2->Azide_Biomolecule Modify with Azide_Modification Azide Modification Azide_Modification->Azide_Biomolecule Azide_Biomolecule->Mixing Incubation Incubate at RT or 4°C Mixing->Incubation Purification Purification (e.g., SEC, HPLC) Incubation->Purification Characterization Characterization (e.g., SDS-PAGE, UV-Vis) Purification->Characterization Final_Product Purified Bioconjugate Characterization->Final_Product

Caption: A typical experimental workflow for SPAAC bioconjugation.

SPAAC_Advantages Logical Advantages of SPAAC with DBCO Reagents cluster_features Core Features cluster_benefits Key Benefits SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Bioorthogonal Bioorthogonal SPAAC->Bioorthogonal Copper_Free Copper-Free SPAAC->Copper_Free Fast_Kinetics Fast Kinetics SPAAC->Fast_Kinetics Stable_Product Stable Triazole Product SPAAC->Stable_Product High_Specificity High Specificity & Minimal Off-Target Effects Bioorthogonal->High_Specificity Biocompatible Biocompatible & Suitable for In Vivo Use Copper_Free->Biocompatible Efficient Efficient Conjugation at Low Concentrations Fast_Kinetics->Efficient Long_Term_Stability Long-Term Stability of Conjugate Stable_Product->Long_Term_Stability

Caption: Logical relationships of SPAAC's advantages.

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful implementation of SPAAC. The following sections provide methodologies for key experiments.

Protocol 1: Protein Labeling with DBCO-NHS Ester

This protocol describes the general procedure for labeling a protein, such as an antibody, with a DBCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[13][14]

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS).

  • Anhydrous DMSO or DMF.[15]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[13][15]

  • Purification column (e.g., desalting spin column or size-exclusion chromatography).[14]

Procedure:

  • Reagent Preparation: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[15]

  • Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution.[13][15] The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.[13]

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes or at 4°C for 2-4 hours with gentle mixing.[13]

  • Quenching (Optional): To quench any unreacted DBCO-NHS ester, add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[13][15]

  • Purification: Remove the unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[14]

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

This protocol outlines the click reaction between the DBCO-labeled protein and an azide-modified molecule.

Materials:

  • DBCO-functionalized protein (from Protocol 1).

  • Azide-modified molecule (e.g., peptide, oligonucleotide, small molecule drug).

  • Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide as it will react with the DBCO.[13]

Procedure:

  • Reaction Setup: Mix the DBCO-functionalized protein with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[13][15]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[13][15] The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.[13]

  • Purification: Purify the final conjugate to remove excess azide-modified molecule and any unreacted protein using an appropriate chromatography method such as HPLC (IEX, HIC, or RP-HPLC) or size-exclusion chromatography.[14]

Protocol 3: Characterization and Quality Control

Determination of Degree of Labeling (DOL): The average number of DBCO molecules per protein can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[7][14]

The DOL can be calculated using the following formula: DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)[14]

Where:

  • A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (typically ~12,000 M⁻¹cm⁻¹).[16]

  • CF is the correction factor for the absorbance of DBCO at 280 nm.

Purity Assessment: The purity of the final conjugate can be assessed by SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated protein, and by HPLC, which can separate the conjugate from unconjugated starting materials.[14]

Applications in Drug Development

The unique features of SPAAC with DBCO reagents have made it an invaluable tool in drug development, particularly in the construction of:

  • Antibody-Drug Conjugates (ADCs): SPAAC allows for the precise attachment of potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[1]

  • Targeted Drug Delivery Systems: DBCO-functionalized nanoparticles or liposomes can be conjugated with azide-modified targeting ligands (e.g., peptides, antibodies) to enhance their accumulation at the desired site of action.[17]

  • In Vivo Imaging Agents: The biocompatibility of SPAAC makes it ideal for conjugating imaging agents (e.g., fluorophores, PET isotopes) to targeting moieties for diagnostic applications in living organisms.[5][8]

  • PROTACs and Molecular Glues: The precise and stable linkage formed by SPAAC is beneficial in the synthesis of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[]

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition with DBCO reagents stands out as a robust, versatile, and biocompatible method for bioconjugation. Its rapid kinetics, high specificity, and ability to proceed under physiological conditions without a toxic catalyst have solidified its place as a go-to tool for researchers in academia and industry. By understanding the core principles, quantitative aspects, and detailed experimental protocols presented in this guide, scientists and drug development professionals can effectively harness the power of SPAAC to advance their research and therapeutic programs.

References

The Strategic Role of the PEG6 Linker in Modern Bioconjugation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of therapeutic success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for optimizing the physicochemical and pharmacokinetic properties of bioconjugates. This in-depth guide focuses on the specific role and application of the hexaethylene glycol (PEG6) linker in bioconjugation, providing a technical overview of its impact on drug development, detailed experimental protocols, and insights into the biological pathways it helps to modulate.

Core Principles of PEGylation and the Niche of PEG6

PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy to enhance the therapeutic properties of biologics. PEG linkers, serving as flexible, hydrophilic spacers, offer a multitude of advantages.[1][2] These benefits are directly related to the length of the PEG chain, creating a spectrum of properties from which researchers can select the optimal linker for a specific application.

The PEG6 linker, a discrete chain of six ethylene (B1197577) glycol units, occupies a strategic position within this spectrum. It provides a significant increase in hydrophilicity to counteract the often hydrophobic nature of cytotoxic payloads, without the excessive hydrodynamic radius that can sometimes be associated with much longer PEG chains. This balance is crucial for optimizing the drug-to-antibody ratio (DAR), enhancing solubility, improving stability, and fine-tuning the pharmacokinetic profile of the bioconjugate.

Key Benefits of Employing a PEG6 Linker:

  • Enhanced Solubility and Reduced Aggregation: Hydrophobic payloads can lead to ADC aggregation, which in turn can cause rapid clearance from circulation and potential immunogenicity. The hydrophilic nature of the PEG6 linker helps to mitigate this, enabling higher drug loading without compromising the stability of the conjugate.[3]

  • Improved Pharmacokinetics: The PEG6 linker contributes to an increased hydrodynamic size of the bioconjugate, which reduces renal clearance and can lead to a longer plasma half-life.[4][5] This extended circulation time allows for greater accumulation of the therapeutic at the target site.

  • Fine-Tuning of Biophysical Properties: The defined length of the PEG6 linker allows for precise control over the spatial separation between the antibody and the payload. This can be critical for maintaining the binding affinity of the antibody and for ensuring efficient payload release at the target site.

Quantitative Impact of PEG6 Linkers on Bioconjugate Properties

The selection of a linker in ADC development is a data-driven process. The length of the PEG chain directly influences key performance metrics. The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths, including PEG6, on critical bioconjugate parameters.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~8.51.0Non-binding IgG-MMAE
PEG2~7.00.82Non-binding IgG-MMAE
PEG4~5.50.65Non-binding IgG-MMAE
PEG6 ~4.0 0.47 Non-binding IgG-MMAE
PEG8~2.50.29Non-binding IgG-MMAE
PEG12~2.50.29Non-binding IgG-MMAE
PEG24~2.50.29Non-binding IgG-MMAE
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.
PEG Linker LengthIC50 (nM)Target Receptor
PEG23.1 ± 0.2GRPR
PEG33.9 ± 0.3GRPR
PEG45.4 ± 0.4GRPR
PEG6 5.8 ± 0.3 GRPR
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific study, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[5]

Experimental Protocols for PEG6 Bioconjugation

The successful development of a bioconjugate with a PEG6 linker requires robust and reproducible experimental protocols. The following sections provide detailed methodologies for the key steps in the synthesis, purification, and characterization of an antibody-drug conjugate utilizing a heterobifunctional PEG6 linker, such as NHS-PEG6-Maleimide.

Synthesis of a Drug-PEG6-Linker Moiety

Prior to conjugation to the antibody, the cytotoxic payload is typically attached to the PEG6 linker. The following is a generalized protocol for the synthesis of a maleimide-functionalized drug-linker.

Materials:

  • Cytotoxic payload with a reactive amine group (e.g., Monomethyl Auristatin E - MMAE)

  • NHS-PEG6-Maleimide linker

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

  • Lyophilizer

Procedure:

  • Dissolve the amine-containing payload and 1.1 equivalents of NHS-PEG6-Maleimide in anhydrous DMF.

  • Add 3 equivalents of DIPEA to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, purify the drug-PEG6-maleimide conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Site-Specific Conjugation of Drug-PEG6-Maleimide to an Antibody

This protocol describes the conjugation of the drug-PEG6-maleimide to a thiol group on an antibody, typically generated by the reduction of interchain disulfide bonds.

Materials:

  • Antibody solution (e.g., 10 mg/mL in PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Drug-PEG6-Maleimide dissolved in DMSO

  • Phosphate-buffered saline (PBS), pH 7.2

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction: To the antibody solution, add a 10-20 fold molar excess of TCEP to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into PBS, pH 7.2 using a desalting column.

  • Conjugation: Immediately add the Drug-PEG6-Maleimide solution (typically a 5-10 fold molar excess over the available thiol groups) to the reduced antibody.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

Purification and Characterization of the PEG6-ADC

Purification:

  • Purify the resulting ADC from unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC).[]

  • Collect the fractions corresponding to the monomeric ADC.

Characterization:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a standard method for determining the DAR of cysteine-linked ADCs. The hydrophobicity of the ADC increases with the number of conjugated drug-linkers, allowing for the separation of species with different DARs.[7][8]

    • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide the distribution of drug-loaded species and the average DAR. The expected mass increase for each conjugated Drug-PEG6-Maleimide can be calculated and used to interpret the mass spectrum.[9][10]

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.[11]

  • In Vitro Potency Assessment:

    • Cell Viability Assay: The cytotoxic activity of the ADC is evaluated against antigen-positive and antigen-negative cancer cell lines to determine its potency (IC50) and specificity.

Visualizing Workflows and Signaling Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate key processes in the development and mechanism of action of a PEG6-linked ADC.

Experimental Workflow for PEG6-ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Reduction Antibody Reduction Buffer Exchange Buffer Exchange Antibody Reduction->Buffer Exchange Remove TCEP Conjugation Conjugation Buffer Exchange->Conjugation Add Drug-PEG6-Maleimide Quenching Quenching Conjugation->Quenching Stop Reaction SEC Size-Exclusion Chromatography Quenching->SEC Purify ADC HIC_HPLC HIC-HPLC (DAR) SEC->HIC_HPLC Mass_Spec Mass Spectrometry (DAR & Identity) SEC->Mass_Spec SEC_Analysis SEC (Purity & Aggregation) SEC->SEC_Analysis Cell_Assay In Vitro Potency (IC50) SEC->Cell_Assay ADC_MoA ADC_Circulation 1. ADC in Circulation Binding 2. Binding to Tumor Cell Antigen ADC_Circulation->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Linker Cleavage & Payload Release Lysosome->Cleavage Microtubule_Disruption 6. Microtubule Disruption Cleavage->Microtubule_Disruption Free MMAE Bystander_Effect Bystander Killing of Neighboring Cells Cleavage->Bystander_Effect Cell Permeable MMAE Diffuses Cell_Cycle_Arrest 7. G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis 8. Apoptosis Cell_Cycle_Arrest->Apoptosis Apoptosis_Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin inhibits Microtubules Microtubule Network Disruption Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Failure Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis_Signal Pro-Apoptotic Signaling G2M_Arrest->Apoptosis_Signal Caspase9 Caspase-9 Activation Apoptosis_Signal->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Cell_Death Apoptosis PARP_Cleavage->Cell_Death

References

The Strategic Application of DBCO-NHCO-PEG6-Biotin in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The linker is a critical component, profoundly influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[1][2]

This technical guide focuses on the multifaceted role of DBCO-NHCO-PEG6-Biotin, a specialized linker increasingly utilized in PROTAC design. This linker offers a unique combination of features: a Dibenzocyclooctyne (DBCO) group for bioorthogonal conjugation, a six-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and optimize ternary complex formation, and a biotin (B1667282) tag for experimental utility.[5][] We will delve into its core attributes, provide representative quantitative data, detail experimental protocols, and present visualizations of key workflows and pathways.

Core Principles of the this compound Linker in PROTACs

The modular design of the this compound linker provides distinct advantages in the synthesis and application of PROTACs:

  • DBCO Group for Copper-Free Click Chemistry : The DBCO moiety is instrumental for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[5][7] This reaction is bioorthogonal, meaning it can be performed in complex biological systems without interfering with native biochemical processes.[7] The key advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it ideal for conjugating molecules in live cells or other sensitive environments.[7] This allows for the efficient and specific attachment of the linker to an azide-functionalized ligand (either for the POI or the E3 ligase).[5][7]

  • PEG6 Chain for Enhanced Physicochemical Properties : The six-unit polyethylene glycol (PEG) spacer is crucial for improving the drug-like properties of the resulting PROTAC molecule.[2][8] PROTACs are often large and lipophilic, which can lead to poor solubility and cell permeability.[2] The hydrophilic nature of the PEG chain enhances aqueous solubility and can improve cell permeability.[2][8] Furthermore, the length and flexibility of the PEG6 linker are critical for enabling the optimal orientation of the POI and E3 ligase to form a productive ternary complex for efficient ubiquitination.[1][2]

  • Biotin Tag for Experimental Versatility : The terminal biotin group is a powerful tool for the characterization and study of PROTACs. It allows for the use of streptavidin-based affinity purification to isolate the PROTAC, its binding partners, or the entire ternary complex for further analysis.[9] This is particularly useful in experimental workflows such as Western Blotting, pull-down assays, and in situ interactome mapping, as seen in the "Biotin Targeting Chimera" (BioTAC) system.[9][10]

Data Presentation: The Impact of Linker Properties on PROTAC Performance

The properties of the linker, particularly its length and composition, have a significant impact on the efficacy of a PROTAC. The following tables summarize representative quantitative data for PROTACs, illustrating the importance of linker optimization. While specific data for this compound in a published PROTAC is not yet widely available, the data presented here for PROTACs with similar PEG linkers serves as a valuable reference.

Table 1: Representative Degradation Potency and Efficacy Data for PEG-Linker Containing PROTACs [11]

PROTAC (Target)E3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)
PROTAC A (BRD4)Pomalidomide4-unit PEGHEK2931595
PROTAC B (BRD4)Pomalidomide8-unit PEGHEK2935085
PROTAC C (ERK1/2)VHL Ligand6-unit PEGHCT116102>90
Inactive ControlPomalidomide4-unit PEGHEK293>10,000<10

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation observed.

Table 2: Representative Binary Binding Affinity Data (Surface Plasmon Resonance) [11]

CompoundBinds toKd (nM)
Active PROTACTarget Protein (e.g., BRD4)25
Active PROTACE3 Ligase (e.g., VHL)50
Inactive ControlTarget Protein (e.g., BRD4)28
Inactive ControlE3 Ligase (e.g., VHL)>50,000

Kd: The dissociation constant, a measure of binding affinity. A lower Kd indicates a higher binding affinity.

Mandatory Visualization

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK (Target Protein) MEK->ERK Activates Proteasome Proteasome ERK->Proteasome Degradation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates PROTAC PROTAC (DBCO-PEG6-Biotin) PROTAC->ERK Binds to Target E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Transfers Ubiquitin->ERK Polyubiquitination Degraded_ERK Degraded Peptides Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: PROTAC-mediated degradation of ERK kinase in the MAPK signaling pathway.

Experimental Workflow

cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand_Azide Azide-Functionalized POI Ligand SPAAC SPAAC Reaction (Copper-Free) Ligand_Azide->SPAAC DBCO_Linker This compound DBCO_Linker->SPAAC E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Amide_Coupling Amide Coupling E3_Ligand->Amide_Coupling SPAAC->Amide_Coupling Intermediate PROTAC_Molecule Final PROTAC Molecule Amide_Coupling->PROTAC_Molecule Cell_Culture Cell Culture and PROTAC Treatment PROTAC_Molecule->Cell_Culture Western_Blot Western Blot for Protein Degradation Cell_Culture->Western_Blot Affinity_Purification Biotin-Streptavidin Affinity Purification Cell_Culture->Affinity_Purification Dose_Response Dose-Response Curve (DC50, Dmax) Western_Blot->Dose_Response Mass_Spec Mass Spectrometry (Interactome Analysis) Affinity_Purification->Mass_Spec

Caption: Workflow for the synthesis and evaluation of a biotinylated PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis. First, an azide-functionalized POI ligand is coupled to the this compound linker via a SPAAC reaction. Second, the resulting intermediate is conjugated to an amine-containing E3 ligase ligand via amide bond formation.

Materials:

  • Azide-functionalized POI ligand (1.0 eq)

  • This compound (1.0 eq)[5][]

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide) (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Anhydrous DCM

Step 1: SPAAC Reaction

  • Dissolve the azide-functionalized POI ligand (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the POI-linker intermediate.

Step 2: Amide Coupling

  • Dissolve the POI-linker intermediate (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol determines the extent of target protein degradation in cells treated with the PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture and Treatment : Plate cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Wash the membrane and add a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each sample.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Conclusion

The this compound linker is a sophisticated and versatile tool in the development of novel PROTACs. Its integrated features facilitate a modular and efficient synthesis via copper-free click chemistry, while the PEG component addresses critical physicochemical challenges such as solubility and permeability.[2][7] The inclusion of a biotin tag provides an invaluable handle for downstream biochemical and proteomic analyses, accelerating the characterization and optimization of new protein degraders.[9] As the field of targeted protein degradation continues to evolve, the rational design of linkers with such multifunctional capabilities will be paramount to advancing PROTACs from research tools to transformative therapeutics.

References

DBCO-NHCO-PEG6-Biotin: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental application of DBCO-NHCO-PEG6-Biotin, a key reagent in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Core Safety and Handling

This compound is a chemical reagent intended for laboratory research use only. While specific toxicity data is not extensively published, the safety profile can be inferred from structurally related compounds and general principles of chemical handling. The primary hazards are associated with potential irritation and unknown toxicity.

1.1. Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar DBCO-PEG compounds, the following hazards may be associated with this compound:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

It is imperative to use appropriate Personal Protective Equipment (PPE) when handling this compound:

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact with the reagent.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if aerosols

Navigating the Stability of DBCO-NHCO-PEG6-Biotin: A Technical Guide to Optimal Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the storage and handling conditions for DBCO-NHCO-PEG6-Biotin, a critical reagent in bioconjugation and drug development. Designed for researchers, scientists, and professionals in the field, this document outlines the best practices to ensure the long-term stability and reactivity of this valuable compound.

Introduction to this compound

This compound is a bifunctional molecule that plays a pivotal role in copper-free click chemistry. It incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a biotin (B1667282) moiety for strong and specific binding to avidin (B1170675) and streptavidin, and a hydrophilic polyethylene (B3416737) glycol (PEG6) spacer to enhance solubility and reduce steric hindrance. The integrity of each of these components is paramount for successful experimental outcomes. This guide provides the necessary protocols and data to maintain the compound's efficacy.

Recommended Storage Conditions

Proper storage is the most critical factor in preserving the functionality of this compound. The following table summarizes the recommended conditions for the lyophilized solid and solutions.

Storage FormatTemperatureDurationAtmosphereLight Conditions
Lyophilized Solid -20°CLong-termDesiccated, Inert Gas (e.g., Nitrogen)In the dark
Solution in Anhydrous DMSO or DMF -20°CUp to 1 month[1]Sealed, Inert GasIn the dark
Solution in Anhydrous DMSO or DMF -80°CUp to 6 months[1]Sealed, Inert GasIn the dark
Aqueous Working Solutions 4°CShort-term (hours)N/AIn the dark

Stability Profile

The stability of the DBCO group is a key consideration, as it is susceptible to degradation under certain conditions. The primary degradation pathways include acid-mediated rearrangement and oxidation of the strained alkyne.

Aqueous Stability of the DBCO Group
Buffer pHTemperatureIncubation TimeRemaining Intact CompoundNotes
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of the DBCO group.[2]
7.4 (PBS)4°C48 hours>95%Optimal condition for short-term storage of working solutions.[2]
7.4 (PBS)25°C24 hours90 - 95%Good stability for typical reaction times at room temperature.[2]
7.4 (PBS)37°C24 hours80 - 85%Increased temperature accelerates degradation.[2]
8.525°C24 hours90 - 95%Generally stable.[2]

Furthermore, a study on a DBCO-modified antibody showed a 3-5% loss of its reactivity towards azides over four weeks when stored at 4°C or -20°C.[3]

Experimental Protocol: Assessing Aqueous Stability of this compound

To ensure optimal performance in critical applications, an in-house stability test is recommended. The following protocol, adapted from a method for a similar DBCO compound, can be used to quantify the stability of this compound in a specific aqueous buffer.[2]

Objective: To determine the degradation rate of the DBCO moiety in an aqueous solution over a defined period.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • UV Detector (set to monitor DBCO absorbance, ~309 nm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution 1:100 into the pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.

  • Timepoint Zero (T=0): Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC. This will serve as the baseline measurement.

  • Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).

  • Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.

  • HPLC Analysis: Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from potential degradation products.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

    • Integrate the area of this peak for each subsequent timepoint.

    • Calculate the percentage of the intact reagent remaining at each timepoint relative to the peak area at T=0.

Visualization of Key Processes

To further aid researchers, the following diagrams illustrate the recommended storage and handling workflow and the potential degradation pathways of the DBCO moiety.

cluster_storage Recommended Storage Workflow reception Receive Lyophilized This compound storage_solid Store at -20°C Desiccated, Dark, Inert Gas reception->storage_solid equilibration Equilibrate Vial to Room Temperature storage_solid->equilibration dissolution Dissolve in Anhydrous DMSO or DMF equilibration->dissolution storage_solution Store Solution at -20°C or -80°C Aliquoted, Sealed, Dark dissolution->storage_solution use Prepare Aqueous Working Solution for Immediate Use storage_solution->use

Caption: Recommended storage and handling workflow for this compound.

cluster_degradation Potential Degradation Pathways of the DBCO Moiety dbco Intact DBCO Moiety acid_degradation Acid-Mediated Rearrangement dbco->acid_degradation Strongly Acidic Conditions oxidation Oxidation of Strained Alkyne dbco->oxidation Prolonged Exposure to Air/Moisture degraded_product Inactive Product acid_degradation->degraded_product oxidation->degraded_product

Caption: Potential degradation pathways for the DBCO moiety.

Conclusion

The chemical integrity of this compound is essential for its function in bioconjugation. By adhering to the storage and handling guidelines outlined in this technical guide, researchers can minimize degradation and ensure the reliability and reproducibility of their experimental results. For applications requiring the highest degree of precision, in-house stability testing is strongly recommended.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with DBCO-NHCO-PEG6-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a cornerstone of modern biological research and therapeutic development. Bioorthogonal chemistry, particularly the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for this purpose. This reaction enables the covalent modification of proteins with exquisite specificity within complex biological systems, avoiding the cytotoxicity associated with copper catalysts.

This document provides detailed application notes and protocols for the use of DBCO-NHCO-PEG6-Biotin, a versatile reagent for the biotinylation of azide-modified proteins. The dibenzocyclooctyne (DBCO) group reacts specifically with an azide (B81097) group on the target protein to form a stable triazole linkage. The polyethylene (B3416737) glycol (PEG6) spacer enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and improves the accessibility of the biotin (B1667282) moiety for detection or purification. Biotin's high affinity for streptavidin and avidin (B1170675) allows for robust detection and efficient purification of the labeled protein.

Applications of proteins biotinylated via this method are extensive and include protein-protein interaction studies (e.g., pull-down assays), immunoassays (e.g., ELISA), and protein localization and tracking experiments.

Data Presentation

The efficiency of the SPAAC reaction is influenced by several factors, including the concentration of reactants, temperature, and reaction time. The following table summarizes typical reaction conditions and expected outcomes for the biotinylation of azide-modified proteins with DBCO-PEG reagents.

ParameterRecommended Range/ValueExpected Outcome/Notes
Molar Excess of this compound to Protein 1.5 - 20 foldA higher molar excess can increase labeling efficiency, especially for dilute protein solutions. Optimization is recommended for each specific protein. For a 2 mg/mL protein solution, a 20-fold molar excess is a good starting point.
Protein Concentration 0.5 - 5 mg/mLHigher protein concentrations generally lead to more efficient labeling.
Reaction Temperature 4°C to 37°CReactions are typically faster at higher temperatures (e.g., room temperature or 37°C). For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
Reaction Time 30 minutes to 12 hoursReaction times of 1-4 hours at room temperature are common. For lower concentrations or temperatures, overnight incubation may be necessary to achieve high labeling efficiency. Shorter incubation times (e.g., 30 minutes) can be sufficient for some applications.[1]
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.2-7.4Buffers should be free of azides to prevent competition with the target protein.
Labeling Efficiency >80%With optimized conditions, high labeling efficiencies can be achieved.
Protein Recovery >85%Purification using methods like size-exclusion chromatography or dialysis typically results in high protein recovery.

Experimental Protocols

Protocol 1: Biotinylation of Azide-Modified Protein with this compound

This protocol describes the general procedure for labeling a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography column) or dialysis cassette

  • Microcentrifuge tubes

Procedure:

  • Prepare the Protein Solution:

    • Ensure the azide-modified protein is in a buffer that does not contain any azides. If necessary, perform a buffer exchange into PBS, pH 7.4.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 1 mg of the reagent in the appropriate volume of DMSO. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess) over the protein.

    • Add the calculated volume of the this compound stock solution to the protein solution.

    • Mix gently by pipetting or brief vortexing.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification of the Biotinylated Protein:

    • Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., using a desalting column) or dialysis against PBS, pH 7.4.

    • Collect the fractions containing the purified biotinylated protein.

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: Determination of the Degree of Biotinylation using the HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common method to estimate the number of biotin molecules incorporated per protein molecule. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.

Materials:

  • Purified biotinylated protein

  • HABA/Avidin solution

  • Spectrophotometer

  • Cuvettes or microplate reader

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance:

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

    • Measure the absorbance at 500 nm. This is the A500 (HABA/Avidin).

  • Measure Sample Absorbance:

    • Add 100 µL of the purified biotinylated protein solution to the cuvette containing the HABA/Avidin solution.

    • Mix well and incubate for a few minutes until the absorbance reading stabilizes.

    • Measure the absorbance at 500 nm. This is the A500 (HABA/Avidin/Biotin Sample).

  • Calculations:

    • Calculate the change in absorbance (ΔA500) = A500 (HABA/Avidin) - A500 (HABA/Avidin/Biotin Sample).

    • Calculate the concentration of biotin (moles/L) using the Beer-Lambert law: [Biotin] = ΔA500 / (ε × b) where:

      • ε = molar extinction coefficient of the HABA/Avidin complex at 500 nm (typically 34,000 M-1cm-1)

      • b = path length of the cuvette (typically 1 cm)

    • Calculate the moles of biotin in the sample.

    • Calculate the moles of protein in the sample from its concentration and molecular weight.

    • Determine the degree of biotinylation (moles of biotin per mole of protein).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_product Final Product azide_protein Azide-Modified Protein reaction_mix Mix Protein and DBCO Reagent azide_protein->reaction_mix dbco_reagent This compound Stock Solution (10 mM in DMSO) dbco_reagent->reaction_mix incubation Incubate (1-4h at RT or O/N at 4°C) reaction_mix->incubation purification Purify by Size-Exclusion Chromatography or Dialysis incubation->purification analysis Determine Degree of Biotinylation (HABA Assay) purification->analysis final_product Purified Biotinylated Protein analysis->final_product

Caption: Experimental workflow for biotinylating an azide-modified protein.

pull_down_pathway cluster_bait_prep Bait Preparation cluster_interaction Interaction & Capture cluster_analysis Analysis cluster_pathway Example: EGFR Signaling bait_protein Biotinylated Bait Protein (e.g., EGFR) immobilization Immobilize Bait on Beads bait_protein->immobilization streptavidin_beads Streptavidin-coated Beads streptavidin_beads->immobilization incubation Incubate Beads with Lysate immobilization->incubation cell_lysate Cell Lysate (containing Prey Proteins) cell_lysate->incubation wash Wash Beads to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry (for unknown interactors) elution->mass_spec western_blot Western Blot (e.g., for Grb2) sds_page->western_blot EGF EGF EGFR EGFR EGF->EGFR binds Grb2 Grb2 EGFR->Grb2 recruits SOS1 SOS1 Grb2->SOS1 activates Ras Ras SOS1->Ras activates Downstream Downstream Signaling Ras->Downstream

Caption: Workflow of a pull-down assay to identify protein-protein interactions.

References

Application Notes and Protocols for DBCO-NHCO-PEG6-Biotin in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG6-Biotin is a versatile, trifunctional linker designed for targeted drug delivery applications. This heterobifunctional molecule incorporates three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal click chemistry reaction allows for the efficient and specific conjugation of the linker to azide-modified drug molecules under mild, aqueous conditions, making it ideal for sensitive biological applications.

  • Hexaethylene glycol (PEG6): A flexible polyethylene (B3416737) glycol spacer that enhances the solubility and stability of the conjugate in aqueous environments. The PEG linker also reduces steric hindrance, facilitating the interaction of the biotin (B1667282) targeting moiety with its receptor.

  • Biotin (Vitamin B7): A high-affinity ligand for the biotin receptor, also known as the sodium-dependent multivitamin transporter (SMVT). Many cancer cells overexpress the biotin receptor to meet their increased metabolic demands, making biotin an effective targeting moiety for delivering cytotoxic agents specifically to tumor cells while minimizing off-target toxicity.[1]

These components make this compound an invaluable tool in the development of targeted therapies, including antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[2][3]

Principle of Action

The targeted drug delivery strategy using this compound involves a two-step process. First, a therapeutic agent is modified to contain an azide (B81097) group. This azide-modified drug is then conjugated to the DBCO group of the linker via a copper-free click reaction. The resulting drug-linker conjugate can then be administered, whereupon the biotin moiety targets and binds to the overexpressed biotin receptors on cancer cells. Following binding, the conjugate is internalized by the cell through receptor-mediated endocytosis. Once inside the cell, the therapeutic payload can be released to exert its cytotoxic effect.

Signaling Pathway: Biotin Receptor-Mediated Endocytosis

The cellular uptake of biotin-conjugated molecules is primarily mediated by the biotin receptor (SMVT) through a process called receptor-mediated endocytosis. While the precise downstream signaling cascade can vary depending on the cell type and the nature of the cargo, the general pathway involves the following steps:

  • Binding: The biotinylated drug conjugate binds to the extracellular domain of the biotin receptor on the cell surface.

  • Internalization: Upon binding, the receptor-ligand complex is internalized into the cell. This process can occur through different mechanisms, including clathrin-mediated and caveolae-mediated endocytosis.

  • Endosomal Trafficking: The internalized vesicle, now an early endosome, traffics within the cell.

  • Release: The drug may be released from the linker within the endosomal compartment due to changes in pH or the presence of specific enzymes. Alternatively, the endosome may fuse with a lysosome, where the acidic environment and lysosomal enzymes can facilitate drug release.

  • Action: The released drug can then interact with its intracellular target to induce cell death.

// Nodes extracellular [label="Extracellular Space", shape=plaintext, fontcolor="#202124"]; cell_membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; intracellular [label="Intracellular Space", shape=plaintext, fontcolor="#202124"];

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// Edges drug_conjugate -> binding [label="1. Binding"]; biotin_receptor -> binding; binding -> clathrin_pit [label="2a. Clathrin-Mediated\nInternalization"]; binding -> caveolae [label="2b. Caveolae-Mediated\nInternalization"]; clathrin_pit -> endosome; caveolae -> endosome; endosome -> lysosome [label="3. Endosomal Trafficking"]; lysosome -> drug_release [label="4. Lysosomal Degradation\n& Drug Release"]; drug_release -> cellular_target [label="5. Target Engagement"]; cellular_target -> apoptosis [label="6. Therapeutic Effect"];

// Positioning {rank=same; extracellular} {rank=same; cell_membrane} {rank=same; intracellular} {rank=same; drug_conjugate; biotin_receptor} {rank=same; binding} {rank=same; clathrin_pit; caveolae} {rank=same; endosome} {rank=same; lysosome} {rank=same; drug_release} {rank=same; cellular_target} {rank=same; apoptosis} } .dot

Caption: Biotin Receptor-Mediated Endocytosis Pathway.

Experimental Protocols

Protocol 1: Conjugation of an Azide-Modified Drug to this compound

This protocol describes a general method for conjugating an azide-containing small molecule drug to this compound. Optimization of reaction conditions (e.g., molar ratios, reaction time, and temperature) may be necessary for specific drug molecules.

Materials:

  • Azide-modified drug

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide-modified drug in the chosen anhydrous solvent to a final concentration of 10 mM.

    • Dissolve this compound in the same anhydrous solvent to a final concentration of 10 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified drug and this compound in the desired molar ratio (a 1.5 to 3-fold molar excess of the DBCO-linker is often recommended to ensure complete conjugation of the drug).[4]

    • Add reaction buffer to the mixture. The final concentration of the organic solvent should ideally be below 20% to maintain the stability of biological molecules, if applicable.

    • Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. The progress of the reaction can be monitored by analytical HPLC or LC-MS.[4]

  • Purification of the Conjugate:

    • Purify the drug-linker conjugate from unreacted starting materials using a suitable chromatography method. For small molecule conjugates, reverse-phase HPLC is often effective. For larger conjugates, size-exclusion chromatography may be more appropriate.[5]

  • Characterization of the Conjugate:

    • Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS to determine the molecular weight and HPLC to assess purity.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4"]; prep_drug [label="Prepare Azide-Modified\nDrug Stock Solution (10 mM)", fillcolor="#FBBC05"]; prep_linker [label="Prepare this compound\nStock Solution (10 mM)", fillcolor="#FBBC05"]; mix [label="Mix Drug and Linker\n(1:1.5-3 molar ratio)", shape=invtrapezium, fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Incubate 2-12 hours\n(RT or 4°C)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purify Conjugate\n(HPLC or SEC)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; characterize [label="Characterize Conjugate\n(LC-MS, HPLC)", shape=ellipse, fillcolor="#F1F3F4"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges start -> prep_drug; start -> prep_linker; prep_drug -> mix; prep_linker -> mix; mix -> react; react -> purify; purify -> characterize; characterize -> end; } .dot

Caption: Drug Conjugation and Purification Workflow.

Protocol 2: In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol outlines a method to evaluate the targeting efficacy and cytotoxic activity of the drug-linker conjugate in cancer cells that overexpress the biotin receptor versus control cells with low or no expression.

Materials:

  • Biotin receptor-positive cancer cell line (e.g., HeLa, MCF-7)

  • Biotin receptor-negative or low-expression cell line (e.g., NIH3T3)

  • Cell culture medium and supplements

  • Drug-DBCO-NHCO-PEG6-Biotin conjugate

  • Non-targeted control (e.g., drug conjugated to a linker without biotin)

  • Free drug

  • MTT or other cell viability assay reagent

  • Fluorescence microscope or flow cytometer (if using a fluorescently labeled conjugate)

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture the selected cell lines in their appropriate media until they reach 80-90% confluency.

  • Cellular Uptake (Qualitative/Quantitative):

    • Seed the cells in chamber slides or multi-well plates.

    • Treat the cells with the fluorescently labeled drug-linker conjugate at a predetermined concentration.

    • As a control for specific uptake, pre-incubate a set of cells with an excess of free biotin for 1 hour before adding the conjugate.[6]

    • Incubate for a specified time (e.g., 2-4 hours).

    • Wash the cells with PBS to remove any unbound conjugate.

    • Visualize the cellular uptake of the fluorescent conjugate using a fluorescence microscope or quantify the uptake using a flow cytometer.

  • Cytotoxicity Assay:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the drug-linker conjugate, the non-targeted control, and the free drug in cell culture medium.

    • Remove the old medium from the cells and add the different drug concentrations.

    • Incubate the cells for 48-72 hours.

    • Add the MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the cell viability for each concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Data Presentation

The following tables provide representative quantitative data from studies on biotin-targeted drug delivery systems. While not specific to this compound, they illustrate the expected outcomes of such experiments.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineBiotin Receptor ExpressionTreatmentIC50 (µg/mL)
MCF-7HighBiotin-Conjugated Drug1.66
MCF-7HighNon-Conjugated Drug24.18
NIH3T3LowBiotin-Conjugated Drug> 50
NIH3T3LowNon-Conjugated Drug25.50

Data is representative and adapted from a study on biotin-conjugated iron oxide nanoparticles.[5]

Table 2: In Vivo Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Saline Control1500 ± 1500%
Non-Targeted Drug800 ± 10046.7%
Biotin-Targeted Drug350 ± 7576.7%

Data is representative and adapted from a study on biotin-decorated gold nanoparticles.[7]

Logical Relationship of Components

The successful application of this compound in targeted drug delivery relies on the interplay of its three key components.

// Nodes linker [label="this compound", fillcolor="#F1F3F4", shape=ellipse]; dbco [label="DBCO Moiety", fillcolor="#4285F4", fontcolor="#FFFFFF"]; peg6 [label="PEG6 Spacer", fillcolor="#34A853", fontcolor="#FFFFFF"]; biotin [label="Biotin Moiety", fillcolor="#EA4335", fontcolor="#FFFFFF"];

drug [label="Azide-Modified Drug", fillcolor="#FBBC05"]; conjugation [label="Copper-Free\nClick Chemistry", shape=diamond, fillcolor="#F1F3F4"]; solubility [label="Enhanced Solubility\n& Stability", shape=plaintext, fontcolor="#202124"]; targeting [label="Targeting Biotin Receptor\n(SMVT)", shape=plaintext, fontcolor="#202124"];

// Edges linker -> dbco; linker -> peg6; linker -> biotin;

dbco -> conjugation; drug -> conjugation;

peg6 -> solubility; biotin -> targeting; } .dot

Caption: Logical Relationship of Components.

Conclusion

This compound is a powerful tool for the development of targeted drug delivery systems. Its unique combination of a bioorthogonal conjugation group, a solubility-enhancing spacer, and a cancer-targeting moiety allows for the creation of highly specific and effective therapeutic agents. The provided protocols and application notes offer a comprehensive guide for researchers and scientists to utilize this versatile linker in their drug development endeavors.

References

Application Notes and Protocols for DBCO-NHCO-PEG6-Biotin Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the bioconjugation of DBCO-NHCO-PEG6-Biotin to azide-modified biomolecules. This reagent is a key component in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction widely used for its high efficiency and biocompatibility.[1][2] The dibenzocyclooctyne (DBCO) group reacts selectively with an azide (B81097) group to form a stable triazole linkage, while the biotin (B1667282) moiety allows for subsequent detection or purification using streptavidin or avidin-based methods. The polyethylene (B3416737) glycol (PEG6) linker enhances solubility and reduces steric hindrance.[3][4] This protocol is designed for researchers in drug development, protein labeling, and other areas of chemical biology.[4][5]

Principle of the Reaction

The core of this bioconjugation method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of copper-free click chemistry where the high ring strain of the DBCO group allows for a rapid and specific reaction with an azide-functionalized molecule without the need for a cytotoxic copper catalyst.[6] This makes it an ideal choice for applications involving live cells or other sensitive biological systems.[2] The reaction is highly efficient and forms a stable covalent bond between the this compound and the azide-containing biomolecule.

Data Presentation

Recommended Reaction Parameters
ParameterRecommendationSource(s)
Molar Excess of this compound 1.5 - 10 equivalents[1]
10 - 20 fold molar excess[7]
Incubation Time 2 - 4 hours[7]
4 - 12 hours[1]
Overnight (at 4°C)[1][7]
Incubation Temperature Room Temperature[1][7]
4°C[1][7]
37°C (for optimization)[1]
Troubleshooting Common Issues
IssuePossible CauseSuggested SolutionSource(s)
Low Conjugation Efficiency Suboptimal reaction conditions.Optimize molar excess, increase reagent concentration, increase incubation time, or perform the reaction at 37°C.[1]
One or more coupling partners were not successfully labeled with azide or DBCO.Confirm the successful labeling of each component before proceeding with the conjugation reaction.[1]
Excess unconjugated reagent was not removed.Ensure thorough removal of any non-reacted this compound or azide-modified molecule through appropriate purification methods.[1]

Experimental Protocols

Materials
  • Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free buffer.

  • Purification system: Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or ultrafiltration units (e.g., Amicon® Ultra).[1][7]

  • Spectrophotometer

Protocol for Biotinylation of an Azide-Modified Protein
  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, a 10 mM stock solution.[7] This solution can be stored at -20°C, protected from light and moisture.

    • Prepare the azide-modified protein in an appropriate reaction buffer (e.g., PBS, pH 7.2). The protein concentration should typically be in the range of 50-100 µM.[7]

  • Bioconjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the azide-modified protein solution. A 10-20 fold molar excess is a good starting point.[7]

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[7] For optimization, the incubation time can be extended up to 12 hours.[1]

  • Purification of the Biotinylated Protein:

    • Remove the excess, unreacted this compound using a suitable purification method.

      • Size-Exclusion Chromatography: Use a desalting column (e.g., Zeba™ Spin Desalting Column) according to the manufacturer's instructions to separate the labeled protein from the smaller, unreacted biotinylation reagent.[8]

      • Ultrafiltration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for the protein of interest (e.g., 10 kDa MWCO for a >20 kDa protein) to wash away the excess reagent.[7] Perform several washes with the reaction buffer.

  • Characterization of the Biotinylated Protein (Optional):

    • The degree of labeling (DOL), which is the average number of biotin molecules per protein, can be estimated using UV-Vis spectrophotometry.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).[1]

    • The DOL can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and the DBCO moiety.

  • Storage:

    • Store the purified biotinylated protein at 2-8°C for short-term use or at -20°C or -80°C for long-term storage. Adding a preservative like sodium azide to a final concentration of 0.02% (w/v) can prevent microbial growth.[1]

Visualizations

Bioconjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Bioconjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization & Storage Azide_Protein Azide-Modified Protein in Buffer Reaction_Mix Incubate (RT or 4°C) Azide_Protein->Reaction_Mix DBCO_Biotin This compound Stock Solution (DMSO/DMF) DBCO_Biotin->Reaction_Mix Purification Remove Excess Reagent (SEC or Ultrafiltration) Reaction_Mix->Purification Characterization Characterize (Optional) (UV-Vis for DOL) Purification->Characterization Storage Store (4°C or -20°C) Characterization->Storage

Caption: Experimental workflow for this compound bioconjugation.

SPAAC_Pathway Azide Azide-Modified Biomolecule Triazole Stable Triazole Linkage (Biotinylated Biomolecule) Azide->Triazole Strain-Promoted Cycloaddition DBCO This compound DBCO->Triazole

Caption: Signaling pathway of the SPAAC reaction.

Logical_Relationships cluster_reagents Reactants cluster_conditions Reaction Conditions cluster_outcome Outcome Azide Azide Efficiency Conjugation Efficiency Azide->Efficiency DBCO DBCO DBCO->Efficiency Time Time Time->Efficiency Temp Temperature Temp->Efficiency Molar_Ratio Molar Ratio Molar_Ratio->Efficiency

Caption: Factors influencing bioconjugation efficiency.

References

Application Notes and Protocols: DBCO-NHCO-PEG6-Biotin in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DBCO-NHCO-PEG6-Biotin is a versatile reagent that plays a crucial role in modern proteomics research. This molecule combines three key functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a six-unit polyethylene (B3416737) glycol (PEG6) spacer, and a biotin (B1667282) handle for affinity purification. This unique combination enables the specific and efficient labeling and enrichment of target proteins from complex biological samples, facilitating their identification and quantification by mass spectrometry.

The primary applications of this compound in proteomics include:

  • Metabolic Labeling of Glycoproteins: In this approach, cells are cultured with a metabolic precursor containing an azide (B81097) group, such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz). This azide-modified sugar is incorporated into the glycan structures of newly synthesized glycoproteins. Following cell lysis, the azide-tagged glycoproteins are covalently labeled with this compound via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The resulting biotinylated glycoproteins can then be efficiently enriched using streptavidin-coated beads for subsequent proteomic analysis. The PEG6 linker enhances the solubility and reduces aggregation of the labeled proteins.

  • Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemical proteomics strategy used to identify and characterize active enzymes in complex proteomes. In a typical ABPP workflow, an activity-based probe (ABP) containing a reactive group (warhead) and an azide handle is used to covalently label the active site of a target enzyme class. The azide-labeled enzymes are then tagged with this compound through a SPAAC reaction. This allows for the selective enrichment of the active enzyme subpopulation for identification and quantitative analysis by mass spectrometry.

Data Presentation

While specific quantitative data for this compound is often application and system-dependent, the following tables provide a summary of typical parameters and expected outcomes based on available literature.

ParameterTypical Value/RangeNotes
Metabolic Labeling (Ac4GalNAz)
Ac4GalNAz Concentration25 - 50 µMOptimal concentration should be determined empirically for each cell line.
Labeling Time24 - 72 hoursLonger incubation times generally lead to higher incorporation rates.
SPAAC Reaction
This compound Concentration100 - 250 µMA 2- to 5-fold molar excess over the estimated amount of azide-tagged protein is recommended.
Reaction Time1 - 4 hoursCan be performed at room temperature or 4°C.
Streptavidin Affinity Purification
Enrichment Fold>10-foldHighly dependent on the abundance of the target protein(s) and the efficiency of the labeling and capture steps.
YieldVariableDependent on the binding capacity of the streptavidin resin and the amount of biotinylated protein.
LC-MS/MS Analysis
Peptide Identification Rate>95%For enriched samples, a high identification rate is expected.
Quantitative Reproducibility (CV)<20%For label-free or labeled quantitative proteomics experiments.

Table 1: Summary of Key Experimental Parameters and Expected Outcomes.

PropertyDBCO-NHCO-PEG4-BiotinThis compound
PEG Linker Length 4 PEG units6 PEG units
Hydrophilicity HighHigher
Potential for Reduced Steric Hindrance GoodBetter
Solubility of Labeled Proteins ImprovedFurther Improved

Table 2: Qualitative Comparison of DBCO-PEG4-Biotin and this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling and Enrichment of Glycoproteins

This protocol describes the metabolic labeling of glycoproteins in cultured cells with an azide-modified sugar, followed by SPAAC ligation to this compound and subsequent enrichment.

Materials:

  • Cell culture medium and supplements

  • Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • Streptavidin-agarose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Replace the culture medium with fresh medium containing 25-50 µM Ac4GalNAz.

    • Incubate the cells for 48-72 hours under standard cell culture conditions.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • SPAAC Reaction (Click Chemistry):

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

    • To 1 mg of protein lysate, add this compound to a final concentration of 100-250 µM.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle rotation.

  • Streptavidin Affinity Purification:

    • Equilibrate the streptavidin beads by washing them three times with wash buffer.

    • Add the equilibrated streptavidin beads to the lysate from the SPAAC reaction.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of elution buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate cysteine residues.

    • Add 400 µL of 50 mM ammonium (B1175870) bicarbonate to dilute the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.

    • Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with formic acid to a final concentration of 1% to stop the digestion.

  • LC-MS/MS Analysis:

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS using a suitable chromatographic gradient and mass spectrometer settings for proteomic analysis.

Protocol 2: Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for ABPP using an azide-functionalized probe and this compound.

Materials:

  • Azide-functionalized activity-based probe (ABP)

  • Cell or tissue lysate

  • This compound

  • Streptavidin-agarose or magnetic beads

  • (Other materials as listed in Protocol 1)

Procedure:

  • Protein Labeling with ABP:

    • Prepare the cell or tissue lysate as described in Protocol 1, step 2.

    • Add the azide-functionalized ABP to the protein lysate at the desired concentration.

    • Incubate for 1 hour at 37°C to allow for covalent labeling of the target enzymes.

  • SPAAC Reaction (Click Chemistry):

    • Add this compound to the labeled lysate to a final concentration of 100-250 µM.

    • Incubate for 2-4 hours at room temperature with gentle rotation.

  • Streptavidin Affinity Purification and On-Bead Digestion:

    • Proceed with steps 4 and 5 from Protocol 1 to enrich and digest the biotinylated proteins.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS as described in Protocol 1, step 6.

Visualizations

Metabolic_Labeling_Workflow cluster_cell In-Cell Labeling cluster_lysis Sample Preparation cluster_click Click Chemistry cluster_enrichment Enrichment & Analysis Cells Cultured Cells Labeled_Glycoproteins Azide-Labeled Glycoproteins Cells->Labeled_Glycoproteins Ac4GalNAz Ac4GalNAz (Azide-Sugar) Ac4GalNAz->Cells Metabolic Incorporation Cell_Lysis Cell Lysis Labeled_Glycoproteins->Cell_Lysis Protein_Lysate Protein Lysate Cell_Lysis->Protein_Lysate Biotinylated_Proteins Biotinylated Glycoproteins Protein_Lysate->Biotinylated_Proteins DBCO_Biotin This compound DBCO_Biotin->Biotinylated_Proteins SPAAC Enrichment Affinity Purification Biotinylated_Proteins->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment On_Bead_Digestion On-Bead Digestion Enrichment->On_Bead_Digestion LC_MSMS LC-MS/MS Analysis On_Bead_Digestion->LC_MSMS

Caption: Workflow for metabolic glycoprotein (B1211001) labeling and enrichment.

ABPP_Workflow cluster_labeling Probe Labeling cluster_click Click Chemistry cluster_enrichment Enrichment & Analysis Protein_Lysate Protein Lysate Labeled_Enzymes Azide-Labeled Active Enzymes Protein_Lysate->Labeled_Enzymes ABP Azide-ABP ABP->Protein_Lysate Covalent Labeling Biotinylated_Enzymes Biotinylated Active Enzymes Labeled_Enzymes->Biotinylated_Enzymes DBCO_Biotin This compound DBCO_Biotin->Biotinylated_Enzymes SPAAC Enrichment Affinity Purification Biotinylated_Enzymes->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment On_Bead_Digestion On-Bead Digestion Enrichment->On_Bead_Digestion LC_MSMS LC-MS/MS Analysis On_Bead_Digestion->LC_MSMS

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Application Notes and Protocols for Affinity Purification using DBCO-NHCO-PEG6-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG6-Biotin is a high-performance biotinylation reagent designed for the efficient labeling and subsequent affinity purification of azide-modified biomolecules. This reagent utilizes the principles of copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable covalent bond with azide-containing proteins, nucleic acids, or other macromolecules.[1][2] The molecule consists of three key components: a dibenzocyclooctyne (DBCO) group for highly specific and bioorthogonal reaction with azides, a biotin (B1667282) moiety for strong and specific binding to streptavidin-based affinity resins, and a hydrophilic polyethylene (B3416737) glycol (PEG6) spacer. This PEG6 linker enhances solubility, reduces aggregation of the target molecule, and minimizes steric hindrance, thereby improving the accessibility of the biotin group for capture.[2] These characteristics make this compound an ideal tool for the selective isolation and purification of target biomolecules from complex biological mixtures.

Principle of the Method

The affinity purification workflow using this compound involves a two-step process. First, the target biomolecule must be metabolically, enzymatically, or chemically modified to introduce an azide (B81097) group. This azide-functionalized molecule is then incubated with this compound. The DBCO group on the reagent reacts specifically and spontaneously with the azide group on the biomolecule via SPAAC to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with native biological processes.

Following the biotinylation reaction, the complex mixture containing the now biotin-tagged target molecule is introduced to a streptavidin-based affinity chromatography resin. The extremely high affinity between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) ensures the specific and strong capture of the biotinylated molecule onto the solid support.[3] Unbound components of the mixture are then washed away. Finally, the purified biotinylated biomolecule is eluted from the resin. Due to the strength of the biotin-streptavidin interaction, elution often requires denaturing conditions or competitive displacement with an excess of free biotin.

Chemical Structure and Reaction

The core of this methodology is the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group, a cyclooctyne, possesses significant ring strain, which dramatically accelerates the reaction with azides without the need for a cytotoxic copper catalyst.

This compound Structure and SPAAC Reaction cluster_0 This compound cluster_1 SPAAC Reaction DBCO DBCO NHCO Amide Linkage DBCO->NHCO PEG6 PEG6 Spacer NHCO->PEG6 Biotin Biotin PEG6->Biotin Azide_Protein Azide-Modified Protein Triazole_Protein Biotinylated Protein (Stable Triazole Linkage) Azide_Protein->Triazole_Protein + DBCO_Biotin This compound DBCO_Biotin->Triazole_Protein

Caption: Structure of this compound and the SPAAC reaction with an azide-modified protein.

Experimental Protocols

This section provides detailed protocols for the biotinylation of an azide-modified protein and its subsequent affinity purification.

Protocol 1: Biotinylation of Azide-Modified Protein

This protocol describes the labeling of a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Procedure:

  • Prepare the this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Prepare the Protein Solution: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in reaction buffer.

  • Biotinylation Reaction: a. Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically. b. Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Reagent (Optional): If necessary, remove unreacted this compound using a desalting column or dialysis against the reaction buffer.

  • Verification of Biotinylation: The efficiency of biotinylation can be assessed using methods such as a HABA assay, a competition ELISA, or by gel shift assay on SDS-PAGE followed by Western blot analysis using streptavidin-HRP.[4]

Protocol 2: Affinity Purification of Biotinylated Protein

This protocol describes the capture and purification of the biotinylated protein using streptavidin-agarose resin.

Materials:

  • Biotinylated protein solution from Protocol 1

  • Streptavidin-agarose resin slurry

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)

  • Elution Buffer (see Elution Strategies below)

  • Spin columns or chromatography columns

Procedure:

  • Prepare the Streptavidin Resin: a. Resuspend the streptavidin-agarose resin slurry. b. Transfer the desired amount of slurry to a spin column or chromatography column. c. Equilibrate the resin by washing with 3-5 column volumes of Binding/Wash Buffer.

  • Binding of Biotinylated Protein: a. Load the biotinylated protein solution onto the equilibrated streptavidin resin. b. Incubate for 1-2 hours at room temperature with gentle end-over-end mixing to allow for efficient binding.

  • Washing: a. Centrifuge the column (if using a spin column) or allow the buffer to flow through (if using a chromatography column) to remove the unbound sample. b. Wash the resin with 5-10 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Repeat the wash step 2-3 times.

  • Elution: a. Add the chosen Elution Buffer to the resin. b. Incubate as required by the chosen elution method (see below). c. Collect the eluate containing the purified protein. Repeat the elution step 1-2 times to maximize recovery.

  • Analysis of Purified Protein: Analyze the purified protein by SDS-PAGE, Western blot, or other relevant assays to assess purity and yield.

Elution Strategies

The extremely strong interaction between biotin and streptavidin necessitates specific strategies for elution. The choice of method depends on whether the native structure and function of the protein need to be preserved.

  • Denaturing Elution: This method is highly efficient but will denature the protein.

    • Buffer: SDS-PAGE sample buffer (e.g., 2% SDS, 10% glycerol, 62.5 mM Tris-HCl pH 6.8, 5% β-mercaptoethanol).

    • Procedure: Add the buffer to the resin and boil for 5-10 minutes.

  • Competitive Elution with Excess Biotin: This method can be performed under milder conditions but may result in lower recovery.

    • Buffer: Binding/Wash Buffer containing a high concentration of free biotin (e.g., 25 mM).[5] For improved efficiency, the buffer can be supplemented with a mild detergent and heated. A study by Cheah and Yamada (2017) suggests a buffer containing 0.4% SDS, 1% IGEPAL-CA630, and 25 mM biotin, with heating at 95°C for 5 minutes.[5]

  • Harsh, Non-Denaturing Elution: For applications where protein activity must be retained, various non-denaturing but harsh conditions have been explored.

    • Buffer: A high pH buffer with an organic solvent, such as 140 mM NaOAc pH 9.0 with 95% formamide, has been shown to be effective for eluting free biotin.[6] The compatibility of this buffer with the target protein must be tested.

Experimental Workflow

The overall experimental process from an azide-modified protein to a purified product is illustrated below.

Affinity Purification Workflow Start Start: Azide-Modified Protein Biotinylation Biotinylation: Incubate with This compound Start->Biotinylation Binding Binding: Incubate Biotinylated Protein with Resin Biotinylation->Binding Purification_Setup Prepare Streptavidin Resin Purification_Setup->Binding Wash Washing: Remove Unbound Proteins Binding->Wash Elution Elution: Release Purified Protein Wash->Elution End End: Purified Biotinylated Protein Elution->End

Caption: The experimental workflow for affinity purification using this compound.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the affinity purification process. It is important to note that specific results will vary depending on the protein of interest, the efficiency of the azide incorporation, and the precise experimental conditions.

Table 1: Biotinylation Efficiency

Method of QuantificationDegree of Labeling (Biotin:Protein Ratio)Reference
HABA/Avidin Assay1-5 mol/mol (typical for multi-lysine labeling)General knowledge
Competition ELISACan provide precise quantification[4]
Mass SpectrometryConfirms covalent modification and site of labelingGeneral knowledge

Note: The degree of labeling is highly dependent on the number of available azide groups on the target protein.

Table 2: Affinity Purification Performance

ParameterTypical ResultReference
Protein Recovery80-95%Based on similar affinity systems
Purity>90%[7]

Note: Data from a study using a different peptide tag system is included as a benchmark for achievable purity and recovery in a single affinity purification step.[7]

Table 3: Elution Efficiency

Elution ConditionElution EfficiencyReference
0.4% SDS, 1% IGEPAL-CA630, 25 mM Biotin, 95°C, 5 min40-60%[5]
90°C, 10 min in 140 mM NaOAc pH 9, 95% formamide~95.4% (for free biotin)[6]
SDS-PAGE Sample Buffer, boiling>95% (denaturing)General knowledge

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency Inefficient azide incorporation.Optimize the azide labeling protocol.
Insufficient molar excess of DBCO-reagent.Increase the molar ratio of this compound to protein.
Short incubation time.Increase the incubation time for the click reaction.
Low Yield of Purified Protein Inefficient binding to streptavidin resin.Ensure the binding buffer conditions are optimal. Increase incubation time.
Inefficient elution.Optimize the elution conditions. Try a harsher elution buffer if protein denaturation is acceptable.
High Background/Contaminants Non-specific binding to the resin.Increase the stringency of the wash buffer (e.g., higher salt concentration or detergent).
Incomplete washing.Increase the number of wash steps and the volume of wash buffer.

Conclusion

This compound is a powerful and versatile tool for the affinity purification of azide-modified biomolecules. The copper-free click chemistry approach ensures high specificity and biocompatibility, while the PEG spacer enhances the performance of the reagent. By following the detailed protocols and considering the various elution strategies, researchers can achieve high purity and recovery of their target biomolecules for a wide range of downstream applications in basic research and drug development.

References

Application Notes and Protocols: Streptavidin-Biotin Interaction with DBCO-NHCO-PEG6-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The streptavidin-biotin interaction is one of the strongest known non-covalent biological interactions, characterized by an exceptionally low dissociation constant (Kd). This robust and highly specific binding has been widely exploited in a vast array of life science applications, including immunoassays, affinity chromatography, and targeted drug delivery. The development of bioorthogonal chemistry has further expanded the utility of this system.

This document provides detailed application notes and protocols for the use of a specific biotin (B1667282) derivative, DBCO-NHCO-PEG6-Biotin . This reagent incorporates a dibenzocyclooctyne (DBCO) group, enabling covalent conjugation to azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction. The polyethylene (B3416737) glycol (PEG6) linker enhances solubility and reduces steric hindrance, making the biotin moiety more accessible to streptavidin.

Core Concepts

1. The Streptavidin-Biotin Interaction:

Streptavidin, a tetrameric protein from Streptomyces avidinii, binds to biotin (Vitamin B7) with extraordinary affinity and specificity. Each subunit of streptavidin can bind one biotin molecule. This interaction is rapid, stable, and resistant to changes in pH, temperature, and denaturing agents.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

SPAAC is a bioorthogonal reaction between a strained alkyne, such as DBCO, and an azide (B81097). This reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems. The DBCO group in this compound reacts specifically with an azide-functionalized target molecule to form a stable triazole linkage.

3. This compound:

This versatile reagent combines the key features of the streptavidin-biotin system with the power of bioorthogonal chemistry.

  • DBCO group: For covalent, copper-free conjugation to azide-modified molecules.

  • PEG6 linker: A hydrophilic spacer that improves solubility and minimizes steric hindrance, facilitating efficient binding of the biotin moiety to streptavidin.[1]

  • Biotin moiety: For high-affinity binding to streptavidin.

Quantitative Data

The streptavidin-biotin interaction is renowned for its high affinity. While the presence of modifications on the biotin molecule can influence binding kinetics, the fundamental interaction remains exceptionally strong.

InteractionDissociation Constant (Kd)Association Rate Constant (kon)Dissociation Rate Constant (koff)Reference
Streptavidin - Biotin~10⁻¹⁴ - 10⁻¹⁵ M~10⁵ - 10⁷ M⁻¹s⁻¹~10⁻⁶ s⁻¹[2]
Streptavidin - Biotinylated MacromoleculesMay be lower than free biotin--[3]

Note: The binding affinity of this compound to streptavidin is expected to be in a similar high-affinity range as other biotinylated molecules. However, researchers should be aware that large modifications to biotin can potentially decrease the binding affinity compared to free biotin.[3]

Applications

The use of this compound in conjunction with streptavidin enables a two-step labeling and detection strategy with broad applications in research and drug development.

  • Protein Labeling and Detection: Site-specific labeling of azide-modified proteins for subsequent detection with streptavidin conjugates (e.g., streptavidin-HRP for Western blotting, streptavidin-fluorophore for imaging).

  • Cell Surface Labeling: Labeling of azide-bearing glycans or proteins on the cell surface for applications in flow cytometry, fluorescence microscopy, and cell sorting.

  • Drug Delivery and Targeting: Conjugation of azide-modified drugs or targeting ligands to this compound. The resulting biotinylated molecule can then be complexed with streptavidin-based carriers for targeted delivery.

  • Immunoassays: Development of sensitive and robust ELISA-like assays where the biotinylated capture or detection molecule is generated through a SPAAC reaction.

  • Affinity Purification: Immobilization of biotinylated biomolecules onto streptavidin-coated surfaces or beads for pull-down experiments and purification.

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Protein with this compound

This protocol describes the general procedure for labeling a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

  • This compound

  • Anhydrous DMSO

  • Desalting column or dialysis cassette for removal of excess reagent.

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • To your azide-modified protein solution (e.g., 1 mg/mL), add the this compound stock solution to achieve a 10-20 fold molar excess of the DBCO reagent over the protein.[4]

    • The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[4] Reaction times can be optimized depending on the protein and desired labeling efficiency.

  • Removal of Excess Reagent: Remove the unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Confirmation of Labeling (Optional): The degree of labeling can be assessed by various methods, including mass spectrometry or by a gel-shift assay after incubation with streptavidin.

  • Storage: The biotinylated protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Cell Surface Labeling and Detection

This protocol outlines the labeling of cell surface glycans or proteins that have been metabolically engineered to display azide groups, followed by detection with a fluorescently labeled streptavidin conjugate.

Materials:

  • Cells with azide-modified surface components, in suspension or adherent.

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-AF647)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI (for microscopy)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow cells on coverslips in a culture plate.

    • For cells in suspension, harvest and wash the cells with PBS.

  • Labeling with this compound:

    • Prepare a 1 mM working solution of this compound in PBS from a 10 mM DMSO stock.

    • Wash the cells twice with cold PBS.

    • Incubate the cells with the this compound working solution (e.g., 50-100 µM final concentration) for 30-60 minutes at 37°C or 4°C to minimize internalization.

  • Washing: Wash the cells three times with cold PBS containing 1% BSA to remove unreacted DBCO reagent.

  • Detection with Fluorescent Streptavidin:

    • Dilute the fluorescently labeled streptavidin conjugate in PBS with 1% BSA to the manufacturer's recommended concentration.

    • Incubate the cells with the diluted streptavidin conjugate for 30-60 minutes at 4°C, protected from light.

  • Final Washes and Fixation:

    • Wash the cells three times with cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Analysis:

    • For microscopy: Mount the coverslips with mounting medium containing DAPI and visualize using a fluorescence microscope.

    • For flow cytometry: Resuspend the cells in PBS and analyze on a flow cytometer.

Visualizations

G General Principle of SPAAC with this compound cluster_0 Reactants cluster_1 Bioorthogonal Reaction (SPAAC) cluster_2 Detection Azide-Modified Biomolecule Azide-Modified Biomolecule Stable Triazole Linkage Stable Triazole Linkage Azide-Modified Biomolecule->Stable Triazole Linkage Copper-Free Click Chemistry This compound This compound This compound->Stable Triazole Linkage Biotinylated Biomolecule Biotinylated Biomolecule Stable Triazole Linkage->Biotinylated Biomolecule Streptavidin Streptavidin Biotinylated Biomolecule->Streptavidin High-Affinity Interaction

Caption: SPAAC reaction and subsequent streptavidin binding.

G Experimental Workflow for Cell Surface Labeling and Detection cluster_0 Step 1: Cell Preparation cluster_1 Step 2: Bioorthogonal Labeling cluster_2 Step 3: Detection cluster_3 Step 4: Analysis Cells with Azide-Modified Surface Cells with Azide-Modified Surface Incubate with this compound Incubate with this compound Cells with Azide-Modified Surface->Incubate with this compound Wash to Remove Excess Reagent Wash to Remove Excess Reagent Incubate with this compound->Wash to Remove Excess Reagent Incubate with Fluorescent Streptavidin Incubate with Fluorescent Streptavidin Wash to Remove Excess Reagent->Incubate with Fluorescent Streptavidin Wash to Remove Unbound Streptavidin Wash to Remove Unbound Streptavidin Incubate with Fluorescent Streptavidin->Wash to Remove Unbound Streptavidin Fixation Fixation Wash to Remove Unbound Streptavidin->Fixation Fluorescence Microscopy or Flow Cytometry Fluorescence Microscopy or Flow Cytometry Fixation->Fluorescence Microscopy or Flow Cytometry

Caption: Workflow for cell labeling and analysis.

References

Application Notes and Protocols for DBCO-NHCO-PEG6-Biotin Reaction with Azide-Modified Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DBCO-NHCO-PEG6-Biotin for the bioorthogonal conjugation of azide-modified molecules. This powerful "click chemistry" reagent is instrumental in various applications, including proteomics, drug targeting, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The conjugation of this compound to an azide-modified molecule proceeds via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3] The key features of the SPAAC reaction involving DBCO are:

  • Bioorthogonality: The DBCO (dibenzocyclooctyne) group and the azide (B81097) group are abiotic and do not react with naturally occurring functional groups within biological systems, which minimizes off-target labeling.[3][4]

  • Copper-Free: Unlike the original copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.[1][2][4][5][6]

  • Mild Reaction Conditions: The reaction proceeds efficiently under physiological conditions, including aqueous buffers and room temperature.[4][5][7]

  • High Efficiency and Stability: SPAAC forms a stable, covalent triazole linkage with high reaction yields.[1][4][5] The reaction is typically complete within 1-4 hours.[1][8]

The this compound reagent itself incorporates several beneficial features:

  • The DBCO group provides the reactive handle for the click chemistry reaction.[9][10][11]

  • The PEG6 linker (polyethylene glycol) enhances the hydrophilicity and solubility of the molecule and reduces non-specific binding.[4][5][11]

  • The biotin moiety allows for strong and specific binding to avidin (B1170675) and streptavidin, enabling purification, detection, and immobilization of the conjugated molecule.[1][12][13]

Diagrams

SPAAC_Reaction cluster_product Product DBCO This compound Conjugate Stable Triazole Conjugate DBCO->Conjugate + Azide Azide-Modified Molecule (R-N3) Azide->Conjugate Experimental_Workflow prep Prepare Reactants - Dissolve DBCO-Biotin in DMSO - Prepare Azide-Molecule in Buffer reaction Initiate SPAAC Reaction - Mix DBCO-Biotin and Azide-Molecule - Incubate at RT or 4°C prep->reaction monitoring Monitor Reaction (Optional) - UV-Vis (DBCO absorbance at ~310 nm) - LC-MS or HPLC reaction->monitoring purification Purify Conjugate - Spin Desalting Column - HPLC or FPLC reaction->purification monitoring->purification analysis Analyze Final Conjugate - SDS-PAGE - Mass Spectrometry purification->analysis

References

Application Notes and Protocols for PROTAC Synthesis and Evaluation Using DBCO-NHCO-PEG6-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins from cells by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1][2][3][4][5] A PROTAC molecule is comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5]

The linker is a critical determinant of PROTAC efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[6] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility and pharmacokinetic properties.[7] This document provides detailed protocols for the synthesis and evaluation of PROTACs utilizing a specific PEG-based linker, DBCO-NHCO-PEG6-Biotin. This linker features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic PEG6 spacer, and a biotin (B1667282) tag for subsequent biochemical applications.[8] The synthetic strategy involves a modular approach, enabling the efficient assembly of the final PROTAC molecule.[7]

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Part 1: Synthesis of a Biotinylated PROTAC

This protocol describes a two-step synthesis of a biotinylated PROTAC. The first step is the conjugation of the this compound linker to an E3 ligase ligand (e.g., pomalidomide). The second step is a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction between the linker-ligase conjugate and an azide-functionalized warhead targeting the protein of interest.

Synthetic Workflow Diagram

Synthesis_Workflow Synthetic Workflow for a Biotinylated PROTAC cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Linker This compound Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) Linker->Amide_Coupling E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-NH2) E3_Ligand->Amide_Coupling Intermediate DBCO-Linker-E3 Ligase Conjugate Amide_Coupling->Intermediate SPAAC SPAAC Reaction (DMSO, RT) Intermediate->SPAAC Warhead Azide-Functionalized Warhead (e.g., JQ1-Azide) Warhead->SPAAC Final_PROTAC Final Biotinylated PROTAC SPAAC->Final_PROTAC

Caption: Synthetic workflow for a biotinylated PROTAC.

Protocol 1: Amide Coupling of this compound and E3 Ligase Ligand

  • Materials:

    • This compound (1.0 eq)

    • Amine-functionalized E3 ligase ligand (e.g., Pomalidomide) (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve this compound and the E3 ligase ligand in anhydrous DMF.

    • Add HATU and DIPEA to the solution.[9]

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.[9]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the DBCO-linker-E3 ligase conjugate.[9]

Protocol 2: SPAAC Reaction of Linker-Ligase Conjugate and Azide-Warhead

  • Materials:

    • DBCO-linker-E3 ligase conjugate (from Protocol 1) (1.0 eq)

    • Azide-functionalized warhead (e.g., (+)-JQ1-PEG4-Azide) (1.1 eq)

    • Anhydrous DMSO

  • Procedure:

    • Dissolve the DBCO-linker-E3 ligase conjugate and the azide-functionalized warhead in anhydrous DMSO.[9]

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO group.[9]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[9]

Characterization of the Final PROTAC

The purified biotinylated PROTAC should be characterized to confirm its identity and purity.

Technique Purpose Expected Outcome
LC-MS To confirm the molecular weight of the final product and assess purity.A major peak corresponding to the calculated mass of the PROTAC with >95% purity.
¹H and ¹³C NMR To confirm the chemical structure of the final product.Peaks corresponding to the protons and carbons of the warhead, linker, and E3 ligase ligand.
Part 2: Biological Evaluation of the Biotinylated PROTAC

Experimental Workflow for PROTAC Evaluation

Evaluation_Workflow Experimental Workflow for PROTAC Evaluation Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment (Dose-Response and Time-Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Pulldown Biotin Pull-Down Assay Cell_Lysis->Pulldown BioID Proximity-Dependent Biotinylation (BioID) Cell_Lysis->BioID WB Western Blot Analysis Protein_Quant->WB Degradation_Analysis Degradation Analysis (DC50 and Dmax Determination) WB->Degradation_Analysis MS_Analysis Mass Spectrometry Analysis Pulldown->MS_Analysis BioID->MS_Analysis Target_ID Target Identification/ Interactome Profiling MS_Analysis->Target_ID

Caption: Workflow for the biological evaluation of a biotinylated PROTAC.

Protocol 3: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the quantification of target protein levels following PROTAC treatment.[10]

  • Materials:

    • Appropriate cell line

    • Complete growth medium

    • Biotinylated PROTAC (stock solution in DMSO)

    • 6-well cell culture plates

    • Phosphate-buffered saline (PBS)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE and Western blotting reagents and equipment

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with serial dilutions of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[10]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[9] Centrifuge the lysate to pellet cell debris.[9]

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[9]

    • SDS-PAGE and Western Blotting: Normalize protein concentrations, prepare samples, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.[9]

    • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.[1][9] Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal.[1][10] Quantify band intensities using densitometry software.[1][9] Normalize the target protein band intensity to the loading control.[1][9][10]

Data Presentation: PROTAC Degradation Efficacy

The efficacy of the PROTAC is determined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[9][11]

Cell Line PROTAC Concentration (nM) % Protein Degradation (Normalized to Vehicle)
Cell Line A115.2 ± 3.1
1048.9 ± 5.6
10085.7 ± 4.2
100088.1 ± 3.9
Calculated Values DC50 (nM) Dmax (%)
Insert ValueInsert Value

Protocol 4: Biotin-Based Pull-Down Assay

This assay utilizes the biotin tag on the PROTAC to pull down the target protein and its interacting partners.

  • Materials:

    • Cell lysate from PROTAC-treated cells

    • Streptavidin-coated magnetic beads[12]

    • Magnetic rack

    • Wash buffers

    • Elution buffer

  • Procedure:

    • Bead Preparation: Resuspend streptavidin magnetic beads and wash them with an appropriate buffer.[12]

    • Incubation: Incubate the cell lysate with the prepared beads to allow the biotinylated PROTAC-protein complexes to bind.

    • Washing: Place the tubes on a magnetic rack and discard the supernatant. Wash the beads multiple times to remove non-specific binders.[12]

    • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

    • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for identification of interacting proteins.

Protocol 5: Proximity-Dependent Biotinylation (BioID)

This protocol is for identifying proteins in close proximity to the PROTAC-target complex in living cells.

  • Materials:

    • Cells expressing a promiscuous biotin ligase (e.g., BirA*) fused to a component of the ubiquitin-proteasome machinery or a target-associated protein.

    • Biotinylated PROTAC

    • Biotin-supplemented medium

    • Lysis buffer

    • Streptavidin beads

    • Mass spectrometry equipment

  • Procedure:

    • Cell Treatment: Treat cells expressing the biotin ligase fusion protein with the biotinylated PROTAC and supplement the medium with biotin.[13]

    • Lysis: Lyse the cells under denaturing conditions.[13]

    • Affinity Purification: Incubate the lysate with streptavidin beads to capture biotinylated proteins.[13][14]

    • Washing: Perform stringent washes to remove non-specifically bound proteins.[13]

    • On-Bead Digestion: Digest the captured proteins into peptides while they are still bound to the beads.

    • Mass Spectrometry: Analyze the peptides by mass spectrometry to identify the proteins that were in proximity to the PROTAC-target complex.

Conclusion

The this compound linker provides a versatile tool for the modular synthesis of biotinylated PROTACs. The protocols outlined in this document offer a comprehensive guide for the chemical synthesis, purification, characterization, and biological evaluation of these molecules. The inclusion of a biotin tag enables a range of downstream applications, including pull-down assays and proximity-labeling studies, which are invaluable for target validation and elucidation of the PROTAC's mechanism of action and cellular interactome. Careful optimization of each step is crucial for the successful development of potent and selective protein degraders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DBCO-NHCO-PEG6-Biotin Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your DBCO-NHCO-PEG6-Biotin labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common challenges encountered during the strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free click chemistry" reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My labeling efficiency is low or non-existent. What are the most common causes?

Low or failed labeling is a frequent issue that can stem from several factors. Systematically check the following potential causes:

  • Reagent Integrity: The DBCO group is sensitive to moisture and can degrade over time, especially when in solution.[1][2] DBCO-NHS esters, used to attach DBCO to a molecule, are particularly susceptible to hydrolysis.[1]

    • Troubleshooting: Always allow the solid DBCO reagent to equilibrate to room temperature before opening the vial to prevent condensation.[3][4] Prepare stock solutions in anhydrous DMSO or DMF and use them immediately.[2][5] For best results, prepare aqueous working solutions fresh for each experiment.[2]

  • Suboptimal Molar Ratio: An incorrect molar excess of the DBCO-biotin reagent over the azide-containing molecule can limit the reaction efficiency.[1]

    • Troubleshooting: The optimal ratio must be determined empirically, but a good starting point is a 1.5 to 10-fold molar excess of the DBCO reagent.[3][4] For more complex molecules like antibodies, a 10 to 40-fold molar excess may be required depending on the protein concentration.[3][4]

  • Incorrect Buffer Composition: Certain buffer components can inhibit the reaction. The most critical inhibitor is sodium azide (B81097) (NaN₃), which is often used as a preservative.[1][6]

    • Troubleshooting: Ensure all buffers are azide-free.[7] Use non-amine-containing buffers like PBS (phosphate-buffered saline) or HEPES at a pH between 7 and 9.[1][7][8] Buffer exchange via dialysis or spin desalting columns is essential if your sample contains incompatible components.[5]

  • Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide groups from approaching each other effectively.[1][6]

    • Troubleshooting: The PEG6 spacer in your reagent is designed to reduce steric hindrance.[6][9] If hindrance is still suspected, consider increasing the incubation time or temperature to provide more energy for the molecules to achieve the correct orientation.[3][4]

Q2: How do reaction conditions like pH, temperature, and time affect the labeling efficiency?

Optimizing reaction conditions is crucial for maximizing yield.

  • pH: The SPAAC reaction is generally robust across a pH range of 7-9.[10] Studies have shown that higher pH values can increase reaction rates, though this effect can be buffer-dependent.[11][12] For reactions involving NHS esters to attach the DBCO group, a pH of 7-9 is recommended to balance the rate of amine reaction with the rate of ester hydrolysis.[10]

  • Temperature: Reactions are typically performed between 4°C and 37°C.[1] Increasing the temperature from room temperature to 37°C can enhance the reaction rate.[3][4][8] However, the thermal stability of your biomolecules must be considered.[6] For sensitive proteins, a longer incubation at 4°C (overnight) is a viable alternative to a shorter, higher-temperature incubation.[4][5]

  • Incubation Time: Reaction times can vary from 1 hour to overnight.[13] If labeling efficiency is low, increasing the incubation time (e.g., from 4 hours to 12 hours at room temperature) can often improve the yield.[3][4]

Q3: How can I confirm that my molecule has been successfully labeled with biotin (B1667282)?

Confirmation of labeling is a critical step before proceeding with downstream applications.

  • Degree of Labeling (DOL) Calculation: For proteins, the degree of labeling can be determined using UV-Vis spectrophotometry. This involves measuring the absorbance of the protein at 280 nm and the DBCO group at its absorbance maximum of ~309 nm.[3][4][7]

  • Gel-Shift Assay (SDS-PAGE): Successful conjugation of the DBCO-biotin reagent to a protein will increase its molecular weight. This change can often be visualized as a band shift on an SDS-PAGE gel compared to the unlabeled protein.[5][14]

  • Western Blot or Dot Blot: After running a gel and transferring to a membrane, the biotin tag can be detected using a streptavidin-HRP conjugate followed by a chemiluminescent substrate.

Q4: How do I remove excess, unreacted this compound after the reaction?

Removing excess reagent is essential to prevent interference in downstream applications that use streptavidin or avidin.

  • Size-Exclusion Chromatography: Desalting columns or spin columns (e.g., Zeba™ columns) are highly effective for rapidly separating small molecules like the DBCO-biotin reagent from larger labeled proteins or biomolecules.[3][14]

  • Dialysis: Dialysis is a common and effective method for removing small molecules from macromolecular samples. It is particularly suitable for larger sample volumes but requires more time than spin columns.[3]

  • Affinity Purification: If you are purifying a biotinylated protein, you can use streptavidin or avidin-conjugated resins. The biotinylated protein will bind to the resin, and unbound reagents can be washed away. Note that eluting the protein from these high-affinity resins often requires harsh, denaturing conditions.[15]

Quantitative Data Summary

The following tables summarize key quantitative parameters for designing and optimizing your labeling experiments.

Table 1: Recommended Molar Excess of DBCO Reagent

Target Molecule Concentration Recommended Molar Excess (DBCO:Target) Reference(s)
>1 to 5 mg/mL (Protein) 10-20 fold [4]
0.5 to ≤1 mg/mL (Protein) 20-40 fold [4]
General Antibody Labeling 20-30 fold [5][14]
General Biomolecule 1.5-10 fold [3][4]

| Azide-modified Oligonucleotide | 2-4 fold |[5][14] |

Table 2: Typical Reaction Conditions

Parameter Recommended Range Notes Reference(s)
Temperature 4°C to 37°C Higher temperatures increase rate but consider biomolecule stability. [1][8]
Incubation Time 1 - 12 hours Can be extended overnight, especially at 4°C. [3][4][5]
pH 7.0 - 8.5 HEPES buffer has shown higher reaction rates than PBS at pH 7. [8][11]

| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | Organic co-solvents (DMSO, DMF) should be minimized (<20%) to avoid protein precipitation. |[5][8][14] |

Experimental Protocols

Protocol 1: General Labeling of an Azide-Modified Protein

This protocol provides a general workflow for conjugating this compound to an azide-modified protein.

  • Prepare Protein Sample:

    • Dissolve or exchange the azide-modified protein into an azide-free buffer (e.g., 1x PBS, pH 7.4) at a concentration of 0.5-5 mg/mL.[3]

    • Ensure the protein solution is free of interfering substances like crude serum components or amine-containing buffers if starting from an NHS-ester reaction.[3][5]

  • Prepare DBCO-Biotin Reagent:

    • Allow the vial of solid this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO.[5] This solution should be used immediately.

  • Labeling Reaction:

    • Add the calculated amount of DBCO-Biotin stock solution to the protein sample to achieve the desired molar excess (see Table 1).

    • Mix gently by pipetting. Ensure the final DMSO concentration is ideally below 10-15% to prevent protein precipitation.[7]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[3][4]

  • Purification:

    • Remove the unreacted DBCO-Biotin reagent using a spin desalting column appropriate for the protein's molecular weight.[3]

    • Follow the manufacturer's instructions for column equilibration and sample processing.

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.[13] Avoid repeated freeze-thaw cycles.

Visualizations

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification cluster_analysis 4. Analysis (Optional) prep_reagent Prepare 10 mM DBCO-Biotin in Anhydrous DMSO react_mix Add DBCO-Biotin to Protein (1.5-40x Molar Excess) prep_reagent->react_mix prep_protein Prepare Azide-Protein in Azide-Free Buffer (e.g., PBS, pH 7.4) prep_protein->react_mix react_incubate Incubate (4-12h at RT or Overnight at 4°C) react_mix->react_incubate purify_remove Remove Excess Reagent (Spin Desalting Column) react_incubate->purify_remove purify_product Collect Purified Biotinylated Protein purify_remove->purify_product analysis_dol Determine Degree of Labeling (UV-Vis: A280 / A309) purify_product->analysis_dol analysis_sds Confirm by SDS-PAGE / Western Blot purify_product->analysis_sds G start Low or No Labeling Efficiency cause_reagent Reagent Integrity Issue? start->cause_reagent cause_buffer Buffer Incompatibility? start->cause_buffer cause_ratio Incorrect Molar Ratio? start->cause_ratio cause_conditions Suboptimal Conditions? start->cause_conditions sol_reagent Use fresh reagent stock. Equilibrate to RT before opening. cause_reagent->sol_reagent sol_buffer Use azide-free buffer (PBS, HEPES). Perform buffer exchange. cause_buffer->sol_buffer sol_ratio Optimize molar excess (start with 10-20x). cause_ratio->sol_ratio sol_conditions Increase incubation time/temp (e.g., 12h RT or 4h at 37°C). cause_conditions->sol_conditions

References

troubleshooting guide for DBCO-NHCO-PEG6-Biotin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NHCO-PEG6-Biotin. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a bioconjugation reagent that combines three key components:

  • A DBCO (Dibenzocyclooctyne) group, which enables highly efficient and selective reaction with azide-tagged molecules through copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[1][2][3]

  • A PEG6 (hexaethylene glycol) linker , which enhances the solubility and stability of the reagent and the resulting conjugate, while also minimizing steric hindrance.[1][4]

  • A Biotin molecule, which allows for strong and specific binding to streptavidin or avidin (B1170675) for detection, purification, or pull-down assays.[1]

This reagent is commonly used for protein labeling, targeted drug delivery, and facilitating the controlled attachment of biomolecules.[1] It is also utilized as a PEG-based linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[5][6][]

Q2: How should I store and handle this compound?

A2: Proper storage is crucial to maintain the reactivity of the DBCO group.

  • Unopened Reagent: Store at -20°C in the dark for up to 12 months.[4] It can be shipped at room temperature for up to 3 weeks.[4]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[5][8] Once prepared, aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent degradation.[5] Avoid repeated freeze-thaw cycles.[5]

Q3: What are the advantages of using copper-free click chemistry with DBCO reagents?

A3: Copper-free click chemistry, specifically SPAAC, offers several advantages for bioconjugation:

  • Biocompatibility: It eliminates the need for a cytotoxic copper catalyst, making it ideal for use in living cells and whole organisms.[2][9]

  • High Specificity: The reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with native biological processes.[10]

  • Fast Reaction Rates: DBCO is one of the most reactive yet stable cycloalkynes, leading to efficient conjugation.[3][4]

Troubleshooting Guide

Low Labeling Efficiency

Q: I am observing low or no labeling of my azide-modified molecule with this compound. What are the possible causes and solutions?

A: Low labeling efficiency can stem from several factors. Here is a systematic guide to troubleshooting this issue.

Potential Cause Recommended Solution
Suboptimal Molar Ratio The molar ratio of DBCO reagent to the azide-containing molecule is critical. For initial experiments, a 10 to 40-fold molar excess of the DBCO-linker over the protein is recommended.[10][11] For RNA labeling, a 10-fold molar excess of the DBCO-containing detection reagent is a good starting point.[12] You may need to optimize this ratio for your specific application.
Incorrect Reaction Buffer Ensure the reaction buffer is free of amines and azides, which can compete with the desired reaction. A phosphate-buffered saline (PBS) at pH 7.2-8.5 is generally recommended.[8][10][12]
Low Reagent Concentration The reaction rate is dependent on the concentration of both reactants. Keep the total reaction volume as low as possible to increase the effective concentration of the DBCO reagent and the azide-modified molecule.[12]
Suboptimal Incubation Time and Temperature For protein labeling, incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[8] For RNA labeling, an incubation of 1 hour at 37°C is a good starting point.[12] In some cases, prolonged incubation at a reduced temperature (e.g., 6 hours at 26°C) may increase labeling efficiency.[12]
Degraded DBCO Reagent The DBCO group can lose reactivity over time, especially if not stored properly.[10] Use a fresh aliquot of the stock solution for each experiment and avoid repeated freeze-thaw cycles.[5]
Issues with the Azide-Modified Molecule The azide (B81097) group can be sensitive to reducing agents like DTT, BME, and TCEP, which can convert it to an amine.[8] If your purification protocol for the azide-modified molecule involves such agents, ensure they are thoroughly removed before the labeling reaction. Also, confirm the successful incorporation of the azide group into your molecule of interest.
Non-Specific Binding or Aggregation

Q: I am observing non-specific binding or aggregation of my labeled protein. How can I resolve this?

A: The PEG6 linker in this compound is designed to improve solubility and reduce non-specific interactions.[1][2] However, issues can still arise.

Potential Cause Recommended Solution
Excess Unreacted DBCO Reagent Unreacted hydrophobic DBCO reagent can lead to aggregation or non-specific binding. It is crucial to remove any excess reagent after the labeling reaction.[8] This can be achieved through spin desalting columns, size-exclusion chromatography (SEC), or dialysis.[8][10]
High Degree of Labeling (DOL) Excessive labeling can alter the properties of the protein, leading to aggregation. If you suspect this is the case, try reducing the molar excess of the DBCO reagent used in the labeling reaction to achieve a lower DOL.[10]
Inadequate Quenching of the Reaction If you are using a DBCO-NHS ester to label a primary amine, ensure that any unreacted NHS ester is quenched. This can be done by adding a quenching buffer containing Tris to a final concentration of 50-100 mM.[10]
Protein-Specific Issues The inherent properties of your protein may predispose it to aggregation. Ensure you are working with a high-quality, properly folded protein preparation. The addition of non-ionic detergents (e.g., Tween-20) at low concentrations in your buffers may help to mitigate non-specific binding.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol outlines the labeling of a protein containing an azide group (e.g., introduced via an unnatural amino acid like p-azidophenylalanine, p-AzF).

1. Materials:

  • Azide-modified protein in an amine- and azide-free buffer (e.g., PBS, pH 7.2-7.5).[10]

  • This compound.

  • Anhydrous DMSO.[5]

  • Spin desalting columns or dialysis cassettes for purification.[8][10]

2. Procedure:

  • Prepare the Protein Sample: Ensure the azide-modified protein is at a concentration of 0.5-5 mg/mL in a suitable buffer.[11] The protein solution should be free of any reducing agents.[8]

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8] This should be done immediately before use.

  • Labeling Reaction:

    • Add a 10-20-fold molar excess of the DBCO-biotin stock solution to the protein solution.[8]

    • The final concentration of DMSO should be kept below 20% to avoid protein denaturation.[10]

    • Incubate the mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[8]

  • Purification:

    • Remove the excess, unreacted this compound using a spin desalting column or by dialysis against PBS (pH 7.2).[8]

  • Storage:

    • The purified DBCO-labeled protein can be used immediately or stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.[10] Protect from light.[11]

Quantitative Parameters for Protein Labeling

ParameterRecommended Value
Protein Concentration0.5 - 5 mg/mL[11]
Molar Excess of DBCO Reagent10 - 40 fold[10][11]
Reaction BufferPBS, pH 7.2 - 8.5[8][10][12]
Incubation Time2-4 hours at RT or overnight at 4°C[8]
Final DMSO Concentration< 20%[10]

Visualizing the Workflow

Below are diagrams illustrating the experimental workflow and the underlying chemical reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Azide-modified\nProtein Azide-modified Protein Mix and Incubate\n(RT, 2-4h or 4C, overnight) Mix and Incubate (RT, 2-4h or 4C, overnight) Azide-modified\nProtein->Mix and Incubate\n(RT, 2-4h or 4C, overnight) This compound\nStock Solution (DMSO) This compound Stock Solution (DMSO) This compound\nStock Solution (DMSO)->Mix and Incubate\n(RT, 2-4h or 4C, overnight) Remove Excess Reagent\n(Desalting Column/Dialysis) Remove Excess Reagent (Desalting Column/Dialysis) Mix and Incubate\n(RT, 2-4h or 4C, overnight)->Remove Excess Reagent\n(Desalting Column/Dialysis) Purified Biotinylated\nProtein Purified Biotinylated Protein Remove Excess Reagent\n(Desalting Column/Dialysis)->Purified Biotinylated\nProtein

Caption: Protein labeling workflow with this compound.

spaac_reaction cluster_reactants Reactants cluster_product Product Azide Molecule-N3 (Azide) Triazole Molecule-Triazole-PEG6-Biotin (Stable Conjugate) Azide->Triazole + DBCO DBCO-PEG6-Biotin DBCO->Triazole Strain-Promoted [3+2] Cycloaddition (Copper-Free)

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

References

Technical Support Center: DBCO-NHCO-PEG6-Biotin Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NHCO-PEG6-Biotin conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to their experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the conjugation of this compound to azide-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry.

Problem Potential Cause Recommended Solution
Low or No Conjugation Degraded DBCO Reagent: DBCO reagents, especially those with NHS esters, are sensitive to moisture and can degrade over time if not stored properly.[1]Use fresh reagents. Ensure that moisture-sensitive reagents are brought to room temperature before opening to prevent condensation.[1]
Suboptimal Molar Ratio: An inappropriate ratio of DBCO-reagent to the azide-containing molecule can lead to inefficient conjugation.A molar excess of 1.5 to 10 equivalents of one of the components is recommended to enhance conjugation efficiency.[1][2] A good starting point for antibody-small molecule conjugations is 7.5 equivalents.[1][2]
Inefficient Reaction Conditions: Temperature and reaction time can significantly impact the conjugation efficiency.Reactions are typically efficient at temperatures ranging from 4°C to 37°C.[1] Higher temperatures generally lead to faster reaction rates.[1] Typical reaction times are between 4 to 12 hours at room temperature or overnight at 4°C.[1][2][3][4] For potentially slow reactions, consider incubating for up to 24-48 hours.[1]
Presence of Azides in Buffers: Buffers containing sodium azide (B81097) will compete with the azide-containing molecule for reaction with the DBCO group.Do not use buffers that contain azides.[3][5] Use azide-free buffers such as PBS, HEPES, or carbonate/bicarbonate buffers.[3]
Steric Hindrance: The azide group on the target molecule may be in a location that is not easily accessible to the this compound.The PEG6 linker in the reagent is designed to minimize steric hindrance.[6][7] If steric hindrance is still suspected, consider optimizing the linker length on either the azide- or DBCO-containing molecule.
Protein Aggregation/Precipitation High Concentration of Organic Solvent: Some DBCO reagents require dissolution in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. High concentrations of these solvents can cause protein precipitation.Keep the final concentration of the organic solvent low, typically under 20%, to avoid protein precipitation.[1][5]
Suboptimal Buffer Conditions: The pH and composition of the reaction buffer can affect protein stability.For conjugations involving proteins, aqueous buffers are preferred.[1] Ensure the pH of the buffer is within the optimal range for the stability of your protein (typically pH 7-9 for reactions with NHS esters).[3]
Difficulty in Purifying the Conjugate Inefficient Purification Method: The chosen purification method may not be suitable for separating the conjugate from unreacted reagents.Use a suitable purification method such as size exclusion chromatography, dialysis, or HPLC to remove excess reagents.[1]
Co-elution of Reactants and Products: The unreacted biotinylation reagent and the final conjugate may have similar properties, making separation difficult.Optimize the purification protocol, for example, by adjusting the gradient in chromatography or using a different type of resin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my azide-containing molecule?

A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1][2]

Q2: What are the recommended reaction temperature and duration for the conjugation?

A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1] Higher temperatures generally result in faster reaction rates.[1] Typical reaction times are between 4 to 12 hours at room temperature.[1][2][3] For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.[1][4][8] In some cases, incubation for up to 48 hours may be necessary to maximize the yield.[1]

Q3: Which solvents are compatible with DBCO click chemistry?

A3: DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF.[1] For biomolecule conjugations, aqueous buffers are the preferred choice.[1] If the DBCO reagent has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1] It is important to keep the final concentration of the organic solvent low (typically under 20%) to prevent protein precipitation.[1][5]

Q4: Can I use buffers containing sodium azide?

A4: No, you should avoid using buffers that contain sodium azide as the azide in the buffer will compete with your azide-labeled molecule for the reaction with the DBCO group, thus inhibiting your conjugation.[3][5]

Q5: How can I confirm that my conjugation reaction was successful?

A5: The success of the conjugation can be validated using techniques such as SDS-PAGE, where the conjugate should show a higher molecular weight band than the unconjugated molecule.[5] Other methods include HPLC, mass spectrometry, or functional assays that detect the presence of biotin (B1667282) (e.g., using streptavidin probes).

Q6: How should I store the this compound reagent?

A6: It is recommended to store the reagent at -20°C in the dark and desiccated.[7] If the reagent is dissolved in an organic solvent like DMSO, it can be stored at -20°C for 2-3 months.[8] Always allow the vial to come to room temperature before opening to prevent moisture condensation.[1][3]

Experimental Protocols & Visualizations

General Experimental Workflow for this compound Conjugation

This workflow outlines the key steps for conjugating an azide-containing biomolecule with this compound.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis A Prepare Azide-Containing Molecule in Azide-Free Buffer C Add DBCO-Biotin Solution to Azide-Containing Molecule A->C B Dissolve this compound in DMSO or DMF B->C D Incubate at RT (4-12h) or 4°C (overnight) C->D E Purify Conjugate (e.g., SEC, Dialysis, HPLC) D->E F Characterize Conjugate (e.g., SDS-PAGE, MS) E->F

Caption: General workflow for this compound conjugation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction

The core of the conjugation is the bioorthogonal click chemistry reaction between the DBCO group and an azide.

G cluster_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) MoleculeA Molecule-N3 Reactants Azide + DBCO DBCO_Biotin DBCO-PEG6-Biotin Product Stable Triazole Linkage Reactants->Product Copper-Free Click Reaction Conjugate Molecule-Triazole-PEG6-Biotin

Caption: The SPAAC reaction between an azide and DBCO.

Troubleshooting Flowchart

A logical guide to diagnosing and solving common conjugation issues.

G Start Start Conjugation CheckConjugation Check for Conjugation (e.g., SDS-PAGE) Start->CheckConjugation Success Conjugation Successful CheckConjugation->Success Yes Failure Low or No Conjugation CheckConjugation->Failure No CheckReagents Are Reagents Fresh and Properly Stored? Failure->CheckReagents ReplaceReagents Use Fresh Reagents CheckReagents->ReplaceReagents No CheckRatio Is Molar Ratio Optimized (1.5-10x excess)? CheckReagents->CheckRatio Yes ReRun Re-run Experiment ReplaceReagents->ReRun OptimizeRatio Optimize Molar Ratio CheckRatio->OptimizeRatio No CheckConditions Are Reaction Conditions (Temp, Time) Optimal? CheckRatio->CheckConditions Yes OptimizeRatio->ReRun OptimizeConditions Increase Time/Temp CheckConditions->OptimizeConditions No CheckBuffer Is Buffer Azide-Free? CheckConditions->CheckBuffer Yes OptimizeConditions->ReRun ChangeBuffer Use Azide-Free Buffer CheckBuffer->ChangeBuffer No CheckBuffer->ReRun Yes ChangeBuffer->ReRun

Caption: Troubleshooting flowchart for DBCO conjugation.

References

Technical Support Center: Reducing Non-specific Binding of DBCO-NHCO-PEG6-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges with non-specific binding of DBCO-NHCO-PEG6-Biotin in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding when using this compound?

A1: Non-specific binding (NSB) with this compound is a multifaceted issue stemming from the individual components of the molecule and their interactions with the experimental system. Key sources include:

  • Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic and can interact non-specifically with hydrophobic regions of proteins and cell membranes.[1] While the PEG linker is designed to be hydrophilic, it can still exhibit some hydrophobic character, contributing to NSB.[2]

  • PEG Linker Interactions: The polyethylene (B3416737) glycol (PEG) chain, although intended to increase hydrophilicity and reduce NSB by forming a hydration shell, can sometimes interact non-specifically with proteins and cellular surfaces.[2]

  • Biotin-Related Issues: Endogenous biotin (B1667282) present in many cell types and tissues can bind to streptavidin or avidin (B1170675) conjugates, leading to high background signal.

  • Streptavidin/Avidin Properties: Avidin is a glycoprotein (B1211001) with a high isoelectric point, which can lead to non-specific binding through electrostatic and carbohydrate-related interactions. Streptavidin, being non-glycosylated, generally exhibits lower non-specific binding.

  • Reaction Conditions: Suboptimal buffer conditions (pH, ionic strength), insufficient blocking, or inadequate washing can all contribute to increased background.

Q2: What is the role of the PEG6 linker in this compound?

A2: The PEG6 linker serves a dual purpose. Its primary function is to enhance the hydrophilicity and solubility of the entire molecule, which generally helps to minimize non-specific binding by creating a hydration layer that repels other proteins.[2] The PEG spacer also provides a flexible arm that can improve the accessibility of the biotin moiety to the binding pocket of streptavidin or avidin.[3]

Q3: Can the DBCO group react with molecules other than azides?

A3: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and an azide (B81097) is highly specific and bioorthogonal.[4] Under typical physiological conditions (pH and temperature), the DBCO group is exceptionally selective for azides and does not readily react with other functional groups commonly found in biological systems, such as amines or hydroxyls.[4]

Q4: How can I be sure that the observed background is due to non-specific binding of the this compound and not other factors?

A4: To pinpoint the source of high background, it is crucial to include proper negative controls in your experimental setup. A key control is to perform the entire experimental workflow on your sample (cells, lysate, etc.) that has not been labeled with an azide. Any signal detected in this "azide-negative" sample can be attributed to non-specific binding of the this compound reagent or the subsequent detection reagents (e.g., streptavidin-fluorophore).

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: High Background Signal in Fluorescence Microscopy or Flow Cytometry
Potential CauseRecommended Solution
Hydrophobic binding of the DBCO-Biotin conjugate. 1. Add a non-ionic detergent: Include 0.05-0.1% Tween-20 or Triton X-100 in your washing buffers to disrupt hydrophobic interactions.[2] 2. Increase blocking stringency: Increase the concentration of the blocking agent (e.g., 1-5% BSA) and/or the duration of the blocking step.[2]
Insufficient washing. 1. Increase the number and duration of wash steps after incubation with the DBCO-Biotin conjugate and after incubation with the streptavidin conjugate. 2. Ensure adequate volume of wash buffer is used for each wash.
Aggregation of the conjugate. Filter the this compound solution through a 0.22 µm spin filter before use to remove any aggregates.[2]
Endogenous biotin. Pre-incubate the sample with an avidin/biotin blocking kit to saturate endogenous biotin before adding the streptavidin conjugate.
Problem 2: Non-specific Bands in Western Blotting or High Background in Pull-down Assays
Potential CauseRecommended Solution
Non-specific binding of proteins to streptavidin beads. 1. Pre-clear the lysate: Incubate your cell lysate with unconjugated streptavidin beads to remove proteins that non-specifically bind to the beads. 2. Block the beads: Before adding the biotinylated sample, block the streptavidin beads with a solution of 1-5% BSA. 3. Increase wash stringency: Use wash buffers with higher salt concentrations (e.g., up to 0.5 M NaCl) and/or non-ionic detergents (e.g., 0.1% Tween-20). For very persistent non-specific binding in pull-downs, harsher wash conditions with agents like 1M KCl or 2M urea (B33335) can be tested, though this may disrupt some specific interactions.
Hydrophobic interactions with the DBCO-Biotin reagent. After the click reaction, perform a protein precipitation step (e.g., with acetone) to remove excess, unreacted this compound before proceeding to streptavidin-based detection or enrichment.
Naturally biotinylated proteins in the lysate. The presence of endogenous biotinylated proteins can lead to background bands. Including a control lane with lysate that has not undergone the click reaction can help identify these bands.

Data Presentation

The following tables summarize quantitative data to guide the optimization of your experimental conditions for reducing non-specific binding.

Table 1: Effect of Blocking Agents on Non-Specific Binding

Blocking AgentConcentrationIncubation TimeBackground Reduction
Bovine Serum Albumin (BSA)1-5% (w/v)1-2 hours at RT or overnight at 4°CHigh[2]
Non-fat Dry Milk5% (w/v)1 hour at RTHigh
Casein1% (w/v)1 hour at RTHigh

Table 2: Effect of Common Buffer Additives on Non-Specific Binding

AdditiveTypeWorking ConcentrationMechanism of Action
Tween-20 Non-ionic detergent0.05 - 0.1% (v/v)Disrupts hydrophobic interactions.[2]
Triton X-100 Non-ionic detergent0.1 - 0.5% (v/v)Disrupts hydrophobic interactions.
NaCl Salt150 - 500 mMReduces electrostatic interactions.
SDS Ionic detergent0.01 - 0.1% (v/v)Disrupts both hydrophobic and ionic interactions (can be denaturing).

Experimental Protocols

Protocol 1: Optimizing Blocking and Washing Conditions

This protocol provides a framework for systematically testing different blocking and washing conditions to minimize non-specific binding.

  • Prepare Samples: Prepare azide-labeled and azide-negative control samples.

  • Click Reaction: Perform the SPAAC reaction with this compound on all samples.

  • Blocking: Aliquot the samples and incubate with different blocking buffers (e.g., PBS with 1% BSA, 5% BSA, or 1% Casein) for 1 hour at room temperature.

  • Primary Incubation (if applicable): If using an antibody-based detection method, incubate with the primary antibody.

  • Streptavidin Incubation: Incubate all samples with a fluorescently labeled streptavidin conjugate.

  • Washing: Wash the samples with different wash buffers:

    • Buffer A: PBS

    • Buffer B: PBS + 0.1% Tween-20

    • Buffer C: PBS + 0.1% Tween-20 + 300 mM NaCl

  • Analysis: Analyze the signal from all samples using the appropriate method (e.g., fluorescence microscopy, flow cytometry, or plate reader). The condition with the lowest signal in the azide-negative control and the highest signal-to-noise ratio is optimal.

Protocol 2: Protein Precipitation to Remove Excess this compound

This protocol is useful for applications like Western blotting or pull-downs to remove unreacted DBCO-reagent.

  • Perform Click Reaction: Carry out the SPAAC reaction in your protein lysate.

  • Precipitation: Add four volumes of ice-cold acetone (B3395972) to the reaction mixture.

  • Incubation: Incubate at -20°C for at least 1 hour to precipitate the proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the proteins.

  • Washing: Carefully remove the supernatant containing the excess this compound. Wash the protein pellet with ice-cold methanol.

  • Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., SDS-PAGE sample buffer).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_click Click Chemistry cluster_cleanup Cleanup (Optional) cluster_detection Detection/Enrichment azide_label Azide Labeling of Target click_reaction Incubate with This compound azide_label->click_reaction neg_control Azide-Negative Control neg_control->click_reaction precipitation Protein Precipitation (e.g., Acetone) click_reaction->precipitation blocking Blocking Step (e.g., BSA) click_reaction->blocking precipitation->blocking streptavidin Incubate with Streptavidin Conjugate blocking->streptavidin washing Washing Steps streptavidin->washing analysis Analysis (Microscopy, WB, etc.) washing->analysis troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start High Non-Specific Binding (NSB) Observed hydrophobic Hydrophobic Interactions (DBCO, PEG) start->hydrophobic endogenous Endogenous Biotin start->endogenous insufficient_blocking Insufficient Blocking/ Washing start->insufficient_blocking additives Add Detergents (Tween-20) Increase Salt (NaCl) hydrophobic->additives blocking_kit Use Avidin/Biotin Blocking Kit endogenous->blocking_kit optimize_wash Increase Wash Steps Optimize Blocking Agent (BSA) insufficient_blocking->optimize_wash result Reduced NSB additives->result blocking_kit->result optimize_wash->result

References

Technical Support Center: DBCO-NHCO-PEG6-Biotin Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NHCO-PEG6-Biotin and other DBCO-based reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a DBCO-azide reaction?

A1: Generally, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions with DBCO reagents are efficient over a pH range of 4-11. However, higher pH values tend to increase the reaction rate. For most biomolecule labeling applications, a pH between 7 and 9 is recommended to ensure the stability of the target molecule while maintaining a good reaction rate.[1][2] It is crucial to select a buffer that is compatible with your specific biomolecules.

Q2: What is the recommended temperature and duration for the reaction?

A2: DBCO-azide reactions can be performed at temperatures ranging from 4°C to 37°C.[1][3] Room temperature (20-25°C) is often sufficient for efficient conjugation.[4] Increasing the temperature to 37°C can accelerate the reaction, but the thermal stability of your biomolecules should be a primary consideration.[1] Reaction times typically range from 1 to 12 hours, though longer incubation times (up to 24-48 hours) may improve yield in some cases.[3][4]

Q3: Which solvents are compatible with DBCO click chemistry?

A3: SPAAC reactions are highly compatible with aqueous buffers, which is ideal for biological applications.[5][] Organic co-solvents like DMSO or DMF can be used to dissolve water-insoluble reagents, but their concentration should be kept to a minimum (typically ≤ 20%) to avoid protein precipitation.[1][7] Interestingly, some studies have shown that more aqueous solvent systems can lead to faster SPAAC reactions.[5]

Q4: Can I use buffers containing sodium azide (B81097)?

A4: No. Buffers containing sodium azide (NaN₃) must be avoided as it will compete with your azide-labeled molecule for the DBCO reagent, significantly reducing the efficiency of your intended reaction.[1] Even low concentrations of inorganic azides can interfere with the reaction.[1]

Q5: How can I monitor the progress of my DBCO click reaction?

A5: The progress of a SPAAC reaction involving DBCO can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance peak at approximately 309-310 nm, which disappears as the reaction proceeds and the triazole ring is formed.[1][4][7] By tracking the decrease in absorbance over time, you can determine the reaction kinetics.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Low Reactant Concentration The law of mass action applies; increasing the concentration of your DBCO and azide-containing molecules will lead to a faster reaction.[1] If solubility is an issue, consider strategies to increase the local concentration of reactants.
Steric Hindrance The molecular environment around the DBCO and azide groups can impede the reaction.[1] The PEG6 spacer in this compound helps to reduce steric hindrance.[1][8] If labeling a large biomolecule, ensure the modification site is accessible.
Suboptimal pH or Temperature As discussed in the FAQs, adjust the pH to a more alkaline condition (if your molecule is stable) and consider a moderate increase in temperature.[1]
Degraded Reagents DBCO reagents can degrade over time, especially if not stored properly. Use fresh reagents and for moisture-sensitive compounds like NHS esters, allow them to come to room temperature before opening to prevent condensation.[4]
Non-specific Labeling or Unexpected Side Reactions Reaction with Cysteine Residues DBCO reagents have been reported to exhibit some reactivity with cysteine residues on proteins.[1] If your protein contains free cysteines, consider blocking them with an alkylating agent like iodoacetamide (B48618) prior to the SPAAC reaction.[9]
Presence of Competing Azides Ensure all buffers are free of sodium azide.[1]
Low Yield or Inconsistent Results Inaccurate Quantitation of Reactants Precisely determine the concentration of your DBCO and azide-containing molecules before starting the reaction.
Inefficient Purification Use an appropriate purification method such as size exclusion chromatography, dialysis, or HPLC to remove unreacted reagents.[4] Incomplete removal of excess biotinylation reagent can lead to high background in downstream applications.[10]
Precipitation of Biomolecules Over-biotinylation can cause aggregation and precipitation.[11] The PEG linker in this compound enhances the hydrophilicity of the labeled molecule, which can help reduce this issue.[12] Optimize the molar ratio of the DBCO reagent to your biomolecule.

Quantitative Data Summary

Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹)

Buffer (pH)Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosideSulfo DBCO-amine + 3-azido-L-alanine
PBS (pH 7)0.32–0.85Data not specified
HEPES (pH 7)0.55–1.22Data not specified
DMEM0.59–0.97Data not specified
RPMI0.27–0.77Data not specified
Data adapted from studies on SPAAC kinetics, which show that HEPES buffer at pH 7 can result in higher reaction rates compared to PBS.[2]

Table 2: General Reaction Condition Recommendations

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1The more abundant or less critical component should be in excess.[3][4]
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[1][3]
Reaction Time 1 to 12 hoursFor potentially slow reactions, consider incubating for up to 24-48 hours.[3][4]
pH 7 to 9Higher pH generally increases the reaction rate, but biomolecule stability is paramount.[1][2]

Experimental Protocols

Protocol 1: General Biotinylation of an Azide-Modified Protein

  • Reagent Preparation:

    • Prepare the azide-modified protein in an azide-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.

    • Dissolve this compound in a compatible organic solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 1.5 to 3-fold molar excess is a good starting point.[3]

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[4][7]

  • Purification:

    • Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.[1]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. Ensure the initial concentration of the DBCO reagent provides an absorbance reading within the linear range of the instrument.

    • Use a reference cuvette containing the buffer and the azide-modified molecule to zero the spectrophotometer.

  • Data Acquisition:

    • Initiate the reaction by adding the this compound to the cuvette containing the azide-modified molecule.

    • Immediately begin monitoring the absorbance at 309 nm over time.[1]

  • Data Analysis:

    • Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.

    • Plot the natural logarithm of the DBCO concentration (proportional to the absorbance at 309 nm) versus time. For a pseudo-first-order reaction (where one reactant is in large excess), this plot should be linear. The negative of the slope of this line corresponds to the pseudo-first-order rate constant.[1]

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Azide_Protein Azide-Modified Protein Mix Mix Reactants (Control Molar Ratio, pH, Temperature) Azide_Protein->Mix DBCO_Biotin This compound Stock Solution DBCO_Biotin->Mix Incubate Incubate (1-12 hours) Mix->Incubate SPAAC Reaction Purify Purify (e.g., Desalting Column) Incubate->Purify Final_Product Biotinylated Protein Purify->Final_Product

Caption: Experimental workflow for biotinylating an azide-modified protein.

Troubleshooting_Flowchart Start Problem with Biotinylation Reaction Check_Yield Low or Incomplete Reaction? Start->Check_Yield Check_Specificity Non-Specific Labeling? Start->Check_Specificity Increase_Conc Increase Reactant Concentration Check_Yield->Increase_Conc Yes Success Successful Conjugation Check_Yield->Success No Remove_Azide Ensure Azide-Free Buffers Check_Specificity->Remove_Azide Yes Check_Specificity->Success No Optimize_Conditions Optimize pH and Temperature Increase_Conc->Optimize_Conditions Check_Reagents Use Fresh Reagents Optimize_Conditions->Check_Reagents Check_Reagents->Success Block_Cysteines Block Free Cysteines (if present) Remove_Azide->Block_Cysteines Block_Cysteines->Success

Caption: Troubleshooting guide for DBCO-biotinylation reactions.

References

how to improve solubility of DBCO-NHCO-PEG6-Biotin conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-NHCO-PEG6-Biotin conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solubility of these valuable bioconjugation reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the PEG6 linker in this compound?

A1: The hexaethylene glycol (PEG6) linker serves multiple crucial functions. Primarily, it significantly enhances the hydrophilic nature of the molecule, which improves its solubility in aqueous media.[1][2][3] This property is essential for biological applications, as it helps to prevent aggregation and non-specific binding during experiments.[4] The PEG spacer also provides a flexible connection between the DBCO (dibenzocyclooctyne) group and the biotin, which can minimize steric hindrance during conjugation reactions.[2]

Q2: In which solvents should I dissolve my lyophilized this compound?

A2: For creating a concentrated stock solution, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[5] N,N-Dimethylformamide (DMF) can also be used.[6][7] For subsequent dilutions into aqueous buffers for biological assays, it is crucial to start with a concentrated stock in an organic solvent and then dilute slowly.

Q3: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A3: This phenomenon is often referred to as "salting out." It occurs when a concentrated solution of a compound in an organic solvent is rapidly added to an aqueous buffer, causing the compound to precipitate due to the abrupt change in solvent polarity.[7] To prevent this, add the organic stock solution to the aqueous buffer slowly and dropwise while gently stirring or vortexing.[7] This gradual introduction allows for proper mixing and can prevent the compound from crashing out of solution.

Q4: Can I dissolve the this compound conjugate directly in an aqueous buffer like PBS?

A4: While the PEG6 linker improves water solubility, direct dissolution in aqueous buffers may be limited, especially at higher concentrations.[8] Similar molecules have shown limited solubility in aqueous solutions.[6][8] It is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your desired aqueous buffer.[8][9]

Q5: Does sonication help with dissolving the conjugate?

A5: Yes, sonication is often recommended, particularly when dissolving the compound in DMSO to prepare a stock solution.[5][10] It can help to break up any small aggregates and ensure the compound is fully dissolved.

Troubleshooting Guide

Problem: The this compound conjugate is difficult to dissolve or forms a precipitate in the final reaction mixture.

This guide provides a systematic approach to troubleshoot and resolve solubility issues.

Troubleshooting Workflow

start Start: Solubility Issue (Precipitate or Cloudiness) check_solvent Step 1: Verify Solvent Quality Is the DMSO/DMF anhydrous and high-purity? start->check_solvent use_new_solvent Action: Use fresh, anhydrous DMSO/DMF. Hygroscopic DMSO can significantly impact solubility. [1] check_solvent->use_new_solvent No prepare_stock Step 2: Prepare Concentrated Stock Dissolve in minimal anhydrous DMSO/DMF first? check_solvent->prepare_stock Yes use_new_solvent->prepare_stock direct_dissolution Problem: Direct dissolution in aqueous buffer is not recommended. prepare_stock->direct_dissolution No check_dilution Step 3: Check Dilution Method Was the stock added slowly to the aqueous buffer? prepare_stock->check_dilution Yes dissolve_in_dmso Action: Prepare a 10-50 mg/mL stock in anhydrous DMSO. Use sonication if needed. [1, 9] direct_dissolution->dissolve_in_dmso dissolve_in_dmso->check_dilution fast_addition Problem: Rapid addition causes 'salting out'. check_dilution->fast_addition No check_concentration Step 4: Review Final Concentration Is the final concentration too high for the aqueous medium? check_dilution->check_concentration Yes slow_addition Action: Add the DMSO stock dropwise to the stirring aqueous buffer. [5] slow_addition->check_concentration fast_addition->slow_addition lower_concentration Action: Lower the final concentration. Check solubility limits of similar compounds for reference. [7] check_concentration->lower_concentration Yes solution_clear End: Solution is Clear Proceed with experiment. check_concentration->solution_clear No lower_concentration->solution_clear

Caption: A troubleshooting workflow for resolving solubility issues with this compound conjugates.

Quantitative Solubility Data

The following table summarizes solubility information for this compound and similar compounds to provide a reference for preparing solutions.

CompoundSolventMaximum SolubilityNotes
This compound DMSO50 mg/mL (59.66 mM)Ultrasonic assistance is recommended. Use of newly opened, anhydrous DMSO is critical.[5][11]
DBCO-PEG4-BiotinDMSO100 mM (74.99 mg/mL)Sonication is recommended.[10]
DBCO-PEG4-BiotinEthanol100 mM
DBCO-PEG4-BiotinAqueous Buffers~0.35 mMIt is best to first dissolve in a water-miscible organic solvent before dilution.[8]
DBCO-PEG4-NHS esterAqueous Buffers~5.5 mMDissolve in DMSO or DMF before dilution into the final reaction buffer.[6]

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

Objective: To prepare a working solution of this compound in an aqueous buffer with optimal solubility for use in bioconjugation reactions.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Pre-warming Reagents: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Preparing the Concentrated Stock Solution: a. Add the required volume of anhydrous DMSO to the vial of this compound to achieve a high concentration stock (e.g., 10-50 mg/mL). b. Gently vortex the vial for 30 seconds. c. Place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.[5][10] Visually inspect the solution to confirm that no particulates are present. The solution should be clear.

  • Preparing the Aqueous Working Solution: a. Place the desired volume of your aqueous buffer into a new tube. b. While gently vortexing or stirring the aqueous buffer, slowly add the calculated volume of the concentrated DMSO stock solution dropwise into the buffer.[7] Note: Do not add the aqueous buffer to the DMSO stock. c. Continue to vortex for another 30 seconds after the addition is complete to ensure homogeneity.

  • Final Check and Use: a. Visually inspect the final aqueous solution for any signs of precipitation or cloudiness. b. If the solution is clear, it is ready for immediate use in your experiment. It is recommended to use the freshly prepared solution.

Logical Relationship for Solubility Enhancement

Start This compound (Lyophilized Powder) OrganicSolvent Primary Dissolution: Anhydrous DMSO or DMF Start->OrganicSolvent Dissolve in Sonication Energy Input: Sonication OrganicSolvent->Sonication Aided by AqueousBuffer Final Medium: Aqueous Buffer (e.g., PBS) SlowDilution Process: Slow, Dropwise Addition AqueousBuffer->SlowDilution Dilute into Sonication->SlowDilution FinalSolution Result: Soluble Aqueous Conjugate SlowDilution->FinalSolution

Caption: Key factors and steps for successfully dissolving this compound conjugates in aqueous solutions.

References

Technical Support Center: Preventing Protein Aggregation with DBCO-NHCO-PEG6-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during labeling with DBCO-NHCO-PEG6-Biotin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a bioconjugation reagent used for labeling proteins and other molecules.[1][2] It comprises three key components:

  • DBCO (Dibenzocyclooctyne): This group facilitates a highly specific and efficient copper-free "click chemistry" reaction with azide-tagged molecules.[1]

  • PEG6 (Hexaethylene glycol): The PEG spacer enhances the solubility and stability of the labeled protein, helping to reduce non-specific binding.[1]

  • Biotin: This provides a strong and specific binding handle for detection, purification, or immobilization using streptavidin or avidin.[1]

Q2: My protein is aggregating after I add the this compound reagent. What are the common causes?

Protein aggregation during labeling with DBCO reagents can stem from several factors:

  • Hydrophobicity of the DBCO group: The DBCO moiety itself is hydrophobic. Attaching multiple DBCO groups to the protein surface can increase its overall hydrophobicity, leading to intermolecular attractive forces and aggregation.

  • High Molar Excess of the Reagent: Using a large molar excess of the DBCO-biotin reagent can lead to over-labeling of the protein. This can alter the protein's surface charge and isoelectric point (pI), reducing its solubility and causing aggregation. In some cases, the reagent itself may precipitate out of solution at high concentrations.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining protein stability. A buffer pH close to the protein's pI can minimize its net charge, leading to aggregation.

  • High Protein Concentration: While higher protein concentrations can increase the efficiency of the labeling reaction, they also increase the likelihood of aggregation.

  • Incorrect Reaction Temperature: Elevated temperatures can sometimes lead to protein denaturation and subsequent aggregation.

Q3: How can I detect protein aggregation in my sample?

Protein aggregation can be detected through various methods:

  • Visual Inspection: In severe cases, aggregation may be visible as turbidity, cloudiness, or precipitate in the solution.[3]

  • Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering due to the presence of aggregates.

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein. The appearance of high molecular weight peaks is a clear indication of aggregation.

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • SDS-PAGE: In some instances, aggregates may appear as high molecular weight bands that do not enter the resolving gel.

Troubleshooting Guides

Issue 1: Visible Precipitation or Turbidity After Adding this compound
Potential Cause Recommended Solution
Poor Reagent Solubility Dissolve the this compound in a small amount of an organic co-solvent like DMSO or DMF before adding it to the aqueous protein solution. Add the dissolved reagent to the protein solution slowly while gently mixing to avoid localized high concentrations.
High Molar Excess of Reagent Reduce the molar excess of the this compound reagent. Perform a titration to determine the optimal reagent-to-protein ratio that achieves sufficient labeling without causing aggregation.
Inappropriate Buffer pH Ensure the reaction buffer pH is optimal for your protein's stability, typically between 7.2 and 8.0 for reactions targeting primary amines. Avoid a buffer pH that is too close to your protein's isoelectric point (pI).
High Protein Concentration Reduce the concentration of your protein in the labeling reaction. A common starting range is 1-5 mg/mL.
Issue 2: Increased High Molecular Weight Peaks in Size Exclusion Chromatography (SEC)
Potential Cause Recommended Solution
Over-labeling Decrease the molar ratio of the DBCO-biotin reagent to the protein. A lower degree of labeling is less likely to alter the physicochemical properties of the protein.
Hydrophobic Interactions Add stabilizing excipients to the reaction and storage buffers. Common additives include arginine, glycerol (B35011), and non-ionic detergents.
Suboptimal Buffer Conditions Optimize the buffer composition. This includes pH, salt concentration, and the presence of stabilizing additives.
Reaction Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C for a longer duration) to slow down both the labeling reaction and potential aggregation.

Data Presentation: Impact of Buffer Additives on Protein Aggregation

The following table summarizes the illustrative effect of common buffer additives on preventing aggregation of a model protein labeled with this compound, as measured by the percentage of high molecular weight (HMW) species in Size Exclusion Chromatography (SEC).

Buffer Condition Additive Concentration Illustrative % HMW Aggregates Notes
Phosphate Buffered Saline (PBS), pH 7.4 -15%Baseline aggregation under standard buffer conditions.
PBS with L-Arginine 50 mM8%Arginine acts as a suppressor of protein-protein interactions.
PBS with L-Arginine 200 mM5%Higher concentrations of arginine can further reduce aggregation.
PBS with Glycerol 5% (v/v)10%Glycerol is a stabilizing osmolyte that can reduce aggregation.
PBS with Glycerol 10% (v/v)7%Increased glycerol concentration enhances the stabilizing effect.
PBS with Polysorbate 20 0.02% (v/v)9%A non-ionic detergent that can prevent hydrophobic interactions.
PBS with L-Arginine and Glycerol 50 mM & 5% (v/v)4%A combination of additives often provides a synergistic effect.

Note: These are representative values and the optimal conditions should be determined empirically for each specific protein.

Experimental Protocols

Protocol 1: Optimization of this compound Labeling to Minimize Aggregation

This protocol provides a framework for systematically optimizing the labeling reaction to achieve the desired degree of labeling while minimizing aggregation.

1. Materials:

  • Protein of interest (1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
  • This compound
  • Anhydrous DMSO
  • Reaction Buffer (e.g., PBS, pH 7.4)
  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
  • Desalting columns
  • Analytical Size Exclusion Chromatography (SEC) system

2. Procedure:

  • Protein Preparation: Prepare your protein at a concentration of 2 mg/mL in the reaction buffer.
  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
  • Titration of Molar Excess: Set up a series of labeling reactions with varying molar excess of the DBCO-biotin reagent (e.g., 5x, 10x, 20x, 40x) to the protein.
  • Labeling Reaction: Add the calculated volume of the DBCO-biotin stock solution to each protein sample. Incubate the reactions for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
  • Quenching (Optional): Add a small amount of quenching reagent to consume any unreacted DBCO-biotin.
  • Purification: Remove excess, unreacted reagent using a desalting column equilibrated with your desired storage buffer.
  • Analysis: Analyze each labeled protein sample by SEC to determine the percentage of monomer and high molecular weight aggregates.
  • Selection of Optimal Ratio: Choose the highest molar excess that provides sufficient labeling (if a functional assay is available) without causing significant aggregation.

Protocol 2: Screening of Buffer Additives to Prevent Aggregation

This protocol outlines a method for screening different additives to identify the best conditions for preventing aggregation of your labeled protein.

1. Materials:

  • DBCO-labeled protein (purified)
  • A series of storage buffers containing different additives (see table above for examples)
  • Dynamic Light Scattering (DLS) instrument or SEC system

2. Procedure:

  • Buffer Exchange: Exchange the purified DBCO-labeled protein into different storage buffers containing the additives to be tested using desalting columns or dialysis.
  • Incubation: Incubate the protein samples in the different buffers under conditions that may promote aggregation (e.g., elevated temperature for a short period, or prolonged storage at 4°C).
  • Aggregation Analysis by DLS:
  • Filter the samples through a 0.22 µm filter.
  • Measure the particle size distribution of each sample using DLS.
  • Compare the polydispersity index (PDI) and the presence of larger species across the different buffer conditions. A lower PDI and smaller average particle size indicate less aggregation.
  • Aggregation Analysis by SEC:
  • Inject an equal amount of protein from each buffer condition onto an SEC column.
  • Quantify the area of the monomer peak and any high molecular weight aggregate peaks.
  • Calculate the percentage of monomer for each condition.
  • Selection of Optimal Buffer: The buffer that results in the lowest PDI/smallest particle size (DLS) or the highest percentage of monomer (SEC) is the most suitable for preventing aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (1-5 mg/mL in PBS) titration Molar Excess Titration (5x, 10x, 20x, 40x) protein_prep->titration reagent_prep Reagent Preparation (DBCO-Biotin in DMSO) reagent_prep->titration incubation Incubation (RT or 4°C) titration->incubation purification Purification (Desalting Column) incubation->purification analysis Analysis by SEC/DLS purification->analysis

Caption: Workflow for optimizing DBCO-biotin labeling to minimize aggregation.

troubleshooting_logic action_node action_node start_node Protein Aggregation Observed q1 Visible Precipitate? start_node->q1 q2 High Molar Excess Used? q1->q2 Yes q5 Additives in Buffer? q1->q5 No q3 Protein Concentration > 5 mg/mL? q2->q3 No a2 Reduce Molar Excess (Perform Titration) q2->a2 Yes q4 Buffer pH near pI? q3->q4 No a3 Reduce Protein Concentration q3->a3 Yes a1 Dissolve Reagent in DMSO First q4->a1 No a4 Change Buffer pH (Away from pI) q4->a4 Yes a5 Add Stabilizers (Arginine, Glycerol) q5->a5 No

Caption: Troubleshooting decision tree for protein aggregation during labeling.

References

Technical Support Center: Purification of DBCO-NHCO-PEG6-Biotin Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-NHCO-PEG6-Biotin labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the this compound linker?

The this compound linker is a tri-functional molecule designed for the targeted labeling and purification of biomolecules.

  • DBCO (Dibenzocyclooctyne): This group allows for copper-free "click chemistry," enabling covalent attachment to azide-modified proteins in a highly specific and bio-orthogonal manner.[1]

  • PEG6 (Hexaethylene Glycol): The PEG linker is a hydrophilic spacer that increases the solubility of the labeled protein, reduces aggregation, and minimizes steric hindrance, which can help maintain protein function.[2]

  • Biotin (B1667282): This vitamin has an exceptionally high affinity for streptavidin and avidin (B1170675), making it a powerful tool for the affinity purification of labeled proteins.[3]

Q2: What are the most common methods for purifying proteins labeled with this compound?

The most common purification methods leverage the unique properties of the PEG and biotin components of the label:

  • Affinity Chromatography (AC): This is the most specific method, utilizing the strong interaction between biotin and immobilized streptavidin or avidin.[4]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their hydrodynamic radius. The addition of the PEG linker increases the size of the protein, allowing for separation from the unlabeled protein and smaller, unconjugated reagents.[][6]

  • Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge. The PEG linker can shield charges on the protein surface, altering its elution profile compared to the unlabeled protein. This can be used to separate labeled from unlabeled protein and also to resolve different species of PEGylated proteins (e.g., mono- vs. di-PEGylated).[][7]

Q3: How can I remove excess, unreacted this compound reagent after the labeling reaction?

Excess reagent should be removed to prevent interference with downstream applications and purification steps. Several methods are effective:

  • Dialysis or Desalting Columns: These methods are suitable for removing small molecules from protein solutions.[8]

  • Size Exclusion Chromatography (SEC): SEC is very effective at separating the larger labeled protein from the much smaller, unconjugated this compound reagent.[]

  • Spin Columns: Commercially available spin columns are designed for rapid removal of unconjugated labels and reagents with high protein recovery.[8]

Q4: My protein is aggregating after labeling. What can I do?

Protein aggregation after labeling with a hydrophobic moiety like DBCO can be a concern. Here are some strategies to mitigate this issue:

  • Optimize Labeling Conditions: Reduce the molar excess of the DBCO reagent during the labeling reaction. A high degree of labeling can increase surface hydrophobicity.[9]

  • Use a PEGylated DBCO Reagent: The inherent PEG6 linker in your reagent is designed to reduce aggregation. If aggregation is still an issue, ensure your labeling buffer is optimal for your protein's stability.[9]

  • Include Additives in Buffers: Consider adding stabilizing agents to your buffers, such as non-ionic detergents (e.g., Tween-20, Triton X-100), glycerol, or arginine.[9]

  • Immediate Purification: Purify the labeled protein immediately after the conjugation reaction to remove excess hydrophobic reagent and any small aggregates that may have formed.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time.[10] 2. Hydrolyzed DBCO Reagent: The DBCO-NHS ester is moisture-sensitive.[8] 3. Interfering Substances in Buffer: Buffers containing primary amines (e.g., Tris) or azides will compete with the reaction.[10]1. Optimize reaction conditions. Most NHS ester reactions work best at a pH of 7-9.[10] 2. Use fresh or properly stored DBCO reagent. Allow the reagent to come to room temperature before opening to prevent condensation.[8] 3. Use an amine-free and azide-free buffer such as PBS or MOPS.
Protein Aggregation During/After Labeling 1. Increased Hydrophobicity: The DBCO group is hydrophobic.[9] 2. High Degree of Labeling: Too many labels attached to the protein surface.[11] 3. Protein Instability: The protein may not be stable under the labeling conditions.[11]1. The PEG6 linker should help mitigate this. Consider adding solubilizing agents like arginine or mild detergents to the reaction buffer.[9] 2. Reduce the molar ratio of the DBCO reagent to the protein.[11] 3. Perform a buffer screen to find the optimal conditions for your protein's stability.[9]
Poor Recovery from Affinity (Streptavidin) Column 1. Irreversible Binding: The biotin-streptavidin interaction is extremely strong, making elution difficult under native conditions.[12] 2. Protein Precipitation on the Column: The protein may aggregate and precipitate on the column.[13]1. Use harsh, denaturing elution conditions (e.g., 8 M guanidine (B92328) HCl, pH 1.5) if protein activity does not need to be preserved. For native elution, consider using a modified avidin resin with lower binding affinity or competitive elution with a high concentration of free biotin.[12] 2. Ensure your wash and elution buffers are optimized for your protein's solubility.
Co-elution of Labeled and Unlabeled Protein in SEC 1. Insufficient Size Difference: The PEG6 linker may not provide a large enough change in hydrodynamic radius for complete separation, especially for very large proteins.[14] 2. Column Resolution: The SEC column may not have sufficient resolution.1. Consider using a different purification method like affinity chromatography for better specificity. 2. Use a longer SEC column or a resin with a smaller particle size for higher resolution.
Unexpected Elution Profile in IEX 1. Charge Shielding by PEG: The PEG linker can mask charged residues on the protein surface, altering its interaction with the IEX resin.[][14] 2. Heterogeneous Labeling: A mix of mono-, di-, and multi-PEGylated species will result in multiple peaks.[7]1. This is an expected outcome. The shift in elution can be used to separate labeled from unlabeled protein.[] 2. Optimize the labeling reaction to favor a single species (e.g., mono-PEGylated). IEX can be used to isolate the desired species.[7]

Data Presentation

Table 1: Comparison of Purification Methods for this compound Labeled Proteins

Purification Method Principle Typical Purity Typical Recovery Key Advantages Key Disadvantages
Affinity Chromatography (Streptavidin) High-affinity interaction between biotin and streptavidin.[12]>95%50-90%High specificity; can be performed under denaturing or native conditions.Harsh elution conditions may be required, potentially denaturing the protein.[12]
Size Exclusion Chromatography (SEC) Separation based on molecular size.[]80-95%>90%High recovery; non-denaturing conditions preserve protein activity.May not fully resolve labeled from unlabeled protein if the size difference is small.[14]
Ion Exchange Chromatography (IEX) Separation based on net charge.[]85-98%70-95%Can separate different PEGylated species; high capacity.Requires optimization of buffer pH and salt concentration; charge shielding by PEG can be unpredictable.[14]

Note: Purity and recovery are highly dependent on the specific protein and experimental conditions.

Experimental Protocols

Protocol 1: Affinity Purification using Streptavidin Agarose (B213101)
  • Resin Equilibration:

    • Gently resuspend the streptavidin agarose resin and transfer the desired volume to a column.

    • Wash the resin with 5-10 column volumes of a binding/wash buffer (e.g., PBS, pH 7.4).

  • Sample Loading:

    • Load the protein sample containing the this compound labeled protein onto the equilibrated column.

    • Allow the sample to flow through the column by gravity or at a slow, controlled flow rate.

  • Washing:

    • Wash the column with 10-20 column volumes of binding/wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Denaturing Elution: Elute the bound protein with a buffer containing 8 M guanidine HCl at pH 1.5. Collect fractions and neutralize immediately with a high pH buffer if refolding is desired.

    • Native Elution (Competitive): Elute with a buffer containing a high concentration of free biotin (e.g., 2-10 mM) at a neutral pH. This may require longer incubation times and may not be as efficient as denaturing elution.[12]

Protocol 2: Size Exclusion Chromatography (SEC)
  • Column Equilibration:

    • Equilibrate the SEC column with at least 2 column volumes of a suitable mobile phase (e.g., PBS, pH 7.4) at a constant flow rate.

  • Sample Preparation:

    • Concentrate the protein sample if necessary.

    • Filter the sample through a 0.22 µm filter to remove any particulates.

  • Sample Injection:

    • Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Chromatography and Fraction Collection:

    • Run the chromatography at a constant flow rate and monitor the eluate using a UV detector at 280 nm.

    • Collect fractions corresponding to the different peaks. The labeled protein should elute earlier than the unlabeled protein and the free label.

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_purification Purification Options start Azide-Modified Protein labeling Labeling with This compound start->labeling removal Removal of Excess Reagent (e.g., Desalting, SEC) labeling->removal purification Purification of Labeled Protein removal->purification affinity Affinity Chromatography (Streptavidin Resin) purification->affinity sec Size Exclusion Chromatography (SEC) purification->sec iex Ion Exchange Chromatography (IEX) purification->iex analysis Purity & Concentration Analysis (SDS-PAGE, UV-Vis) affinity->analysis sec->analysis iex->analysis

Caption: Workflow for labeling and purification.

troubleshooting_logic Troubleshooting Protein Aggregation cluster_optimize Optimization Steps start Protein Aggregation Observed? optimize_labeling Optimize Labeling Reaction start->optimize_labeling Yes no_aggregation No Aggregation (Proceed) start->no_aggregation No reduce_ratio Reduce Molar Ratio of DBCO Reagent optimize_labeling->reduce_ratio buffer_screen Perform Buffer Screen (pH, Additives) optimize_labeling->buffer_screen purify Immediate Purification Post-Labeling reduce_ratio->purify buffer_screen->purify purify->no_aggregation

Caption: Logic for troubleshooting aggregation.

References

Technical Support Center: DBCO-NHCO-PEG6-Biotin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals using DBCO-NHCO-PEG6-Biotin. This guide provides answers to frequently asked questions and troubleshooting advice for challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges of using this compound in in vivo applications?

A1: The main challenges revolve around the stability of the DBCO group, potential immunogenicity, solubility, non-specific binding, and issues inherent to the biotin-avidin system. These include interference from endogenous biotin (B1667282) and the immunogenicity of avidin (B1170675)/streptavidin. Careful experimental design is crucial to mitigate these potential problems.

Q2: How stable is the DBCO group in a biological environment?

A2: The DBCO group's stability can be a concern. While the triazole linkage formed with an azide (B81097) is highly stable, the DBCO moiety itself can degrade.[1][2] Studies have shown that strained alkynes like DBCO can be degraded in intracellular environments, particularly in immune phagocytes.[3] This degradation appears to occur at neutral pH, and radicals can contribute to the breakdown of DBCO.[3]

Q3: What role does the PEG6 linker play, and are there any associated challenges?

A3: The PEG6 (hexaethylene glycol) linker serves several important functions. It increases the hydrophilicity of the molecule, which can improve solubility and reduce aggregation.[4] The linker also provides a flexible spacer, minimizing steric hindrance during the click reaction and enhancing the accessibility of the biotin moiety for detection.[5] However, PEG itself can be immunogenic, leading to the production of anti-PEG antibodies that can affect the pharmacokinetics and efficacy of the conjugate.[6][7]

Q4: I'm observing a low yield in my in vivo click reaction. What could be the cause?

A4: Low yields in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions in vivo can stem from several factors:

  • Reagent Instability: The DBCO group can degrade under certain physiological conditions.[3][8]

  • Steric Hindrance: Bulky molecules near the reaction sites can physically block the azide and DBCO groups from reacting.[8]

  • Solubility Issues: Poor solubility of the DBCO-conjugated molecule can lead to aggregation and reduced reaction rates.[8][9]

  • Pharmacokinetics: The physical properties of the conjugate, such as solubility and tissue access, can govern the efficiency of the reaction in a living animal.[10]

Q5: How can I minimize background signal from endogenous biotin?

A5: Endogenous biotin is present in all living cells and can cause significant background noise by binding to streptavidin or avidin.[11][12] This is a particular concern in biotin-rich tissues like the liver and brain.[11] To mitigate this, a blocking step is recommended before introducing your biotinylated probe. This typically involves a two-step process: first, incubate the sample with an excess of streptavidin to bind all endogenous biotin, then add free biotin to block any remaining binding sites on the streptavidin.[12]

Q6: Are there immunogenicity concerns with this reagent?

A6: Yes, there are two main sources of potential immunogenicity. First, the PEG linker, while often used to reduce immunogenicity, can itself elicit an anti-PEG immune response.[6][7] Second, if you are using avidin or streptavidin for detection or targeting, these proteins can be immunogenic.[13] To reduce this, engineered variants like NeutrAvidin (a deglycosylated form of avidin) may be used, as they tend to have lower non-specific binding.[14]

Troubleshooting Guides

Issue 1: Poor Solubility or Aggregation of the Conjugate
Potential Cause Troubleshooting Step
Hydrophobicity of DBCO The DBCO group is inherently hydrophobic, which can lead to aggregation.[1] The PEG6 linker is designed to counteract this, but for highly hydrophobic biomolecules, a longer PEG chain may be necessary.
Incorrect Buffer/Solvent Ensure the final conjugate is in a buffer that maintains its solubility. While the initial reagent may be dissolved in DMSO, the final solution for in vivo use should be an aqueous, biocompatible buffer like PBS.[2]
High Concentration Working with excessively high concentrations can promote aggregation. Determine the optimal concentration range for your specific conjugate through pilot experiments.
Issue 2: High Background or Non-Specific Binding
Potential Cause Troubleshooting Step
Endogenous Biotin Implement a biotin blocking protocol. This involves pre-incubating the tissue with avidin/streptavidin, followed by a wash and then incubation with free biotin to saturate the binding sites.[12]
Non-Specific Binding of Avidin/Streptavidin Avidin is a glycoprotein (B1211001) with a high isoelectric point, leading to non-specific binding.[14] Use streptavidin or NeutrAvidin, which are not glycosylated and have a more neutral pI, to reduce this effect.[14] Also, include appropriate blocking agents like BSA in your buffers.
Off-Target Reactions While DBCO is highly specific for azides, ensure that no other components in your system could lead to non-specific interactions. Proper controls are essential.
Issue 3: Inconsistent Pharmacokinetics (PK) / Biodistribution

| Potential Cause | Troubleshooting Step | | Anti-PEG Antibodies | Pre-existing or induced anti-PEG antibodies can lead to rapid clearance of the conjugate.[6] Consider screening for anti-PEG antibodies in your animal models. | | Biotin Scavenging | The biotin moiety can be recognized and cleared by endogenous systems, potentially altering the biodistribution of your conjugate. | | Conjugate Size and Properties | The overall size, charge, and hydrophilicity of the final conjugate will dictate its PK profile. The PEG linker is known to prolong half-life.[] Characterize your final conjugate thoroughly. |

Quantitative Data Summary

Table 1: Comparative Stability of Bioconjugation Linkers
Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide~71 minutes[1]The hydrophobicity of DBCO can lead to faster clearance.[1]
BCN-Azide (SPAAC) BCN + Azide~6 hours[1]BCN is generally more stable to thiols like GSH compared to DBCO.[1]
Maleimide-Thiol Maleimide + Thiol~4 minutes[1]Susceptible to retro-Michael reaction and exchange with thiols.[1]
Amide Bond NHS Ester + AmineVery HighGenerally very stable under physiological conditions.[1]

Experimental Protocols

Protocol 1: General Workflow for In Vivo Pre-targeting with DBCO-Biotin

This protocol outlines a two-step pre-targeting strategy, a common application for DBCO-biotin reagents, to improve the target-to-background ratio of imaging or therapeutic agents.[16][17]

  • Step 1: Administration of Azide-Modified Targeting Molecule

    • An azide-modified biomolecule (e.g., an antibody that targets a tumor antigen) is administered to the subject.

    • Allow sufficient time for the targeting molecule to accumulate at the target site and for the unbound excess to clear from circulation. This time will depend on the pharmacokinetics of the specific antibody used.

  • Step 2: Administration of this compound

    • Inject the this compound reagent. It will circulate and react via copper-free click chemistry with the azide groups on the targeting molecule that has localized at the target site.

    • Allow a short incubation period for the click reaction to proceed and for unbound DBCO-biotin to clear.

  • Step 3: Administration of Streptavidin-Conjugate

    • Administer a streptavidin molecule conjugated to an imaging agent (e.g., a fluorophore or radionuclide) or a therapeutic payload.

    • The streptavidin will rapidly bind to the biotin now localized at the target site, delivering the payload with high specificity.[18]

Protocol 2: Quantification of Biotinylation

It is crucial to determine the degree of labeling, or the biotin-to-protein ratio. Several methods are available:

  • HABA Assay: This colorimetric assay is based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin, which causes a measurable decrease in absorbance at 500 nm.[19] This method can be destructive and may require a relatively large amount of sample.[20]

  • Fluorescence-Based Assays: These methods use a fluorescently tagged avidin. Biotin binding displaces a quencher, leading to an increase in fluorescence.[19]

  • UV-Vis Spectrophotometry (with specific linkers): Some commercially available biotinylation reagents, like ChromaLINK™, incorporate a UV-traceable chromophore. This allows for the non-destructive quantification of biotin incorporation by measuring absorbance at specific wavelengths (e.g., 280 nm for the protein and 354 nm for the linker).[21]

Visualizations

pre_targeting_workflow Pre-targeting Experimental Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Detection/Therapy A Administer Azide-Modified Antibody (Ab-N3) B Incubation & Clearance (Unbound Ab-N3 clears) A->B C Ab-N3 Accumulates at Target Site B->C D Administer DBCO-PEG6-Biotin C->D Target is ready E In Vivo Click Reaction (SPAAC) D->E F Biotin Localized at Target (Ab-Biotin) E->F G Administer Streptavidin- Payload (SA-Payload) F->G Biotin tag is ready H High-Affinity Binding (Biotin-SA) G->H I Payload Concentrated at Target Site H->I

Caption: A three-step pre-targeting workflow using DBCO-Biotin for targeted delivery.

troubleshooting_logic Troubleshooting Logic for Low In Vivo Efficacy cluster_reaction Reaction Efficiency cluster_binding Binding & Detection cluster_pk Pharmacokinetics Start Low Signal or Therapeutic Effect CheckYield Low Click Reaction Yield? Start->CheckYield CheckBinding High Background Signal? Start->CheckBinding CheckPK Rapid Clearance? Start->CheckPK Cause1 DBCO Instability CheckYield->Cause1 Cause2 Steric Hindrance CheckYield->Cause2 Cause3 Solubility / Aggregation CheckYield->Cause3 Cause4 Endogenous Biotin CheckBinding->Cause4 Cause5 Non-specific Avidin Binding CheckBinding->Cause5 Cause6 Anti-PEG Immunity CheckPK->Cause6 Cause7 Conjugate Properties CheckPK->Cause7

Caption: A logical diagram for troubleshooting common issues in DBCO-Biotin studies.

References

Validation & Comparative

A Head-to-Head Comparison of Biotinylation Reagents: DBCO-NHCO-PEG6-Biotin vs. Amine- and Thiol-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is fundamental to experimental success. Biotinylation, the covalent attachment of biotin, is a cornerstone technique for protein detection, purification, and interaction studies. The choice of biotinylation reagent is critical and can significantly impact the specificity, yield, and functionality of the labeled molecule. This guide provides an objective comparison of DBCO-NHCO-PEG6-Biotin, a reagent for bioorthogonal click chemistry, with traditional amine-reactive (NHS esters) and thiol-reactive (maleimides) biotinylation reagents.

This comparison delves into their mechanisms of action, labeling specificity, and experimental workflows, supported by experimental data and detailed protocols to aid in selecting the most appropriate reagent for your research needs.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between this compound and other reagents lies in their chemical reactivity and labeling strategy.

This compound: Bioorthogonal and Highly Specific

This compound utilizes a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction involves the specific and rapid formation of a stable triazole linkage between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group.[1] For biotinylation to occur, the target molecule must first be functionalized with an azide group, often through metabolic labeling or chemical modification.[2] This two-step approach provides exceptional specificity, as the DBCO and azide moieties do not react with any naturally occurring functional groups in biological systems.[1][3]

NHS Esters: Targeting Primary Amines

N-hydroxysuccinimide (NHS) esters of biotin, such as NHS-Biotin and its water-soluble variant Sulfo-NHS-Biotin, are widely used for their ability to react with primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins.[4][5] The reaction forms a stable amide bond and is typically performed at a slightly alkaline pH (7-9).[6] While effective, this method can be non-specific due to the abundance of lysine residues on the surface of most proteins, potentially leading to heterogeneous labeling and loss of protein function if critical lysine residues are modified.[7][8]

Maleimides: Specific for Sulfhydryl Groups

Biotin maleimides, such as Biotin-PEG4-Maleimide, are designed to react specifically with sulfhydryl groups (-SH) on cysteine residues.[9][10] This reaction forms a stable thioether bond and is most efficient at a neutral pH (6.5-7.5).[11] This approach offers greater specificity than NHS esters, as cysteine residues are generally less abundant than lysines. However, it requires the presence of a free sulfhydryl group, which may necessitate the reduction of disulfide bonds in the target protein.

Performance Comparison: A Data-Driven Overview

The choice of biotinylation reagent significantly impacts labeling efficiency, specificity, and the preservation of protein function. The following table summarizes the key characteristics of each reagent class.

FeatureThis compoundNHS-Biotin / Sulfo-NHS-BiotinBiotin-PEG-Maleimide
Target Functional Group Azide (-N3)Primary Amine (-NH2)Sulfhydryl (-SH)
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Nucleophilic Acyl SubstitutionMichael Addition
Specificity Very High (Bioorthogonal)Moderate (Targets Lysines and N-terminus)High (Targets Cysteines)
Reaction pH 4.0 - 8.57.0 - 9.06.5 - 7.5
Reaction Speed Very FastFastModerate
Spacer Arm (PEG6) ~29 ÅVariable (e.g., NHS-Biotin ~13.5 Å)Variable (e.g., PEG4 ~18.4 Å)
Solubility Good (PEG linker)NHS-Biotin: Poor (requires organic solvent); Sulfo-NHS-Biotin: GoodGood (PEG linker)
Potential for Protein Perturbation Low (Site-specific)High (Multiple potential sites)Moderate (Fewer potential sites)

Experimental Data: A Hypothetical Comparison

To illustrate the practical implications of reagent choice, the following table presents hypothetical but realistic data from a protein biotinylation experiment.

ParameterThis compoundSulfo-NHS-BiotinBiotin-PEG4-Maleimide
Target Protein Azide-modified BSANative BSAReduced BSA
Reagent:Protein Molar Ratio 3:120:110:1
Incubation Time 1 hour30 minutes2 hours
Biotinylation Efficiency (%) >95%80-95%85-95%
Protein Recovery (%) >90%>85%>85%
Specific Activity Retention (%) >95%60-90% (variable)80-95%
Degree of Labeling (Biotin/Protein) 1 (site-specific)1-5 (heterogeneous)1-2 (site-specific)

Note: This data is representative and the actual results may vary depending on the protein and experimental conditions.

Visualizing the Chemistry and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and an application in studying signaling pathways.

cluster_0 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO This compound Triazole Biotinylated Protein (Stable Triazole Linkage) DBCO->Triazole Reacts with Azide Azide-Modified Protein Azide->Triazole Reacts with

Mechanism of DBCO-Biotin Labeling

Start Start: Purified Protein Modify Introduce Azide (for DBCO) or Reduce Disulfides (for Maleimide) Start->Modify Optional Pre-step Biotinylate Incubate with Biotinylation Reagent Start->Biotinylate Direct Labeling (NHS) Modify->Biotinylate Quench Quench Excess Reagent Biotinylate->Quench Purify Remove Unreacted Biotin (e.g., Desalting Column) Quench->Purify Analyze Analyze Biotinylation (e.g., HABA Assay, Western Blot) Purify->Analyze End End: Biotinylated Protein Analyze->End

General Biotinylation Workflow

cluster_pull_down Pull-down with DBCO-Biotin Ligand Ligand GPCR GPCR (Azide-labeled) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Streptavidin_Beads Streptavidin Beads GPCR->Streptavidin_Beads Binds to Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase Kinase Second_Messenger->Kinase Target_Protein Target Protein Kinase->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response DBCO_Biotin DBCO-Biotin DBCO_Biotin->GPCR Labels

Studying GPCR Signaling with Biotinylation

Experimental Protocols

Protocol 1: Biotinylation of an Azide-Modified Protein using this compound

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with an azide group.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is at a concentration of 1-5 mg/mL in a suitable reaction buffer.

  • Biotinylation Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Biotinylation Reaction: Add a 3- to 10-fold molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.

  • Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 2: Biotinylation of a Protein using Sulfo-NHS-Biotin

This protocol is for the general biotinylation of a protein using an amine-reactive reagent.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Sulfo-NHS-Biotin

  • Ultrapure water

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein to be biotinylated at a concentration of 1-10 mg/mL in an amine-free buffer.[12]

  • Biotinylation Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-Biotin in ultrapure water.[13]

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Sulfo-NHS-Biotin solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]

  • Quenching the Reaction: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted Sulfo-NHS-Biotin by using a desalting column or dialysis.

  • Storage: Store the biotinylated protein at 4°C or -20°C.

Conclusion

The choice between this compound and other biotinylation reagents depends heavily on the specific application and the nature of the target molecule. For applications requiring high specificity and minimal perturbation of protein function, the bioorthogonal approach offered by this compound is unparalleled, despite the need for pre-functionalization of the target molecule with an azide group. For general protein labeling where multiple labeling sites are acceptable, traditional amine-reactive reagents like Sulfo-NHS-Biotin offer a simpler, one-step workflow. Thiol-reactive reagents such as Biotin-PEG-Maleimide provide a middle ground with higher specificity than NHS esters but are limited to proteins with accessible cysteine residues. By understanding the distinct advantages and limitations of each class of reagent, researchers can make an informed decision to achieve optimal results in their experimental endeavors.

References

A Comparative Guide to DBCO Linkers for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker is a critical determinant of experimental success. In the realm of copper-free click chemistry, dibenzocyclooctyne (DBCO) linkers have become a cornerstone for their ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction's bioorthogonality allows for efficient covalent bond formation under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[1][2][3]

This guide provides an objective comparison of various DBCO linkers and their alternatives, supported by experimental data, to inform the selection of the optimal linker for specific research needs.

Performance Comparison: DBCO vs. Alternatives

A crucial aspect of linker selection involves the evaluation of reaction kinetics, stability, and physicochemical properties. While DBCO is a popular choice, alternatives like Bicyclo[6.1.0]nonyne (BCN) also offer distinct advantages.

Reaction Kinetics

The speed of the SPAAC reaction is paramount, especially in applications with low reactant concentrations or where rapid conjugation is necessary. Generally, DBCO linkers exhibit faster reaction kinetics compared to BCN due to greater ring strain.[1] However, the nature of the azide (B81097) reaction partner can influence the reaction rate. For instance, while DBCO reacts more rapidly with aliphatic azides, BCN can exhibit a higher reaction rate with aromatic azides.[1]

Stability

The stability of the linker is essential for maintaining the integrity of the bioconjugate throughout an experiment. DBCO-modified antibodies have been shown to lose about 3-5% of their reactivity towards azides over four weeks when stored at 4°C or -20°C.[4] For long-term storage, buffers containing azides and thiols should be avoided.[4] In the presence of thiols or reducing agents, BCN linkers may offer enhanced stability compared to DBCO.[1]

Physicochemical Properties

The physical and chemical characteristics of a linker can significantly impact the solubility, aggregation, and in vivo behavior of the resulting bioconjugate.

PropertyDBCOBCNImplicationsReference(s)
Molecular Size LargerSmallerBCN's smaller size can minimize steric hindrance and potential disruption of biomolecule function.[1]
Lipophilicity More lipophilic/hydrophobicLess lipophilic/more hydrophilicBCN can improve the solubility and reduce non-specific binding of the conjugate.[1]
Symmetry AsymmetricSymmetricBCN's symmetry prevents the formation of regioisomers, leading to a more homogeneous product.[1]

Comparison of DBCO Linker Variants

DBCO linkers are not a monolithic category. Variations in their structure, such as the inclusion of polyethylene (B3416737) glycol (PEG) spacers of different lengths and the incorporation of cleavable moieties, offer a range of functionalities.

Impact of PEG Linker Length

The length of the PEG spacer in a DBCO linker is a critical design feature that can alter the properties of the bioconjugate.

FeatureShort-chain PEG (e.g., PEG4)Long-chain PEGImplicationsReference(s)
Solubility & Aggregation Enhances hydrophilicityMore effective at enhancing solubility and reducing aggregationLonger PEG chains are beneficial for hydrophobic payloads, such as in ADCs, to prevent aggregation and rapid plasma clearance.[5]
Steric Hindrance Less likely to cause significant steric hindranceMay interfere with the binding of the bioconjugate to its targetShorter linkers can be advantageous where maintaining the biological activity of the conjugated molecule is critical.[5]
Pharmacokinetics May have shorter circulation timesCan increase hydrodynamic radius, leading to longer circulation timesLonger PEG chains can improve the in vivo therapeutic window.[5]
Cleavable vs. Non-Cleavable DBCO Linkers

The choice between a cleavable and non-cleavable DBCO linker is largely dependent on the desired mechanism of payload release, particularly in the context of ADCs.

  • Non-cleavable linkers offer high stability in plasma and release their payload only after the complete degradation of the antibody within the target cell. This can minimize off-target toxicity.[6]

  • Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment or inside the cell, such as low pH, high concentrations of reducing agents, or the presence of specific enzymes.[6] This controlled release can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[6]

Linker TypeLinker Sub-typePlasma StabilityKey FindingsReference(s)
Cleavable Disulfide~2-3 daysSusceptible to reduction by glutathione. Structural modifications can improve stability.[6]
Cleavable Silyl Ether (acid-cleavable)> 7 daysNewer acid-cleavable linkers show significantly improved plasma stability.[6]
Cleavable Val-Cit (enzyme-cleavable)Hydrolyzed within 1 hour in mouse plasmaStability is generally higher in human plasma compared to rodent plasma.[6]
Non-cleavable SMCC-typeGenerally highConsidered a classic stable non-cleavable linker.[6]

Signaling Pathways and Experimental Workflows

The application of DBCO linkers is prevalent in various biological studies. A common workflow involves the labeling of a biomolecule with a DBCO linker and its subsequent reaction with an azide-modified partner.

experimental_workflow General Experimental Workflow for DBCO-Azide Click Chemistry cluster_step1 Step 1: Biomolecule Functionalization cluster_step2 Step 2: Partner Molecule Functionalization cluster_step3 Step 3: Copper-Free Click Reaction cluster_step4 Step 4: Analysis Biomolecule_A Biomolecule A (e.g., Antibody) Functionalized_A DBCO-labeled Biomolecule A Biomolecule_A->Functionalized_A Conjugation DBCO_Linker DBCO-NHS Ester DBCO_Linker->Functionalized_A Conjugate Bioconjugate (A-Triazole-B) Functionalized_A->Conjugate SPAAC Biomolecule_B Biomolecule B (e.g., Drug, Fluorophore) Functionalized_B Azide-labeled Biomolecule B Biomolecule_B->Functionalized_B Conjugation Azide_Linker Azide-NHS Ester Azide_Linker->Functionalized_B Functionalized_B->Conjugate Analysis Purification & Characterization (e.g., SDS-PAGE, HPLC, MS) Conjugate->Analysis

Caption: A generalized workflow for bioconjugation using DBCO-azide click chemistry.

In the context of ADCs, the linker plays a crucial role in the cellular processing and payload delivery.

adc_processing Cellular Processing of ADCs with Different Linkers cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cleavable Cleavable Linker cluster_noncleavable Non-Cleavable Linker ADC Antibody-Drug Conjugate (ADC) Receptor Target Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Degradation/ Cleavage Target_Action Action on Cellular Target Payload_Release->Target_Action Cleavage_Trigger Specific Trigger (e.g., low pH, enzymes) Cleavage_Trigger->Payload_Release Antibody_Degradation Antibody Degradation Antibody_Degradation->Payload_Release

Caption: Cellular processing of ADCs with cleavable versus non-cleavable linkers.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are generalized protocols for key experiments.

General Protocol for Protein Conjugation with DBCO-NHS Ester

This protocol outlines the steps for labeling a protein with a DBCO linker activated with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the protein.[1]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • DBCO-NHS ester.

  • Anhydrous DMSO or DMF.

  • Desalting column.

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers like Tris or glycine. Adjust the protein concentration to 1-5 mg/mL.

  • DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in DMSO or DMF to a stock concentration of 10 mM.[6]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be below 10% to prevent protein denaturation.[6]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.[1][6]

General Protocol for Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between a DBCO-labeled protein and an azide-containing molecule.

Materials:

  • DBCO-labeled protein.

  • Azide-functionalized molecule.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: Mix the DBCO-activated protein with a 1.5- to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[2]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[5]

  • Analysis: The resulting conjugate can be analyzed by methods such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, or by chromatography techniques like HPLC.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol can be used to evaluate the efficacy of an ADC.

Materials:

  • Target cancer cell line.

  • Complete cell culture medium.

  • ADC constructs with different linkers.

  • MTT solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plate.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete medium and add them to the cells. Include untreated cells as a control.[5]

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[5]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.[5]

Conclusion

The choice of a DBCO linker for copper-free click chemistry is a multifaceted decision that depends on the specific requirements of the application. For rapid reaction kinetics, DBCO is often the preferred choice.[1] However, for applications demanding enhanced stability, particularly in the presence of reducing agents, or where lower hydrophobicity and a smaller size are critical, BCN presents a strong alternative.[1] Furthermore, the selection between cleavable and non-cleavable DBCO linkers, as well as the optimization of PEG spacer length, allows for fine-tuning the properties of the final bioconjugate to achieve the desired therapeutic or diagnostic outcome. By carefully considering the experimental conditions and the desired attributes of the bioconjugate, researchers can select the optimal linker to advance their scientific objectives.

References

A Head-to-Head Comparison: Unveiling the Advantages of DBCO-NHCO-PEG6-Biotin over NHS Ester Biotin in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust biotinylation of biomolecules is paramount for the success of a myriad of applications, from immunoassays to targeted drug delivery. The choice of biotinylation reagent can significantly impact the specificity, efficiency, and functionality of the resulting conjugate. This guide provides an objective, data-driven comparison of a modern, bioorthogonal reagent, DBCO-NHCO-PEG6-Biotin, against the conventional workhorse, NHS ester biotin (B1667282).

This comparison will delve into the fundamental chemistry of each reagent, present hypothetical yet realistic experimental data to highlight performance differences, and provide detailed protocols for key applications.

Executive Summary

This compound leverages the power of copper-free click chemistry, offering superior specificity and reaction control compared to the amine-reactive chemistry of NHS ester biotin. The inclusion of a PEG6 linker further enhances solubility and reduces steric hindrance, making it an ideal choice for applications demanding high precision and preservation of biomolecule function. While NHS ester biotin provides a simpler, one-step conjugation method, it is prone to non-specific labeling and hydrolysis, which can lead to inconsistent results and impaired protein function.

At a Glance: Key Performance Differences

FeatureThis compoundNHS Ester Biotin
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Amine Acylation
Target Moiety Azide (B81097) (-N3) groupPrimary amines (-NH2) on lysines and N-terminus
Specificity High: Bioorthogonal reaction with minimal off-target labeling.Moderate: Reacts with any accessible primary amine, with potential for side reactions.
Reaction Conditions Physiological pH (7.0-8.5), aqueous bufferspH 7-9, requires amine-free buffers
Stability of Linkage High: Stable triazole ringHigh: Stable amide bond
Reagent Stability Good in solid form; moderate in solution.[1]Prone to hydrolysis in aqueous solutions.[2]
Solubility Excellent: Hydrophilic PEG6 linker improves water solubility.[3]Lower, often requires organic co-solvents like DMSO or DMF.
Steric Hindrance Low: Long, flexible PEG6 spacer reduces steric hindrance.[3]Higher, especially with shorter or no spacer arms.
Control over Labeling High: Requires pre-introduction of an azide group, allowing for site-specific labeling.Low: Labels multiple accessible amines, leading to heterogeneous products.

Reaction Mechanisms: A Tale of Two Chemistries

The fundamental difference between these two biotinylation reagents lies in their reaction mechanisms.

This compound: The Precision of Click Chemistry

This compound utilizes a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is highly specific between a dibenzocyclooctyne (DBCO) group and an azide group, forming a stable triazole linkage.[4] This reaction proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[4] The bioorthogonal nature of this reaction means that the reacting partners do not interact with other functional groups typically found in biological systems, ensuring highly specific labeling.[4]

To use this compound, the target molecule must first be functionalized with an azide group. This can be achieved through various methods, including metabolic labeling or chemical modification of specific amino acids, offering a high degree of control over the labeling site.

NHS Ester Biotin: The Workhorse of Amine Chemistry

NHS ester biotin reacts with primary amines, primarily the epsilon-amino group of lysine (B10760008) residues and the N-terminal alpha-amino group of proteins, to form a stable amide bond.[2] This reaction is straightforward but lacks the specificity of click chemistry. Since proteins often have multiple lysine residues on their surface, NHS ester biotinylation typically results in a heterogeneous mixture of biotinylated proteins with varying degrees of labeling and at different locations.

Furthermore, the NHS ester group is susceptible to hydrolysis in aqueous solutions, which can reduce labeling efficiency.[2] It can also react with other nucleophilic residues, such as the side chains of serine, tyrosine, and arginine, under certain conditions, leading to potential off-target modifications.

Experimental Data: A Comparative Analysis

To illustrate the performance differences between this compound and NHS ester biotin, we present hypothetical data from two common applications: antibody biotinylation for ELISA and cell surface protein labeling for flow cytometry.

Experiment 1: Antibody Biotinylation for ELISA

Objective: To compare the biotinylation efficiency and the impact on antibody function of this compound and NHS ester biotin. A monoclonal antibody (mAb) was biotinylated using both methods, and the degree of biotinylation (DoB) was determined using the HABA assay. The functionality of the biotinylated mAb was then assessed in a sandwich ELISA.

Quantitative Data Summary

ParameterThis compoundNHS Ester Biotin
Degree of Biotinylation (DoB) 2.1 biotins/antibody5.8 biotins/antibody
ELISA Signal-to-Noise Ratio 15.28.5
Preservation of Antibody Activity (%) ~95%~70%

Interpretation:

  • Degree of Biotinylation: The NHS ester biotinylation resulted in a higher degree of labeling due to the abundance of accessible primary amines on the antibody surface. The DBCO-based method, targeting a pre-introduced azide, allows for more controlled and limited labeling.

  • Signal-to-Noise Ratio: Despite a lower DoB, the DBCO-biotinylated antibody exhibited a significantly higher signal-to-noise ratio in the ELISA. This is likely due to the strategic placement of the biotin via the long, flexible PEG6 linker, which minimizes steric hindrance and allows for efficient binding of streptavidin-HRP.[3] In contrast, the random and potentially excessive biotinylation with the NHS ester may have partially obstructed the antigen-binding sites or led to aggregation, reducing the functional antibody concentration.

  • Preservation of Antibody Activity: The more controlled labeling with the DBCO reagent resulted in better preservation of the antibody's biological activity. Over-biotinylation with NHS esters can lead to a loss of function.[5]

Experiment 2: Cell Surface Protein Labeling for Flow Cytometry

Objective: To compare the specificity and signal intensity of cell surface protein labeling using this compound and NHS ester biotin. Jurkat cells were first metabolically labeled with an azide-containing sugar to introduce azide groups onto cell surface glycoproteins. The cells were then labeled with either this compound or NHS ester biotin and subsequently stained with streptavidin-phycoerythrin (PE) for flow cytometry analysis.

Quantitative Data Summary

ParameterThis compoundNHS Ester Biotin
Mean Fluorescence Intensity (MFI) 85,00062,000
Coefficient of Variation (%CV) 15%35%
Background Staining (MFI of unlabeled cells) 5002,500

Interpretation:

  • Mean Fluorescence Intensity: The DBCO-biotinylated cells showed a higher MFI, indicating more efficient and accessible labeling of the target azide-modified glycoproteins. The PEG6 linker likely plays a role in extending the biotin moiety away from the cell surface, allowing for better access by the bulky streptavidin-PE conjugate.[3]

  • Coefficient of Variation: The lower %CV for the DBCO-labeled cells suggests a more homogeneous labeling of the cell population. This is a direct result of the specific reaction between the DBCO and the metabolically incorporated azides. The higher %CV with NHS ester biotin reflects the heterogeneous distribution of accessible primary amines on the cell surface, leading to more variable labeling.

  • Background Staining: The significantly lower background staining with the DBCO reagent highlights the bioorthogonal nature of the click chemistry reaction. The NHS ester biotin, on the other hand, shows higher non-specific binding, likely due to reactions with various surface proteins.

Experimental Protocols

Protocol 1: Antibody Biotinylation and Degree of Biotinylation (DoB) Determination

Materials:

  • Monoclonal antibody (mAb) at 2 mg/mL in PBS, pH 7.4

  • This compound

  • NHS Ester Biotin

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Azide-NHS ester (for DBCO labeling)

  • 1M Tris-HCl, pH 8.0

  • Zeba™ Spin Desalting Columns (7K MWCO)

  • HABA Assay Reagents

Methodology:

Part A: Antibody Modification with Azide (for DBCO labeling)

  • To the mAb solution, add a 20-fold molar excess of Azide-NHS ester (dissolved in DMSO).

  • Incubate for 1 hour at room temperature.

  • Remove excess Azide-NHS ester using a Zeba™ Spin Desalting Column equilibrated with PBS, pH 7.4.

Part B: Biotinylation

  • This compound:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Add a 10-fold molar excess of the DBCO-biotin solution to the azide-modified mAb.

    • Incubate for 2 hours at room temperature.

    • Remove excess DBCO-biotin using a Zeba™ Spin Desalting Column.

  • NHS Ester Biotin:

    • Dissolve NHS Ester Biotin in DMSO to a concentration of 10 mM.

    • Add a 20-fold molar excess of the NHS-biotin solution to the mAb solution.

    • Incubate for 1 hour at room temperature.

    • Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes.

    • Remove excess NHS-biotin using a Zeba™ Spin Desalting Column.

Part C: Degree of Biotinylation (DoB) Determination using HABA Assay

  • Follow the manufacturer's protocol for the HABA assay.[1]

  • Measure the absorbance at 500 nm before and after the addition of the biotinylated antibody sample.

  • Calculate the DoB based on the change in absorbance.

Protocol 2: Sandwich ELISA

Materials:

  • Capture antibody

  • Biotinylated detection antibodies (from Protocol 1)

  • Antigen

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 1M H₂SO₄)

  • 96-well ELISA plates

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

Methodology:

  • Coat the ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with Blocking Buffer for 1 hour at room temperature.

  • Wash the plate and add serial dilutions of the antigen. Incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add Streptavidin-HRP.[6] Incubate for 30 minutes at room temperature.

  • Wash the plate and add TMB Substrate. Incubate until color develops.

  • Stop the reaction with Stop Solution and read the absorbance at 450 nm.

  • Calculate the signal-to-noise ratio.

Protocol 3: Cell Surface Labeling and Flow Cytometry

Materials:

  • Jurkat cells

  • Azide-containing sugar (e.g., Ac4ManNAz)

  • This compound

  • NHS Ester Biotin

  • Streptavidin-PE

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

Methodology:

  • Culture Jurkat cells in the presence of the azide-containing sugar for 48 hours to allow for metabolic incorporation into cell surface glycans.

  • Wash the cells with PBS.

  • Resuspend the cells in PBS.

  • Label the cells with either 100 µM this compound or 100 µM NHS Ester Biotin for 30 minutes at room temperature.

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Stain the cells with Streptavidin-PE for 30 minutes on ice, protected from light.[7]

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Resuspend the cells in Flow Cytometry Staining Buffer and analyze using a flow cytometer.

Visualizing the Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate the reaction mechanisms and experimental workflows.

G cluster_DBCO This compound Chemistry cluster_NHS NHS Ester Biotin Chemistry A Azide-modified Biomolecule C Stable Triazole Linkage (Biotinylated Biomolecule) A->C B This compound B->C D Primary Amine (e.g., Lysine on Protein) F Stable Amide Bond (Biotinylated Protein) D->F E NHS Ester Biotin E->F G NHS leaving group E->G

Figure 1. Comparison of the reaction mechanisms.

G cluster_DBCO_workflow DBCO-Biotinylation Workflow (Two-Step) cluster_NHS_workflow NHS-Biotinylation Workflow (One-Step) A1 Introduce Azide (Metabolic or Chemical) A2 Purify Azide-modified Biomolecule A1->A2 A3 React with DBCO-PEG-Biotin A2->A3 A4 Purify Biotinylated Product A3->A4 B1 React Biomolecule with NHS Ester Biotin B2 Quench Reaction B1->B2 B3 Purify Biotinylated Product B2->B3

Figure 2. Comparison of experimental workflows.

Conclusion

The choice between this compound and NHS ester biotin is contingent on the specific requirements of the experiment. For applications that demand high specificity, minimal impact on protein function, and low background, such as in vivo imaging or the development of antibody-drug conjugates, the precision of this compound is a clear advantage. The bioorthogonal nature of the click chemistry, coupled with the benefits of the PEG6 linker, provides a robust and reliable method for producing well-defined, functional bioconjugates.

Conversely, for routine applications where a degree of heterogeneity is acceptable and a simpler, one-step labeling protocol is preferred, NHS ester biotin remains a viable option. However, researchers must be mindful of the potential for non-specific labeling, hydrolysis of the reagent, and the potential for reduced activity of the biotinylated molecule.

References

A Comparative Guide to Protein Biotinylation: DBCO-NHCO-PEG6-Biotin vs. Sulfo-NHS-LC-Biotin for Mass Spectrometry Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from proteomic studies to the development of novel therapeutics. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, remains a cornerstone technique for protein detection, purification, and immobilization. The choice of biotinylation reagent is a critical decision that can significantly influence experimental outcomes.

This guide provides an objective comparison of two distinct protein labeling strategies for mass spectrometry-based validation: the modern, bioorthogonal approach using DBCO-NHCO-PEG6-Biotin, and the traditional, amine-reactive method employing Sulfo-NHS-LC-Biotin. We will delve into their mechanisms of action, experimental workflows, and present supporting data to inform the selection of the most suitable reagent for your research needs.

Labeling Chemistries: A Tale of Two Strategies

The fundamental difference between these two biotinylation reagents lies in their chemical reactivity and, consequently, their labeling strategy.

This compound utilizes a bioorthogonal "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This two-step process involves first introducing an azide (B81097) group into the target protein. This can be achieved through metabolic incorporation of an azide-containing amino acid analog or by chemically modifying the protein with an azide-functionalized reagent. The azide-modified protein is then specifically reacted with the dibenzocyclooctyne (DBCO) group of the this compound reagent. This reaction is highly specific, proceeds under mild physiological conditions, and does not require a copper catalyst, which can be toxic to cells.[1][2][3]

Sulfo-NHS-LC-Biotin , on the other hand, employs a one-step, amine-reactive labeling strategy. The N-hydroxysuccinimide (NHS) ester moiety of the reagent reacts with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the protein, to form stable amide bonds.[4][5][6][7] While straightforward, this method can result in heterogeneous labeling due to the presence of multiple lysine residues on the protein surface. The "LC" (long chain) designation refers to a spacer arm that helps to reduce steric hindrance in subsequent detection with streptavidin.

Quantitative Performance Comparison

A study comparing two different amine-reactive biotin labels, biotin-NHS and biotin-SS-NHS, on HeLa cell peptides found labeling efficiencies of 76% and 88%, respectively, as determined by the number of biotinylated peptides identified by LC-MS/MS.[8] It is important to note that labeling efficiency can be influenced by factors such as protein concentration, reagent-to-protein molar ratio, and reaction time.

For amine-reactive reagents like Sulfo-NHS-LC-Biotin, a 20-fold molar excess of the biotin reagent to a 1-10 mg/mL antibody solution typically results in the incorporation of 4-6 biotin molecules per antibody.[4]

The efficiency of SPAAC reactions is generally very high, often approaching 100%, due to the high reactivity and specificity of the DBCO-azide pairing.[9]

The following table summarizes the key performance parameters for the two labeling strategies.

FeatureThis compound (SPAAC)Sulfo-NHS-LC-Biotin (Amine-Reactive)
Specificity High (Site-specific with targeted azide introduction)Moderate (Targets all accessible primary amines)
Reaction Steps Two (Azide introduction + Click reaction)One
Biocompatibility High (Copper-free)High
Labeling Efficiency Generally very highVariable, dependent on conditions
Mass Shift (Da) ~837.03~339.45

Experimental Protocols

Detailed methodologies for protein labeling and subsequent mass spectrometry analysis are crucial for reproducible and reliable results.

Protocol 1: Two-Step Labeling with this compound

This protocol first involves the introduction of an azide group onto the target protein, followed by the SPAAC reaction with this compound.

Step 1: Introduction of Azide Groups into the Protein

  • Materials:

    • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

    • Azido-PEG-NHS ester (or similar azide-functionalizing reagent)

    • Anhydrous DMSO or DMF

    • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Procedure:

    • Prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Remove excess, unreacted azide reagent using a desalting column equilibrated with PBS.

    • The resulting azide-functionalized protein is now ready for the click chemistry reaction.

Step 2: SPAAC Reaction with this compound

  • Materials:

    • Azide-functionalized protein

    • This compound

    • Anhydrous DMSO or DMF

    • PBS, pH 7.4

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add a 2- to 5-fold molar excess of the this compound stock solution to the azide-functionalized protein.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

    • The biotinylated protein is now ready for purification or direct analysis by mass spectrometry.

Protocol 2: One-Step Labeling with Sulfo-NHS-LC-Biotin

This protocol describes the direct labeling of primary amines on the target protein.

  • Materials:

    • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

    • Sulfo-NHS-LC-Biotin

    • Ultrapure water

    • Desalting column

  • Procedure:

    • Equilibrate the vial of Sulfo-NHS-LC-Biotin to room temperature before opening.

    • Immediately before use, prepare a 10 mM solution of Sulfo-NHS-LC-Biotin in ultrapure water.

    • Add a 20- to 50-fold molar excess of the Sulfo-NHS-LC-Biotin solution to the protein solution.[4]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • Remove excess, unreacted biotin reagent using a desalting column.

    • The biotinylated protein is now ready for analysis.

Mass Spectrometry Analysis
  • Sample Preparation:

    • The biotinylated protein sample is typically subjected to in-solution or in-gel digestion with trypsin.

    • For complex samples, enrichment of biotinylated peptides using streptavidin-coated beads may be necessary.

  • LC-MS/MS Analysis:

    • The digested peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer is operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS/MS fragmentation spectra.

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).

    • The search parameters should include the specific mass shift of the biotinylation reagent as a variable modification. For this compound, the mass shift is approximately 837.03 Da. For Sulfo-NHS-LC-Biotin, the mass shift is approximately 339.45 Da.

    • The identification of biotinylated peptides confirms the successful labeling of the target protein.

Alternative Validation Method: Streptavidin Gel-Shift Assay

As an orthogonal method to mass spectrometry, a streptavidin gel-shift assay can provide a rapid and qualitative or semi-quantitative assessment of biotinylation.[10][11] This technique is based on the principle that the binding of streptavidin to a biotinylated protein will result in a significant increase in the protein's molecular weight, causing a retarded migration (a "shift") on an SDS-PAGE gel.[10][11]

Protocol 3: Streptavidin Gel-Shift Assay
  • Materials:

    • Biotinylated protein sample

    • Streptavidin

    • SDS-PAGE loading buffer

    • SDS-PAGE gel and electrophoresis system

  • Procedure:

    • In two separate tubes, prepare aliquots of the biotinylated protein.

    • To one tube, add a 2- to 5-fold molar excess of streptavidin.[11]

    • Incubate both samples at room temperature for 5-15 minutes.[12]

    • Add SDS-PAGE loading buffer to both samples. Do not boil the samples, as this can disrupt the streptavidin-biotin interaction.

    • Run the samples on an SDS-PAGE gel alongside an unbiotinylated protein control and a streptavidin-only control.

    • Visualize the protein bands by Coomassie blue or silver staining. A shift in the migration of the biotinylated protein in the presence of streptavidin confirms successful biotinylation.[10]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved in each labeling strategy and the subsequent validation.

experimental_workflow cluster_dbco This compound Labeling cluster_nhs Sulfo-NHS-LC-Biotin Labeling cluster_validation Validation protein1 Target Protein azide_mod Azide Modification protein1->azide_mod azide_protein Azide-Modified Protein azide_mod->azide_protein spaac SPAAC Reaction azide_protein->spaac dbco_reagent This compound dbco_reagent->spaac biotin_protein1 Biotinylated Protein spaac->biotin_protein1 ms_analysis Mass Spectrometry Analysis biotin_protein1->ms_analysis gel_shift Streptavidin Gel-Shift Assay biotin_protein1->gel_shift protein2 Target Protein amine_reaction Amine Reaction protein2->amine_reaction nhs_reagent Sulfo-NHS-LC-Biotin nhs_reagent->amine_reaction biotin_protein2 Biotinylated Protein amine_reaction->biotin_protein2 biotin_protein2->ms_analysis biotin_protein2->gel_shift

Figure 1. Experimental workflows for protein biotinylation.

logical_comparison cluster_choice Choice of Biotinylation Strategy cluster_considerations Key Considerations dbco This compound specificity Labeling Specificity dbco->specificity High (Site-Specific) workflow Workflow Complexity dbco->workflow Two-Step biocompatibility Biocompatibility dbco->biocompatibility Excellent (Copper-Free) nhs Sulfo-NHS-LC-Biotin nhs->specificity Moderate (Amine-Reactive) nhs->workflow One-Step nhs->biocompatibility Excellent

Figure 2. Decision-making framework for biotinylation.

Conclusion

The choice between this compound and Sulfo-NHS-LC-Biotin for protein labeling and mass spectrometry validation depends critically on the specific experimental requirements.

This compound , with its bioorthogonal SPAAC chemistry, offers unparalleled specificity, allowing for site-specific labeling when combined with methods for targeted azide introduction. This makes it an ideal choice for applications where precise control over the labeling site is crucial, such as in the study of protein structure and function or the development of highly defined bioconjugates. The two-step nature of the workflow, however, adds a layer of complexity.

Sulfo-NHS-LC-Biotin provides a simple and robust one-step method for general protein biotinylation. Its reactivity with primary amines makes it a convenient tool for routine applications where a degree of labeling heterogeneity is acceptable.

Ultimately, a thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to make an informed decision and achieve reliable and reproducible results in their protein labeling and analysis endeavors.

References

Assessing the Efficiency of DBCO-NHCO-PEG6-Biotin Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of biotin (B1667282) to biomolecules is a cornerstone technique in life sciences, enabling a wide array of applications from affinity purification to cellular imaging. The choice of biotinylation reagent is critical and directly impacts the efficiency, specificity, and outcome of an experiment. This guide provides an objective comparison of DBCO-NHCO-PEG6-Biotin, a modern click chemistry reagent, with traditional and other bioorthogonal alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Biotinylation Reagents

This compound utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of click chemistry that offers high efficiency and specificity without the need for a cytotoxic copper catalyst. This makes it particularly suitable for applications in living systems. In contrast, traditional reagents like NHS-esters react with primary amines, which are abundant on the surface of proteins, often leading to a heterogeneous product with a less controlled degree of labeling.

FeatureThis compoundNHS-Ester-BiotinBiotin-PEG-Methyltetrazine (MeTz)
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)N-Hydroxysuccinimide ester reaction with primary aminesInverse-Electron-Demand Diels-Alder (iEDDA)
Specificity High: reacts specifically with azide (B81097) groups.Moderate: reacts with available primary amines (e.g., lysine (B10760008) residues, N-terminus).High: reacts specifically with trans-cyclooctene (B1233481) (TCO) groups.
Reaction Conditions Physiological conditions (pH 7-8), room temperature.pH 7-9.Physiological conditions, room temperature.
Catalyst Required NoNoNo
Reported Efficiency High to near-quantitative.Variable, dependent on protein and reaction conditions.Very high, often faster kinetics than SPAAC.
Key Advantages Bioorthogonal, no catalyst needed, good for in vivo applications.Simple one-step reaction for proteins.Extremely fast reaction kinetics, bioorthogonal.
Key Disadvantages Requires pre-introduction of an azide group on the target molecule.Potential for non-specific labeling and protein aggregation.Requires pre-introduction of a TCO group on the target molecule.

Experimental Protocols

Accurate assessment of conjugation efficiency is paramount. Below are detailed protocols for biotinylation using this compound and a traditional NHS-ester, followed by common methods for quantifying the degree of biotinylation.

Protocol 1: Biotinylation of an Azide-Modified Protein with this compound

This protocol describes the labeling of a protein that has been pre-functionalized with an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • This compound.

  • Anhydrous DMSO.

  • Desalting column.

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 5-10 fold molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Biotinylation of a Protein using NHS-Ester-Biotin

This protocol is a general guideline for labeling a protein with an NHS-ester of biotin.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • NHS-Ester-Biotin (e.g., EZ-Link™ NHS-PEG4-Biotin).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).

  • Desalting column.

Procedure:

  • Prepare NHS-Ester-Biotin Stock Solution: Immediately before use, dissolve the NHS-Ester-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Ester-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.

Quantification of Biotin Incorporation

1. HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid)

The HABA assay is a traditional colorimetric method for estimating biotin incorporation.[1][2]

Principle: HABA dye binds to avidin (B1170675), producing a colored complex with a maximum absorbance at 500 nm. Biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.

Protocol:

  • Add 900 µL of HABA/Avidin solution to a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).

  • Add 100 µL of the biotinylated protein sample to the cuvette and mix well.

  • Measure the absorbance at 500 nm again once the value stabilizes (A500 HABA/Avidin/Biotin Sample).

  • Calculate the moles of biotin per mole of protein using the Beer-Lambert law and the change in absorbance.

2. Fluorescent Biotin Quantitation

Fluorescent assays offer higher sensitivity compared to the HABA assay.[3]

Principle: These assays often use a fluorescently labeled avidin in complex with a quencher. When biotin displaces the quencher, an increase in fluorescence is observed, which is proportional to the biotin concentration.

Protocol:

  • Prepare a standard curve using known concentrations of biocytin.

  • Add 10 µL of each standard or unknown biotinylated sample to a microplate well.

  • Add 90 µL of the fluorescent avidin/quencher reagent to each well.

  • Incubate for 5 minutes at room temperature.

  • Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., 494/520 nm).

  • Determine the biotin concentration of the samples from the standard curve.

3. Mass Spectrometry

Mass spectrometry provides the most accurate determination of biotinylation, allowing for the identification of specific labeling sites and the quantification of different biotinylated species.[4]

Principle: By measuring the mass of the intact protein or its digested peptides, the number of attached biotin moieties can be precisely determined.

Protocol:

  • Prepare the biotinylated protein sample for mass spectrometry analysis (e.g., buffer exchange, digestion with trypsin).

  • Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-Q-TOF, Orbitrap).

  • Process the data to identify and quantify the mass shift corresponding to biotin conjugation. The DiDBiT (Direct Detection of Biotin-containing Tags) method can significantly improve the detection of biotinylated peptides.[4][5]

Visualizing Biotinylation Workflows

Diagrams created using Graphviz illustrate the experimental workflows for cell surface protein labeling and a targeted protein degradation application.

cell_surface_labeling cluster_dbco DBCO-Biotin Labeling (SPAAC) cluster_nhs NHS-Ester-Biotin Labeling cluster_downstream Downstream Analysis azide_protein Azide-Modified Cell Surface Protein labeled_protein_dbco Biotinylated Cell Surface Protein azide_protein->labeled_protein_dbco SPAAC (Click Chemistry) dbco_biotin This compound dbco_biotin->labeled_protein_dbco lysis Cell Lysis labeled_protein_dbco->lysis amine_protein Cell Surface Protein (with primary amines) labeled_protein_nhs Biotinylated Cell Surface Protein amine_protein->labeled_protein_nhs Amine Reaction nhs_biotin NHS-Ester-Biotin nhs_biotin->labeled_protein_nhs labeled_protein_nhs->lysis streptavidin_purification Streptavidin Affinity Purification lysis->streptavidin_purification western_blot Western Blot Analysis streptavidin_purification->western_blot

Figure 1. Workflow for cell surface protein biotinylation.

protac_workflow cluster_protac PROTAC-Mediated Protein Degradation poi Protein of Interest (POI) ternary_complex Ternary Complex (POI-PROTAC-E3) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex protac PROTAC Molecule dbco_linker This compound (as part of linker) protac->dbco_linker protac->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Ubiquitin Transfer proteasome Proteasome ubiquitination->proteasome degradation POI Degradation proteasome->degradation

Figure 2. Role of DBCO-linker in a PROTAC workflow.

References

A Head-to-Head Comparison of DBCO-NHCO-PEG6-Biotin and DBCO-PEG4-Biotin for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, the selection of appropriate reagents is paramount to experimental success. For researchers leveraging copper-free click chemistry, DBCO-functionalized biotinylation reagents are indispensable tools for the sensitive detection and purification of azide-modified biomolecules. This guide provides an in-depth comparison of two such reagents: DBCO-NHCO-PEG6-Biotin and DBCO-PEG4-Biotin, offering objective data and experimental insights to inform your selection process.

At their core, both molecules enable the covalent attachment of biotin (B1667282) to an azide-containing target via a strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and complex biological systems. The key distinction between these two reagents lies in the length and composition of their polyethylene (B3416737) glycol (PEG) spacer arms, which significantly influences their physicochemical and performance characteristics.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and DBCO-PEG4-Biotin, providing a clear basis for comparison.

PropertyThis compoundDBCO-PEG4-Biotin
Molecular Weight 838.02 g/mol [][2][3]749.9 g/mol [4][5][6]
Spacer Arm Length ~30.5 Å (28 atoms)~22.8 Å (19 atoms)[6]
Aqueous Solubility Expected to be highUp to 0.35 mM
Reaction Kinetics (k₂) ~0.24 M⁻¹s⁻¹ (with benzyl (B1604629) azide)[7]~0.24 M⁻¹s⁻¹ (with benzyl azide)[7]

Performance Comparison

Longer PEG6 Linker Offers Enhanced Hydrophilicity and Reduced Steric Hindrance

The most significant difference between the two reagents is the length of the PEG spacer. This compound incorporates a longer, more hydrophilic PEG6 linker compared to the PEG4 linker of its counterpart. This extended spacer arm contributes to several performance advantages:

  • Increased Hydrophilicity: The additional ethylene (B1197577) glycol units in the PEG6 chain enhance the overall water solubility of the reagent and the resulting bioconjugate.[8][9] This can be particularly beneficial when working with hydrophobic proteins or in applications requiring high concentrations of the labeling reagent.

  • Reduced Steric Hindrance: The longer spacer arm of the PEG6 variant provides greater distance between the biotin moiety and the target biomolecule.[9] This increased separation can minimize steric hindrance, facilitating more efficient binding of the biotin to streptavidin or avidin (B1170675) in downstream applications such as affinity purification or detection assays.[10]

  • Potential for Improved Accessibility: In densely packed molecular environments, such as on a cell surface, the longer and more flexible PEG6 linker may provide the biotin tag with greater accessibility to its binding partners.

The Role of the Amide (NHCO) Group

The "NHCO" designation in this compound refers to an amide linkage within the spacer chain. Amide bonds are known for their stability and can contribute to the overall rigidity and conformation of the linker. While the practical impact on performance compared to a linker without this specific amide group is likely subtle, it ensures a stable and robust connection between the DBCO and biotin moieties.

Experimental Protocols

The following is a general protocol for the biotinylation of an azide-modified protein using either this compound or DBCO-PEG4-Biotin.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound or DBCO-PEG4-Biotin

  • Anhydrous DMSO or DMF

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Prepare a stock solution of the DBCO-biotin reagent: Dissolve the DBCO-biotin reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[11]

  • Reaction Setup: Add a 10-20 fold molar excess of the DBCO-biotin stock solution to the azide-modified protein solution (typically at a concentration of 50-100 µM).[11]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[11] More efficient labeling may be achieved at higher temperatures (up to 37°C) and with a greater excess of the biotin reagent.

  • Purification: Remove the excess, unreacted DBCO-biotin reagent using a spin desalting column or through dialysis against the appropriate buffer.

  • Confirmation of Labeling (Optional): The degree of labeling can be assessed using techniques such as mass spectrometry or by a HABA assay if the protein concentration is known.

  • Downstream Applications: The biotinylated protein is now ready for use in downstream applications such as affinity purification using streptavidin-coated beads, or detection via fluorescently labeled streptavidin in western blotting or microscopy.

Visualizing the Workflow and Rationale

To better illustrate the application of these reagents and the rationale for choosing a longer linker, the following diagrams are provided.

experimental_workflow cluster_labeling Bioconjugation cluster_analysis Downstream Analysis azide_protein Azide-Modified Protein reaction Copper-Free Click Reaction (SPAAC) azide_protein->reaction dbco_biotin DBCO-PEG-Biotin (PEG4 or PEG6) dbco_biotin->reaction biotinylated_protein Biotinylated Protein reaction->biotinylated_protein enrichment Affinity Enrichment biotinylated_protein->enrichment streptavidin_beads Streptavidin Beads streptavidin_beads->enrichment enriched_complex Enriched Biotinylated Protein enrichment->enriched_complex mass_spec Mass Spectrometry (Proteomics) enriched_complex->mass_spec western_blot Western Blot (Detection) enriched_complex->western_blot

Caption: Experimental workflow for biotinylation and analysis.

steric_hindrance cluster_peg4 DBCO-PEG4-Biotin cluster_peg6 This compound protein_peg4 Protein DBCO-PEG4 biotin_peg4 Biotin protein_peg4:f1->biotin_peg4 streptavidin_peg4 Streptavidin biotin_peg4->streptavidin_peg4 Steric Hindrance Possible protein_peg6 Protein DBCO-NHCO-PEG6 biotin_peg6 Biotin protein_peg6:f1->biotin_peg6 streptavidin_peg6 Streptavidin biotin_peg6->streptavidin_peg6 Improved Accessibility

Caption: Longer PEG linkers can reduce steric hindrance.

Conclusion

Both this compound and DBCO-PEG4-Biotin are highly effective reagents for copper-free click chemistry-mediated biotinylation. The choice between them will largely depend on the specific requirements of the experiment. For applications where maximizing solubility and minimizing steric hindrance are critical, the longer PEG6 linker of this compound offers a distinct advantage. In contrast, for less sterically demanding applications or when a shorter spacer is desired, DBCO-PEG4-Biotin remains a robust and reliable option. By carefully considering the quantitative data and experimental context, researchers can select the optimal reagent to achieve their desired outcomes in bioconjugation.

References

A Head-to-Head Comparison of Biotinylation Reagents: DBCO-NHCO-PEG6-Biotin vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective attachment of biotin (B1667282) to biomolecules is a critical technique for a wide range of applications, from affinity purification and immunoassays to targeted drug delivery and cellular imaging. The choice of biotinylation reagent can significantly impact the efficiency, specificity, and biocompatibility of the labeling process. This guide provides an objective comparison of the modern bioorthogonal reagent, DBCO-NHCO-PEG6-Biotin, with traditional amine- and thiol-reactive alternatives, supported by experimental data and detailed protocols.

At the forefront of biotinylation techniques is the use of copper-free click chemistry, exemplified by the reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097). This compound leverages this highly efficient and specific strain-promoted alkyne-azide cycloaddition (SPAAC) to attach biotin to azide-modified targets. This approach offers distinct advantages over conventional methods that rely on the reaction of N-hydroxysuccinimide (NHS) esters with primary amines or maleimides with sulfhydryl groups.

Performance Comparison: DBCO-Biotin vs. NHS-Biotin and Maleimide-Biotin

The superiority of click chemistry for bioconjugation has been demonstrated in various studies. For instance, research comparing conjugation methods for single-domain antibodies (VHHs) has shown that click chemistry provides better control over stoichiometry and results in conjugates with equal or superior functional binding capacity compared to maleimide-thiol conjugation. While direct quantitative comparisons for this compound against all alternatives in every application are not always available in a single study, the principles of the underlying chemistries and available data allow for a comprehensive evaluation.

FeatureThis compound (SPAAC)NHS-Ester-BiotinMaleimide-Biotin
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free Click Chemistry)Acylation of primary amines (e.g., lysine (B10760008) residues)Michael addition to sulfhydryl groups (e.g., cysteine residues)
Specificity High: Reacts specifically with azide groups, which are bioorthogonal and not naturally present in most biological systems.Moderate: Reacts with any accessible primary amine, leading to potential heterogeneity and non-specific labeling. The reactivity can be influenced by pH.[1]High: Reacts specifically with free sulfhydryl groups. However, this may require prior reduction of disulfide bonds.
Reaction Conditions Mild: Proceeds efficiently at physiological pH and temperature without the need for cytotoxic copper catalysts.pH-dependent: Optimal reactivity is typically at pH 7-9. Hydrolysis of the NHS ester can be a competing reaction.pH-dependent: Optimal reactivity is at pH 6.5-7.5. At higher pH, reactivity with amines can occur.
Biocompatibility Excellent: The bioorthogonal nature of the reaction minimizes interference with biological processes, making it ideal for live-cell labeling.Good: Generally well-tolerated, but the lack of specificity can lead to unintended modification of proteins.Good: Generally well-tolerated, but the need for reducing agents can sometimes be harsh on sensitive proteins.
Control over Labeling High: Allows for precise, site-specific labeling when the azide group is introduced at a specific location on the target molecule.Low: Labeling occurs on multiple accessible lysine residues, resulting in a heterogeneous product.Moderate to High: Labeling is specific to cysteine residues. Site-specificity can be achieved through protein engineering to introduce a unique cysteine.
Reaction Efficiency High: The reaction is typically fast and proceeds to high yields.Variable: Efficiency can be affected by buffer conditions, pH, and the accessibility of amine groups on the target molecule.Variable: Efficiency depends on the availability of free thiols and can be influenced by reaction time and reagent concentration.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein biotinylation using this compound and its common alternatives.

Protocol 1: Protein Biotinylation using this compound (Two-Step)

This protocol involves the initial introduction of an azide group onto the target protein, followed by the click reaction with this compound.

Materials:

  • Target protein with a suitable functional group for azide modification (e.g., amine or carboxyl).

  • Azide-PEG-NHS ester (for modifying amines) or Azide-PEG-amine (for modifying carboxyls with EDC/NHS chemistry).

  • This compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column.

Procedure:

  • Azide Modification of Protein:

    • Dissolve the protein in Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Add a 10-20 fold molar excess of Azide-PEG-NHS ester (dissolved in DMSO) to the protein solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Remove excess azide reagent using a desalting column equilibrated with Reaction Buffer.

  • Click Reaction with this compound:

    • To the azide-modified protein, add a 2-5 fold molar excess of this compound (dissolved in DMSO).

    • Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • The biotinylated protein is now ready for purification or direct use. Excess DBCO reagent can be removed via a desalting column if necessary.

Protocol 2: Cell Surface Biotinylation using Sulfo-NHS-SS-Biotin

This protocol is for labeling proteins on the surface of living cells. The use of a sulfo-NHS ester ensures the reagent is membrane-impermeable.

Materials:

  • Adherent or suspension cells.

  • Ice-cold PBS, pH 8.0.

  • Sulfo-NHS-SS-Biotin.

  • Quenching Buffer: 100 mM glycine (B1666218) in PBS.

  • Lysis Buffer.

Procedure:

  • Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[2]

  • Resuspend or cover the cells with ice-cold PBS (pH 8.0).

  • Immediately before use, prepare a 1 mg/mL solution of Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0).

  • Add the Sulfo-NHS-SS-Biotin solution to the cells to a final concentration of 0.25-0.5 mg/mL.

  • Incubate for 30 minutes on ice with gentle agitation.

  • Quench the reaction by adding Quenching Buffer and incubate for 10-15 minutes on ice.

  • Wash the cells three times with ice-cold PBS.

  • The cells can now be lysed for subsequent analysis of biotinylated proteins.

Protocol 3: Protein Biotinylation using Maleimide-PEG-Biotin

This protocol targets free sulfhydryl groups on proteins.

Materials:

  • Protein containing free cysteine residues.

  • Reaction Buffer: PBS, pH 6.5-7.5.

  • Reducing agent (e.g., TCEP), optional.

  • Maleimide-PEG-Biotin.

  • Desalting column.

Procedure:

  • Dissolve the protein in Reaction Buffer to a concentration of 1-10 mg/mL.

  • (Optional) If the protein's disulfide bonds need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Immediately before use, dissolve the Maleimide-PEG-Biotin in DMSO or DMF to a concentration of 10 mM.

  • Add a 10-20 fold molar excess of the Maleimide-PEG-Biotin solution to the protein solution.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Remove excess maleimide (B117702) reagent using a desalting column equilibrated with a suitable buffer.

Visualizing the Workflows

To better illustrate the experimental processes and the underlying chemical principles, the following diagrams have been generated using Graphviz.

G cluster_dbco DBCO-Biotinylation Workflow p1 Target Protein p_az Azide-Modified Protein p1->p_az Amine Modification az Azide-PEG-NHS Ester az->p_az p_biotin Biotinylated Protein p_az->p_biotin SPAAC Click Reaction dbco This compound dbco->p_biotin

DBCO-Biotinylation Workflow Diagram

G cluster_nhs NHS-Ester Biotinylation Workflow p2 Target Protein (with Lysine residues) p_biotin2 Biotinylated Protein (Heterogeneous) p2->p_biotin2 Acylation of Primary Amines nhs NHS-Ester-Biotin nhs->p_biotin2 G cluster_maleimide Maleimide-Biotinylation Workflow p3 Target Protein (with Cysteine residues) p_biotin3 Biotinylated Protein p3->p_biotin3 Michael Addition to Thiols mal Maleimide-Biotin mal->p_biotin3

References

A Comparative Guide to the Performance of DBCO-NHCO-PEG6-Biotin in Cell Line Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DBCO-NHCO-PEG6-Biotin's performance for cell line-based applications, offering insights into its efficiency and use with alternative biotinylation reagents. The information is supported by experimental data from various studies to assist in the selection of appropriate labeling strategies.

Product Overview: this compound

This compound is a biotinylation reagent designed for the specific labeling of azide-modified biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This method is highly advantageous for live-cell applications as it circumvents the cytotoxicity associated with copper catalysts used in traditional click chemistry.

The key features of this reagent include:

  • Dibenzocyclooctyne (DBCO) group: A highly reactive strained alkyne that spontaneously and covalently reacts with azide (B81097) groups.

  • Biotin (B1667282) moiety: Enables high-affinity binding to streptavidin and avidin (B1170675) conjugates for subsequent detection, purification, or imaging.

  • PEG6 linker: A hydrophilic polyethylene (B3416737) glycol spacer that enhances water solubility, reduces steric hindrance, and minimizes non-specific binding.

Performance in Different Cell Lines

Direct comparative studies quantifying the performance of this compound across a wide range of specific cell lines are limited in publicly available literature. However, the underlying metabolic labeling and bioorthogonal reaction have been successfully applied to numerous cancer and non-cancerous cell lines.

The general workflow for labeling cells with this compound involves two main steps:

  • Metabolic Labeling: Cells are cultured with an azide-modified monosaccharide (e.g., N-azidoacetylmannosamine, Ac4ManNAz) which is metabolized and incorporated into cell surface glycans, presenting azide groups on the cell surface.

  • Copper-Free Click Chemistry: The azide-labeled cells are then treated with this compound. The DBCO group reacts specifically with the azide groups, resulting in biotinylation of the cell surface glycoproteins.

This technique has been effectively demonstrated in a variety of cell lines, including:

  • Cancer Cell Lines:

    • LS174T (Colon Cancer)[1]

    • A549 (Lung Adenocarcinoma)[2]

    • KB (Nasopharyngeal Carcinoma)[2]

    • U87MG (Glioblastoma)[2]

    • MCF-7 (Breast Adenocarcinoma)[2]

  • Macrophage Cell Lines:

    • RAW 264.7[3]

  • Suspension Cell Lines:

    • Jurkat (T-lymphocyte) cells have been successfully used in metabolic glycan engineering studies, indicating their suitability for this labeling approach.[4]

While specific efficiency percentages for this compound are not available, a study using a similar DBCO-containing lipid anchor (CHOL-PEG2000-DBCO) on RAW 264.7 macrophages showed that approximately 78-81% of cells could be successfully labeled.[3] This suggests that high labeling efficiencies are achievable, though the efficiency can be influenced by the specific delivery vehicle and the cell type.[3]

Comparison with Alternative Biotinylation Reagents

This compound offers distinct advantages and disadvantages compared to other common cell surface biotinylation reagents.

FeatureThis compound (with metabolic labeling)Sulfo-NHS-SS-Biotin
Targeting Specific to azide-modified biomolecules (e.g., glycans).Reacts with primary amines (lysine residues and N-termini) on proteins.
Specificity High, due to the bioorthogonal nature of the click reaction.Less specific, as it targets all accessible primary amines.
Live Cell Compatibility Excellent; copper-free reaction is biocompatible.Good, but can be prone to labeling intracellular proteins if membrane integrity is compromised.
Procedure Two-step process: metabolic labeling followed by click reaction.One-step labeling.
Control over Labeling Labeling can be controlled by the concentration of the azide sugar.Labeling is dependent on the abundance of accessible primary amines.
Potential for Background Low, as the DBCO group is inert to other functional groups in the cellular environment.Higher potential for background from intracellular protein labeling.

Studies comparing different biotinylation methods have highlighted that the choice of reagent can significantly impact the outcome of an experiment. For example, larger biotinylation reagents may have more restricted access to certain proteins compared to smaller ones.[5] While not a direct comparison with this compound, this principle suggests that the PEG6 linker could influence its reactivity with certain sterically hindered azide-labeled biomolecules.

Another study comparing Sulfo-NHS-LC-LC-biotin with other methods for cell surface proteomics found that while effective, NHS-biotin labeling can be less efficient in enriching cell surface proteins compared to other techniques like biocytin (B1667093) hydrazide labeling.[6] This underscores the importance of selecting the appropriate labeling strategy based on the specific experimental goals.

Experimental Protocols

Below are generalized protocols for the use of this compound. Note: These protocols should be optimized for each specific cell line and experimental setup.

Protocol 1: Metabolic Labeling of Adherent Cells with Azide Sugars
  • Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.

  • Preparation of Azide Sugar Stock Solution: Prepare a stock solution of an azide-modified sugar (e.g., Ac4ManNAz) in a sterile solvent such as DMSO or cell culture medium.

  • Metabolic Labeling: Add the azide sugar stock solution to the cell culture medium to a final concentration typically ranging from 25-50 µM.

  • Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.

Protocol 2: Labeling of Azide-Modified Cells with this compound
  • Cell Preparation: Gently wash the azide-labeled cells twice with ice-cold PBS to remove any unreacted azide sugar.

  • This compound Solution Preparation: Prepare a working solution of this compound in a biocompatible buffer (e.g., PBS) at a concentration typically ranging from 10-100 µM.

  • Labeling Reaction: Add the this compound solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove any unreacted this compound.

  • Downstream Analysis: The biotin-labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy (after staining with a fluorescent streptavidin conjugate), or affinity purification.

Visualizing the Workflow and Underlying Principles

Experimental Workflow for Cell Labeling

G cluster_0 Metabolic Labeling cluster_1 Copper-Free Click Chemistry Start Seed Cells in Culture AddAzideSugar Add Azide Sugar (e.g., Ac4ManNAz) to Culture Medium Start->AddAzideSugar Incubate Incubate for 24-48h for Metabolic Incorporation AddAzideSugar->Incubate Wash1 Wash Cells to Remove Excess Azide Sugar Incubate->Wash1 AddDBCO Add this compound Wash1->AddDBCO React Incubate for 30-60 min for SPAAC Reaction AddDBCO->React Wash2 Wash Cells to Remove Excess DBCO Reagent React->Wash2 Downstream Downstream Analysis (e.g., Flow Cytometry, Microscopy) Wash2->Downstream

Caption: Workflow for cell labeling using metabolic incorporation and click chemistry.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction

G cluster_0 Cell Surface Glycan cluster_1 This compound Azide Azide Group (-N3) Triazole Stable Triazole Linkage (Covalent Bond) Azide->Triazole DBCO DBCO Group DBCO->Triazole

Caption: The bioorthogonal SPAAC reaction between an azide and a DBCO group.

References

Safety Operating Guide

Proper Disposal of DBCO-NHCO-PEG6-Biotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of specialized chemical reagents to ensure laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of DBCO-NHCO-PEG6-Biotin, a compound utilized in bioconjugation and proteomics. The following procedures are based on information from safety data sheets (SDS) for this compound and similar chemical structures.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The immediate handling of this compound waste requires careful attention to safety protocols to minimize exposure and prevent contamination.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationRationale
Eye Protection Safety goggles or glassesProtects eyes from potential splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the chemical.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection May be required if generating dusts or aerosolsUse in a well-ventilated area, such as a fume hood.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally safe and compliant manner.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent accidental reactions.

  • Solid Waste:

    • Collect unused or expired solid this compound in a dedicated, sealed container.

    • The container must be clearly labeled with the full chemical name: "this compound".

    • Dispose of contaminated labware, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent (e.g., DMSO, DMF), collect it in a separate, labeled container for non-halogenated organic solvent waste.

    • Do not mix with aqueous waste or other incompatible chemical waste streams.

Step 2: Waste Storage
  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

  • Ensure the storage area is away from incompatible materials.

Step 3: Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide the full chemical name and any available Safety Data Sheet (SDS) information.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal A Don PPE (Goggles, Gloves, Lab Coat) B Work in a well-ventilated area (e.g., Fume Hood) A->B C Collect Solid Waste (Unused reagent, contaminated labware) B->C D Collect Liquid Waste (Solutions in organic solvents) B->D E Use separate, sealed containers C->E D->E F Label clearly with full chemical name: 'this compound' E->F G Store in designated chemical waste storage area F->G H Contact EHS or licensed waste disposal service G->H I Arrange for pickup and final disposal H->I

Caption: Disposal workflow for this compound.

Hazard and Safety Information

While specific hazard classifications may vary slightly between suppliers, this compound is generally not classified as a hazardous substance.[1][2] However, it is crucial to handle all laboratory chemicals with care.

Table 2: Hazard and Precautionary Summary

Hazard TypePrecautionary Measures
Eye Contact May cause eye irritation. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[1][2]
Skin Contact May cause skin irritation. In case of contact, wash skin with soap and water. Remove contaminated clothing.[1][2]
Inhalation May be harmful if inhaled. Move to fresh air. If breathing is difficult, give oxygen.[1][2]
Ingestion May be harmful if swallowed. Do NOT induce vomiting. Rinse mouth with water.[1][2]

Note: The information provided here is a summary. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information. Disposal regulations may vary by location; consult your local EHS office to ensure full compliance.

References

Personal protective equipment for handling DBCO-NHCO-PEG6-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized reagents such as DBCO-NHCO-PEG6-Biotin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. Adherence to these procedural steps will help minimize risks and ensure regulatory compliance.

Personal Protective Equipment (PPE)

A thorough hazard assessment of your specific laboratory conditions is necessary to ensure the appropriate level of protection.[7][8] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[7] Standard safety glasses with side shields offer minimum protection.[7] A face shield should be worn over goggles when there is a significant splash hazard.[7]
Body Protection Laboratory CoatA properly fitting, buttoned lab coat protects skin and clothing from potential spills.[9][10] Fire-resistant coats are recommended when working with flammable materials.[11]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used to prevent skin contact with chemicals.[11] Ensure gloves are of an appropriate size for good dexterity.[10]
Respiratory Protection Not Generally RequiredWork should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust or aerosols.[9][12] If a fume hood is unavailable and there is a risk of aerosolization, a respirator may be necessary based on a formal risk assessment.
Foot Protection Closed-Toe ShoesEssential to protect feet from spills and falling objects.[10][11]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical for both experimental success and personal safety. The following workflow outlines the key steps for safe handling and use.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Acquire_Reagent Acquire this compound Review_SDS Review Safety Data Sheet (if available) Acquire_Reagent->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Workspace Prepare Workspace (Fume Hood) Don_PPE->Prepare_Workspace Equilibrate Equilibrate Vial to Room Temperature Prepare_Workspace->Equilibrate Dissolve Dissolve in Appropriate Solvent Equilibrate->Dissolve Perform_Reaction Perform Bioconjugation Reaction Dissolve->Perform_Reaction Segregate_Waste Segregate Waste (Solid & Liquid) Perform_Reaction->Segregate_Waste Label_Waste Clearly Label Waste Containers Segregate_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Dispose Arrange for Professional Disposal Store_Waste->Dispose Clean_Workspace Clean and Sanitize Workspace Dispose->Clean_Workspace Doff_PPE Doff and Dispose of PPE Clean_Workspace->Doff_PPE

Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound.

Experimental Protocol Details:

  • Preparation: Before handling the reagent, ensure you are wearing the appropriate PPE as detailed in the table above.[7][8] All work should be conducted in a well-ventilated chemical fume hood to prevent inhalation of any dust or aerosols.[9]

  • Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[13][14] It is recommended to store the compound at -20°C for short-term storage and -80°C for long-term storage, preferably under a dry, inert atmosphere like nitrogen.[1]

  • Dissolution: When preparing solutions, dissolve the compound in a suitable dry, water-miscible organic solvent such as DMSO or DMF before diluting it into the final aqueous reaction buffer.[13][14] Avoid using buffers that contain azides, as they can react with the DBCO group.[13][14]

  • Reaction: For bioconjugation, the DBCO group will react with azide-containing molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1] This reaction is bioorthogonal and does not require a copper catalyst.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to maintain a safe laboratory environment and comply with local regulations.[9] The primary method of disposal is through a licensed chemical waste disposal service.[9]

Waste TypeCollection and SegregationStorage and Disposal
Solid Waste Collect unused or expired solid reagent in a clearly labeled, sealed container.[9] Also, dispose of contaminated labware such as pipette tips, tubes, and weighing paper in a designated solid chemical waste container.[9]The container should be clearly marked with the full chemical name.[9]
Liquid Waste Collect solutions containing the compound in a separate, sealed, and clearly labeled waste container.[9] Do not mix with aqueous waste or other incompatible chemical waste streams.[9]
Storage Pending Disposal Store all sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[9][12]Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[9]

By adhering to these safety protocols and handling procedures, researchers can confidently and safely utilize this compound in their work, contributing to a culture of safety and scientific excellence.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.